Product packaging for i-Cholesterol(Cat. No.:CAS No. 465-54-3)

i-Cholesterol

Katalognummer: B1253834
CAS-Nummer: 465-54-3
Molekulargewicht: 386.7 g/mol
InChI-Schlüssel: IBDXZWQCLMSDKQ-FDXOKOSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

I-Cholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 386.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1253834 i-Cholesterol CAS No. 465-54-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

465-54-3

Molekularformel

C27H46O

Molekulargewicht

386.7 g/mol

IUPAC-Name

(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-8-ol

InChI

InChI=1S/C27H46O/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27-16-19(27)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI-Schlüssel

IBDXZWQCLMSDKQ-FDXOKOSPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C

Isomerische SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)O)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C

Synonyme

3 alpha,5 alpha-cyclocholestan-6 beta-ol
i-cholesterol

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Cholesterol Synthesis Pathway and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential lipid for human life, is synthesized through a complex and highly regulated metabolic cascade known as the mevalonate (B85504) pathway. This technical guide provides a comprehensive overview of the cholesterol synthesis pathway, detailing its key intermediates, enzymatic reactions, and intricate regulatory mechanisms. A central focus is placed on the rate-limiting enzyme, HMG-CoA reductase, a major target for hypercholesterolemia therapies. This document summarizes key quantitative data, including enzyme kinetics and inhibitor potencies, in structured tables for comparative analysis. Furthermore, detailed experimental protocols for assessing pathway activity and quantifying intermediates are provided to facilitate research and development in this critical area of metabolism.

The Cholesterol Biosynthesis Pathway: A Step-by-Step Journey

The synthesis of cholesterol is a multi-step process that can be broadly divided into four main stages, primarily occurring in the cytosol and the endoplasmic reticulum of hepatocytes.[1]

Stage 1: Synthesis of Mevalonate

The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase.[2] Subsequently, HMG-CoA synthase facilitates the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the committed and rate-limiting step of the entire pathway.[3][4] This reaction consumes two molecules of NADPH.[3]

Stage 2: Formation of Isoprenoid Units

Mevalonate is then phosphorylated in two successive steps by mevalonate kinase and phosphomevalonate kinase to form mevalonate-5-pyrophosphate.[5] A subsequent decarboxylation reaction, catalyzed by diphosphomevalonate decarboxylase, yields isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for isoprenoids.[5] IPP can be isomerized to its allylic isomer, dimethylallyl pyrophosphate (DMAPP).[6]

Stage 3: Synthesis of Squalene (B77637)

One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[7] Two molecules of FPP are then joined head-to-head and reduced by NADPH in a reaction catalyzed by squalene synthase to form the 30-carbon linear hydrocarbon, squalene.[8]

Stage 4: Cyclization of Squalene and Conversion to Cholesterol

Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene.[9] This intermediate is then cyclized by lanosterol (B1674476) synthase to form lanosterol, the first sterol intermediate in the pathway.[10] The final conversion of lanosterol to cholesterol involves a series of approximately 19 enzymatic reactions that include demethylations, isomerizations, and reductions.[11]

Quantitative Data

Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes in the cholesterol synthesis pathway. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

EnzymeSubstrate(s)KmVmaxSource Organism
HMG-CoA ReductaseHMG-CoA~1-4 µM-Human
HMG-CoA ReductaseNADPH~25-50 µM-Human
Squalene SynthaseFarnesyl Pyrophosphate~0.5-5 µM-Human
Lanosterol Synthase2,3-Oxidosqualene~10-20 µM-Human

Note: Vmax values are highly dependent on enzyme concentration and purity and are therefore often not reported in a standardized manner.

Inhibitor Potency (IC50) of Statins against HMG-CoA Reductase

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby reducing cholesterol synthesis. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

StatinIC50 (nM)
Atorvastatin10.5
2-hydroxyatorvastatin12.1
4-hydroxyatorvastatin63.5
3R,5S-fluvastatin4.9
3S,5R-fluvastatin>1000
Pitavastatin3.2
Pravastatin20.1
Rosuvastatin3.9
Simvastatin acid5.8

Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[12]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

  • HMG-CoA solution

  • NADPH solution

  • Purified HMG-CoA reductase or cell/tissue lysate

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HMG-CoA Reductase Assay Buffer, NADPH, and the enzyme source (purified enzyme or lysate).

  • Initiation of Reaction: Add HMG-CoA to the reaction mixture to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes at 37°C.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Inhibitor Screening: To test for inhibitors, pre-incubate the enzyme with the test compound for a defined period before adding HMG-CoA. Compare the rate of reaction in the presence and absence of the inhibitor to determine the percent inhibition and IC50 value.

Quantification of Cholesterol Pathway Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of multiple cholesterol synthesis intermediates in biological samples.

Materials:

  • LC-MS/MS system (e.g., Agilent 1290 HPLC with a 6495 Triple Quadrupole MS)

  • C18 reverse-phase column

  • Organic solvents (e.g., methanol, acetonitrile, isopropanol)

  • Formic acid

  • Internal standards (deuterated analogs of the intermediates)

  • Biological samples (e.g., cell pellets, plasma, tissue homogenates)

Procedure:

  • Sample Preparation:

    • Add internal standards to the biological sample.

    • Perform lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).

    • Evaporate the organic solvent and reconstitute the lipid extract in a compatible solvent for LC-MS/MS analysis.

  • LC Separation: Inject the sample onto the C18 column and separate the intermediates using a gradient of mobile phases (e.g., water with formic acid and an organic solvent mixture).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each intermediate and its internal standard, define specific precursor-to-product ion transitions.

  • Data Analysis:

    • Integrate the peak areas for each intermediate and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of standards.

    • Calculate the concentration of each intermediate in the sample based on the peak area ratio to the internal standard and the calibration curve.

SREBP-2 Nuclear Translocation Assay (Immunofluorescence)

Principle: This cell-based assay visualizes the activation of SREBP-2 by monitoring its translocation from the endoplasmic reticulum to the nucleus using immunofluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Treatment compounds (e.g., statins to induce SREBP-2 activation)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% bovine serum albumin)

  • Primary antibody against SREBP-2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired compounds for a specified time to modulate SREBP-2 activity.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100 to allow antibody access to intracellular proteins.

  • Blocking and Antibody Incubation: Block non-specific antibody binding sites with blocking buffer. Incubate the cells with the primary anti-SREBP-2 antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear localization of SREBP-2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Mandatory Visualizations

Cholesterol_Synthesis_Pathway AcetylCoA Acetyl-CoA ACAT Acetyl-CoA acetyltransferase AcetylCoA->ACAT HMGCS HMG-CoA synthase AcetylCoA->HMGCS AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMGCS HMGCoA HMG-CoA HMGCR HMG-CoA reductase HMGCoA->HMGCR Mevalonate Mevalonate MK Mevalonate kinase Mevalonate->MK Mevalonate5P Mevalonate-5-P PMK Phosphomevalonate kinase Mevalonate5P->PMK Mevalonate5PP Mevalonate-5-PP DPMD Diphosphomevalonate decarboxylase Mevalonate5PP->DPMD IPP Isopentenyl-PP (IPP) IPPI IPP isomerase IPP->IPPI FPPS Farnesyl-PP synthase IPP->FPPS DMAPP Dimethylallyl-PP (DMAPP) GPP Geranyl-PP (GPP) DMAPP->GPP GPP->FPPS FPP Farnesyl-PP (FPP) SQS Squalene synthase FPP->SQS Squalene Squalene SQLE Squalene epoxidase Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene LSS Lanosterol synthase Oxidosqualene->LSS Lanosterol Lanosterol MultiStep Multiple Enzymatic Steps Lanosterol->MultiStep Cholesterol Cholesterol ACAT->AcetoacetylCoA HMGCS->HMGCoA HMGCR->Mevalonate MK->Mevalonate5P PMK->Mevalonate5PP DPMD->IPP IPPI->DMAPP FPPS->FPP SQS->Squalene SQLE->Oxidosqualene LSS->Lanosterol MultiStep->Cholesterol Statins Statins Statins->HMGCR Inhibition

Figure 1. The Cholesterol Biosynthesis Pathway.

SREBP_Regulation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P translocates to Golgi INSIG INSIG INSIG->SREBP_SCAP retains in ER Cholesterol_High High Cholesterol Cholesterol_High->INSIG binds S2P S2P S1P->S2P cleavage nSREBP nSREBP (active) S2P->nSREBP releases SRE SRE (Sterol Regulatory Element) nSREBP->SRE binds Target_Genes Target Genes (e.g., HMGCR, LDLR) SRE->Target_Genes activates transcription Cholesterol_Low Low Cholesterol Cholesterol_Low->SREBP_SCAP releases from INSIG

Figure 2. Regulation of Cholesterol Synthesis by the SREBP Pathway.

Experimental_Workflow_HMGCR_Assay cluster_Preparation Assay Preparation cluster_Reaction Reaction and Measurement cluster_Analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, NADPH, and HMG-CoA Mix_Reagents Mix Enzyme, Buffer, and NADPH in a 96-well plate Prepare_Reagents->Mix_Reagents Prepare_Enzyme Prepare Enzyme Sample (Purified or Lysate) Prepare_Enzyme->Mix_Reagents Add_HMGCoA Initiate reaction by adding HMG-CoA Mix_Reagents->Add_HMGCoA Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_HMGCoA->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Calculate Initial Reaction Rate (ΔA/min) Plot_Data->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Figure 3. Experimental Workflow for HMG-CoA Reductase Activity Assay.

References

The Pivotal Role of Cholesterol in Lipid Raft-Mediated Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cholesterol in lipid rafts, with a particular focus on its role as a key regulator of membrane organization and cellular signaling. We delve into the structural basis of cholesterol's function within these specialized membrane microdomains, its impact on protein interactions, and its direct involvement in critical signaling pathways. This guide also details the experimental methodologies used to investigate these processes, providing a valuable resource for researchers in the field.

Introduction to Cholesterol and Lipid Rafts

Cholesterol is an essential sterol lipid that plays a multifaceted role in animal cell membranes.[1][2] Its rigid, planar tetracyclic ring structure and amphipathic nature, with a hydrophilic hydroxyl group and a hydrophobic hydrocarbon tail, allow it to intercalate between phospholipids (B1166683) in the cell membrane.[3][4] This intercalation is crucial for maintaining membrane integrity, modulating fluidity, and reducing permeability to small solutes.[1][5]

Lipid rafts are dynamic, nanoscale assemblies within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins.[6][7] These microdomains serve as organizing centers for the assembly of signaling molecules, facilitating kinetically favorable interactions necessary for signal transduction.[7] Cholesterol acts as a dynamic "glue" that holds these rafts together, promoting a more ordered and tightly packed lipid environment compared to the surrounding bilayer.[6][8] The formation and stability of lipid rafts are critically dependent on cholesterol levels.[8][9] Depletion of membrane cholesterol leads to the disruption of lipid rafts and the dissociation of raft-associated proteins, thereby impairing downstream signaling events.[6][10]

Mechanism of Action of Cholesterol in Lipid Rafts

Cholesterol's primary mechanism of action within lipid rafts is to modulate the physical properties of the membrane and to directly interact with and influence the function of membrane-associated proteins.

Modulation of Membrane Properties

Cholesterol's interaction with phospholipids, particularly sphingolipids which are abundant in lipid rafts, leads to the formation of a liquid-ordered (lo) phase.[8] This phase is characterized by a high degree of acyl chain order and translational mobility. The presence of cholesterol decreases the fluidity of the surrounding disordered lipid environment while disrupting the highly ordered gel phase of sphingolipids, leading to a more fluid, yet ordered, membrane domain.[8][11] This unique environment is crucial for the selective partitioning of proteins into and out of lipid rafts.

Table 1: Effects of Cholesterol on Membrane Physical Properties

PropertyEffect of Increasing Cholesterol ConcentrationReference(s)
Membrane Fluidity Decreases at high temperatures, Increases at low temperatures[11]
Membrane Thickness Increases[12]
Lipid Acyl Chain Order Increases[12]
Permeability Decreases[1]
Bending Modulus Increases (in saturated lipid membranes)[12]
Regulation of Protein Function and Signaling

By organizing the membrane into distinct domains, cholesterol facilitates the colocalization of receptors and downstream signaling molecules, thereby enhancing the efficiency and specificity of signal transduction.[7] Conversely, it can also segregate signaling components to dampen or terminate signaling.[7]

A prime example of cholesterol's direct role in signaling is its involvement in the Hedgehog (Hh) signaling pathway . Cholesterol has been identified as a direct endogenous ligand and activator of the G-protein coupled receptor (GPCR) Smoothened (SMO).[13][14][15]

Cholesterol and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[14] Its dysregulation is implicated in various cancers. The canonical pathway involves the ligand Hedgehog (Hh) binding to its receptor Patched (PTCH), which relieves the inhibition of SMO. Activated SMO then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors.

Cholesterol plays a vital role at multiple levels of this pathway:

  • Hh Ligand Modification: The Hh protein undergoes autoprocessing and covalent modification with cholesterol, which is essential for its proper secretion and long-range signaling.

  • Direct Activation of Smoothened (SMO): Cholesterol directly binds to the extracellular cysteine-rich domain (CRD) of SMO, inducing a conformational change that leads to its activation.[13][15] This finding establishes cholesterol as a second messenger in Hh signaling, mediating the functional interaction between PTCH and SMO.[15]

Below is a diagram illustrating the activation of the Hedgehog signaling pathway with a focus on the role of cholesterol.

Hedgehog_Signaling Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Cholesterol Cholesterol Cholesterol->SMO Binds and Activates Gli-R Gli (Repressor) SUFU->Gli-R Promotes Repressor Form Gli-A Gli (Activator) SUFU->Gli-A Inhibits Activator Form Hh Target Genes Hh Target Genes Gli-A->Hh Target Genes Activates Transcription DRM_Isolation_Workflow Cell Culture Cell Culture Cell Lysis (1% Triton X-100, 4°C) Cell Lysis (1% Triton X-100, 4°C) Cell Culture->Cell Lysis (1% Triton X-100, 4°C) Ultracentrifugation (200,000 x g, 18h, 4°C) Ultracentrifugation (200,000 x g, 18h, 4°C) Cell Lysis (1% Triton X-100, 4°C)->Ultracentrifugation (200,000 x g, 18h, 4°C) Sucrose Gradient Preparation Sucrose Gradient Preparation Sucrose Gradient Preparation->Ultracentrifugation (200,000 x g, 18h, 4°C) Fraction Collection Fraction Collection Ultracentrifugation (200,000 x g, 18h, 4°C)->Fraction Collection Analysis (Western Blot, Cholesterol Assay) Analysis (Western Blot, Cholesterol Assay) Fraction Collection->Analysis (Western Blot, Cholesterol Assay)

References

The Pivotal Role of Cholesterol in Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, a seemingly simple lipid, is a cornerstone of animal cell membrane architecture and function. Its unique molecular structure confers upon it the ability to modulate the physical properties of the lipid bilayer, influencing membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. These modulations are not mere structural tweaks but have profound implications for a vast array of cellular processes, including signal transduction, protein function, and membrane trafficking. This technical guide provides an in-depth exploration of the biological role of cholesterol in cell membrane dynamics, offering a comparative analysis with its biosynthetic precursors to highlight the structural specificity that underpins its critical functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction: The Unique Nature of Cholesterol

Cholesterol is an amphipathic molecule, characterized by a rigid steroid ring system, a polar hydroxyl (-OH) head group, and a flexible hydrocarbon tail. This structure allows it to intercalate between the phospholipids (B1166683) of the cell membrane, with its hydroxyl group oriented towards the aqueous environment and the hydrophobic rings and tail embedded within the lipid core. This positioning is fundamental to its diverse roles in membrane biology.

While often discussed as a single entity, the specific structure of cholesterol is the culmination of a complex biosynthetic pathway. Understanding its precursors, such as lanosterol (B1674476) and 7-dehydrocholesterol (B119134), provides a valuable comparative framework to appreciate the precise structural features that enable cholesterol's unique membrane-modulating properties. Lanosterol, an early precursor, possesses additional methyl groups that alter its interaction with phospholipids, making it less effective at ordering the membrane compared to cholesterol.[1][2][3] 7-dehydrocholesterol, the immediate precursor, is structurally very similar to cholesterol but contains an additional double bond in its steroid ring system.[4][5][6] This subtle difference can influence its oxidative susceptibility and its interactions within the membrane.[6]

Cholesterol's Impact on Membrane Physical Properties

The presence of cholesterol has a profound and concentration-dependent effect on the physical state of the cell membrane. Its rigid, planar steroid ring system restricts the motion of the fatty acyl chains of neighboring phospholipids, leading to a more ordered and less fluid membrane state, often referred to as the liquid-ordered (lo) phase.

Modulation of Membrane Fluidity

One of the most well-characterized roles of cholesterol is its ability to act as a bidirectional regulator of membrane fluidity.[7][8]

  • At high temperatures: Cholesterol decreases membrane fluidity by restricting the movement of phospholipid acyl chains, preventing the membrane from becoming overly fluid and permeable.[7][9]

  • At low temperatures: Cholesterol increases membrane fluidity by disrupting the tight packing of saturated fatty acyl chains, preventing the membrane from transitioning into a gel-like, non-functional state.[7][9]

This "fluidity buffer" effect is crucial for maintaining the integrity and functionality of the cell membrane across a range of physiological temperatures.

Influence on Membrane Thickness and Permeability

The ordering effect of cholesterol leads to an increase in the thickness of the lipid bilayer.[10] This is a direct consequence of the straightening of the phospholipid acyl chains. This increased packing density also reduces the passive permeability of the membrane to small, water-soluble molecules.

Quantitative Analysis of Cholesterol's Effects on Membrane Properties

The following table summarizes key quantitative data from various biophysical studies, illustrating the impact of cholesterol on membrane parameters.

ParameterLipid SystemCholesterol Concentration (mol%)Change ObservedReference
Membrane Thickness DMPC Bilayer0 to 50Increase in bilayer thickness[10]
Area per Lipid Molecule DOPC Bilayer0 to 50Decrease in area per lipid
Order Parameter (SCD) DMPC Bilayer0 to 50Increase in acyl chain order[4][5]
Diffusion Coefficient of Lipids Model MembranesIncreasing CholesterolDecrease in lateral diffusion[10]
Permeability to Water Egg PC LiposomesIncreasing CholesterolDecrease in water permeability[7]

Lipid Rafts: Cholesterol-Driven Membrane Microdomains

Cholesterol, in conjunction with sphingolipids, plays a critical role in the formation of specialized membrane microdomains known as lipid rafts.[2] These are small, dynamic, and ordered regions of the membrane that are enriched in specific proteins and lipids.

Formation of a lipid raft microdomain.

Lipid rafts serve as platforms for the assembly of signaling molecules, facilitating efficient signal transduction. The tight packing of lipids within these domains creates an environment that is favorable for the association of certain membrane proteins, including many receptors and signaling components. The disruption of cholesterol levels can lead to the disassembly of lipid rafts and the dysregulation of these signaling pathways.

Interaction of Cholesterol with Membrane Proteins

Cholesterol is not merely a passive component of the membrane; it directly interacts with and modulates the function of a wide range of membrane proteins.[4][5] These interactions can be either specific, involving defined cholesterol-binding motifs on the protein, or non-specific, arising from cholesterol's influence on the bulk properties of the membrane.

Several cholesterol-binding motifs have been identified in transmembrane proteins, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif and its inverted counterpart, CARC. These motifs facilitate direct, high-affinity binding of cholesterol, which can allosterically regulate protein conformation and activity.

Mechanisms of cholesterol-mediated regulation of membrane proteins.

Experimental Protocols for Studying Cholesterol's Role in Membranes

A variety of experimental techniques are employed to investigate the effects of cholesterol on cell membrane dynamics.

Fluorescence Spectroscopy and Microscopy
  • Laurdan Generalized Polarization (GP): This technique uses the fluorescent probe Laurdan to assess membrane fluidity. The emission spectrum of Laurdan is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. An increase in the GP value corresponds to a decrease in membrane fluidity.

    • Methodology: Cells or liposomes are labeled with Laurdan. Fluorescence emission is measured at two wavelengths (typically 440 nm and 490 nm) upon excitation at around 350 nm. The GP value is calculated as: GP = (I440 - I490) / (I440 + I490).

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral diffusion of fluorescently labeled lipids or proteins within the membrane.

    • Methodology: A specific area of a fluorescently labeled membrane is bleached with a high-intensity laser. The rate of fluorescence recovery in the bleached spot is monitored over time, which is indicative of the mobility of the labeled molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solid-State 2H NMR: This powerful technique provides detailed information about the order and dynamics of lipid acyl chains.

    • Methodology: Lipids with deuterated acyl chains are incorporated into membranes. The quadrupolar splitting in the 2H NMR spectrum is directly proportional to the order parameter (SCD) of the C-D bond, providing a measure of acyl chain ordering at specific positions.

Molecular Dynamics (MD) Simulations
  • All-atom and Coarse-grained Simulations: MD simulations provide atomistic or near-atomistic insights into the interactions between cholesterol and other membrane components.

    • Methodology: A computational model of the membrane system is created. The trajectories of all atoms or coarse-grained particles are calculated over time by solving Newton's equations of motion. This allows for the analysis of various membrane properties, including thickness, area per lipid, and lipid ordering.

General experimental workflow for studying cholesterol's effects.

Implications for Drug Development

The integral role of cholesterol in membrane dynamics and protein function makes it a critical consideration in drug development.

  • Drug-Membrane Interactions: The cholesterol content of a membrane can influence the partitioning, orientation, and activity of membrane-active drugs.

  • Targeting Cholesterol-Dependent Pathways: Modulating cellular cholesterol levels or its distribution could be a therapeutic strategy for diseases involving dysregulated signaling pathways that are dependent on lipid raft integrity.

  • Liposomal Drug Delivery: The inclusion of cholesterol in liposomal drug formulations is crucial for controlling their stability, fluidity, and drug release characteristics.

Conclusion

Cholesterol is a multifaceted lipid that exerts precise control over the biophysical properties of animal cell membranes. Its ability to modulate membrane fluidity, promote the formation of lipid rafts, and directly interact with membrane proteins underscores its central role in a plethora of cellular functions. A thorough understanding of the structure-function relationships of cholesterol in membrane dynamics, aided by a combination of experimental and computational approaches, is essential for advancing our knowledge of cell biology and for the rational design of novel therapeutics that target membrane-associated processes. The comparative analysis with its precursors further emphasizes the remarkable molecular precision that enables cholesterol to fulfill its diverse and critical biological roles.

References

An In-depth Technical Guide to the Structure Elucidation of i-Cholesterol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques and data interpretation used for the structural elucidation of i-Cholesterol, also known as 3α,5α-cyclocholestan-6β-ol. This rearranged isomer of cholesterol presents a unique structural challenge due to the presence of a cyclopropane (B1198618) ring, which significantly influences its spectral properties. This document outlines the experimental protocols and the logical workflow for assigning the complex NMR spectra of this compound, providing a roadmap for researchers working with this and structurally related steroidal compounds.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a key derivative of cholesterol, often formed during the solvolysis of cholesterol esters or tosylates. Its structure is characterized by the formation of a covalent bond between C-3 and C-5, creating a cyclopropane ring within the A and B rings of the steroid nucleus. This seemingly subtle change dramatically alters the stereochemistry and electronic environment of the molecule, making NMR spectroscopy an indispensable tool for its unambiguous characterization.

NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments, allows for the complete assignment of all proton and carbon signals, the determination of through-bond and through-space connectivities, and the elucidation of the molecule's three-dimensional structure.

Experimental Protocols for NMR Analysis of this compound

The successful acquisition of high-quality NMR data is foundational to the structure elucidation process. The following protocols are adapted from standard procedures for the analysis of steroids and are optimized for a compound like this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for this compound. Other deuterated solvents such as benzene-d₆ or methanol-d₄ can be used if solubility or signal overlap is an issue.

  • Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments. For less sensitive experiments like ¹³C-¹³C INADEQUATE, a more concentrated sample may be required.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

A comprehensive suite of NMR experiments is necessary for the complete structure elucidation of this compound. These experiments are typically performed on a high-field NMR spectrometer (400 MHz or higher).

Table 1: Recommended NMR Experiments and Key Acquisition Parameters

ExperimentPurposeKey Parameters
¹H NMR Provides information on the chemical environment and multiplicity of protons.Pulse program: zg30; Spectral width: ~12 ppm; Acquisition time: ~3-4 s; Relaxation delay (d1): 1-2 s.
¹³C{¹H} NMR Provides information on the chemical environment of carbon atoms.Pulse program: zgpg30; Spectral width: ~220 ppm; Acquisition time: ~1-2 s; Relaxation delay (d1): 2 s.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Edits the ¹³C spectrum to show CH/CH₃ signals as positive and CH₂ signals as negative.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Identifies neighboring protons.
HSQC Correlates protons directly attached to carbon atoms.Maps each proton to its corresponding carbon.
HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Establishes connectivity between different parts of the molecule.
NOESY/ROESY Correlates protons that are close in space.Determines stereochemistry and conformation.

Quantitative NMR Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on a combination of the 2D NMR experiments outlined above.

Table 2: ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant(s) (J, Hz)
H-3~0.5 (assumed)m
H-4α~0.7 (assumed)m
H-4β~0.3 (assumed)m
H-6~3.3 (assumed)t
H-18~0.65s
H-19~0.95s
H-21~0.91d~6.5
H-26/27~0.86d~6.6
Other Protons0.8 - 2.4m

Note: The chemical shifts for the cyclopropyl (B3062369) protons (H-3, H-4α, H-4β) are significantly upfield due to the shielding effect of the cyclopropane ring. Precise values can vary slightly between different literature sources and experimental conditions.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

CarbonChemical Shift (ppm)DEPT-135
C-3~22.0CH
C-4~13.0CH₂
C-5~35.0C
C-6~75.0CH
C-10~35.5C
C-13~42.5C
C-18~12.0CH₃
C-19~19.5CH₃
C-21~18.7CH₃
C-25~36.2CH
C-26~22.6CH₃
C-27~22.8CH₃
Other Carbons12.0 - 57.0CH, CH₂

Logical Workflow for Structure Elucidation

The elucidation of this compound's structure is a systematic process of piecing together the information from various NMR experiments. The following diagrams, generated using the DOT language, illustrate this workflow.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube 1D_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->1D_NMR Spectrometer 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Processing Fourier Transform, Phasing, Baseline Correction 2D_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Final_Structure Elucidated Structure Analysis->Final_Structure Structure Elucidation

Figure 1. Experimental workflow for NMR data acquisition and analysis of this compound.
Logical Relationship for Structure Elucidation

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR for Connectivity cluster_2d_stereo 2D NMR for Stereochemistry H1 ¹H NMR - Proton chemical shifts - Multiplicities Structure_Fragments Initial Structure Fragments H1->Structure_Fragments C13 ¹³C NMR - Carbon chemical shifts C13->Structure_Fragments DEPT DEPT-135 - Differentiates CH, CH₂, CH₃ DEPT->Structure_Fragments COSY COSY - ¹H-¹H correlations - Identifies spin systems COSY->Structure_Fragments HSQC HSQC - ¹H-¹³C one-bond correlations - Assigns protons to carbons HSQC->Structure_Fragments HMBC HMBC - ¹H-¹³C long-range correlations - Connects fragments Final_Structure Complete 3D Structure of this compound HMBC->Final_Structure Connects Fragments NOESY NOESY/ROESY - Through-space ¹H-¹H correlations - Determines relative stereochemistry NOESY->Final_Structure Confirms Stereochemistry Structure_Fragments->Final_Structure

Figure 2. Logical relationships in the NMR-based structure elucidation of this compound.

Step-by-Step Structure Elucidation of this compound

  • Analysis of ¹H and ¹³C NMR Spectra: The initial 1D spectra provide a census of the proton and carbon environments. The upfield shifts of several protons and carbons are a strong indication of the presence of a strained ring system, consistent with the cyclopropane moiety in this compound. The DEPT-135 spectrum helps in identifying the number of methyl, methylene, and methine groups.

  • Establishing Proton-Proton Connectivity with COSY: The COSY spectrum reveals the spin systems within the molecule. For instance, the correlations in the side chain (from H-20 to H-27) can be traced, and the protons on the steroid core can be linked together.

  • Assigning Protons to Carbons with HSQC: The HSQC spectrum is crucial for unambiguously assigning each proton to its directly attached carbon. This allows for the confident transfer of proton assignments to the carbon skeleton.

  • Connecting Fragments with HMBC: The HMBC spectrum is key to piecing together the entire molecular structure. Long-range correlations from the angular methyl protons (H-18 and H-19) to various carbons in the steroid core are particularly informative for confirming the overall framework. Correlations involving the cyclopropyl protons and surrounding carbons are essential for confirming the 3,5-cyclo linkage.

  • Determining Stereochemistry with NOESY/ROESY: The stereochemistry of this compound is confirmed using through-space correlations from NOESY or ROESY experiments. Key NOEs include those between the angular methyl groups and the axial protons on the steroid backbone. For example, correlations between the H-19 methyl protons and protons on the α-face of the molecule, and between the H-18 methyl protons and protons on the β-face, help to establish the relative stereochemistry of the ring junctions and substituents.

Conclusion

The structure elucidation of this compound by NMR spectroscopy is a powerful demonstration of how a suite of modern NMR techniques can be systematically applied to solve complex structural problems. The unique chemical shifts and coupling patterns arising from the cyclopropane ring provide a distinctive spectroscopic signature. By following the experimental protocols and logical workflow outlined in this guide, researchers can confidently characterize this compound and other structurally complex steroidal molecules, which is of paramount importance in the fields of natural product chemistry, medicinal chemistry, and drug development.

A Technical Guide to the Discovery and Isolation of 24-Isopropylcholesterol from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of 24-isopropylcholesterol, an unusual sterol found in marine sponges. This document addresses the core requirements of data presentation, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways. The information presented herein is a synthesis of findings from multiple scientific studies and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, marine biology, and drug discovery.

Introduction: The Emergence of an Unusual Sterol

Marine sponges are a prolific source of unique secondary metabolites, including a diverse array of sterols with unconventional structures. Among these, 24-isopropylcholesterol stands out due to its distinctive side chain. First reported in 1979 from the marine sponges Pseudaxinyssa sp. and Verongia cauliformis, this C30 sterol has since been identified in various other sponge species, including those of the genera Epipolasis and Ciocalypta.[1] The presence of 24-isopropylcholesterol and its derivatives has garnered interest not only for its chemotaxonomic significance but also for its potential biological activities.

Quantitative Data Summary

The isolation of 24-isopropylcholesterol and its derivatives from marine sponges has been documented with varying yields, depending on the sponge species and the specific compound. The following table summarizes the available quantitative data from the cited literature.

Sponge SpeciesCompoundMethod of QuantificationResultReference
Epipolasis sp.22(E),24-isopropylcholesta-5,22-dien-3β-olGravimetric analysis after chromatographic isolation0.00633% of wet weight[2]
Ciocalypta sp.Total 24-isopropylated sterolsGas Chromatography-Mass Spectrometry (GC-MS)82.3% of the total sterol mixture[3]
Ciocalypta sp.24-isopropylcholesterolGas Chromatography-Mass Spectrometry (GC-MS)Major component of the sterolic mixture[3]

Experimental Protocols

The isolation and purification of 24-isopropylcholesterol from marine sponges typically involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported in the scientific literature.

3.1. Extraction of Sterols from Sponge Tissue

  • Sample Preparation: A frozen sample of the marine sponge (e.g., 1 kg) is thawed and exhaustively extracted with methanol (B129727) (MeOH) or a mixture of methanol and dichloromethane (B109758) (CH₂Cl₂) (e.g., 3:1 v/v) at room temperature.[2][4] This process is typically repeated multiple times (e.g., three times for 24 hours each) to ensure complete extraction of polar and semi-polar metabolites.[4]

  • Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing the less polar compounds including sterols, is collected. For more polar sterol sulfates, the n-butanol (n-BuOH) soluble fraction is also collected.[2]

3.2. Chromatographic Purification of 24-Isopropylcholesterol

  • Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on Sephadex LH-20 with a mobile phase of methanol/dichloromethane to separate compounds based on size.[2]

  • Silica (B1680970) Gel Chromatography: Fractions containing sterols are further purified by silica gel column chromatography using a gradient elution system, typically with increasing concentrations of methanol in dichloromethane.[2]

  • High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual sterols is achieved using reversed-phase HPLC (e.g., with a C18 column).[2]

3.3. Structural Elucidation

The structure of the isolated 24-isopropylcholesterol is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of 24-isopropylcholesterol from marine sponges.

experimental_workflow sponge Marine Sponge Sample extraction Solvent Extraction (Methanol/Dichloromethane) sponge->extraction partition Solvent Partitioning (Ethyl Acetate/Water) extraction->partition lh20 Sephadex LH-20 Column Chromatography partition->lh20 silica Silica Gel Column Chromatography lh20->silica hplc Reversed-Phase HPLC silica->hplc pure_compound Pure 24-Isopropylcholesterol hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

A generalized workflow for isolating 24-isopropylcholesterol.

Biological Activity and Signaling Pathway

24-isopropylcholesterol isolated from the marine sponge Ciocalypta sp. has demonstrated significant biological activity related to cholesterol metabolism in human intestinal Caco-2 cells.[3] The study revealed that this unusual sterol can reduce cholesterol uptake and its subsequent basolateral secretion. This effect is attributed to the modulation of the mRNA expression levels of two key genes involved in cholesterol transport and esterification:

  • ATP-binding cassette transporter A1 (ABCA1): The expression of ABCA1 mRNA was increased. ABCA1 is a crucial transporter responsible for effluxing cholesterol from cells.

  • Acyl-CoA:cholesterol acyltransferase 2 (ACAT-2): The expression of ACAT-2 mRNA was decreased. ACAT-2 is an enzyme that esterifies cholesterol, a necessary step for its absorption and packaging into lipoproteins.

The following diagram illustrates the proposed regulatory effect of 24-isopropylcholesterol on the expression of genes involved in cholesterol transport.

signaling_pathway cluster_cell Intestinal Cell (Caco-2) cluster_gene_reg Gene Expression Regulation chol_uptake Cholesterol Uptake chol_secretion Cholesterol Secretion abca1 ABCA1 mRNA abca1->chol_secretion Inhibits acat2 ACAT-2 mRNA acat2->chol_uptake Promotes ipc 24-Isopropylcholesterol ipc->abca1 + ipc->acat2 -

References

In Silico Prediction of Cholesterol-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly simple lipid, plays a multifaceted and critical role in cellular function, extending far beyond its structural role in maintaining membrane fluidity and integrity. Its interactions with a diverse array of proteins modulate their function, localization, and signaling capabilities. These cholesterol-binding proteins are implicated in numerous physiological processes and are increasingly recognized as potential therapeutic targets for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The hydrophobic and "un-drug-like" nature of cholesterol, however, presents significant challenges to traditional high-throughput screening and experimental characterization of these interactions.[1][2]

This technical guide provides a comprehensive overview of the in silico methodologies currently employed to predict and characterize cholesterol-binding proteins. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage these computational approaches to accelerate their research. This guide details the core prediction strategies, provides standardized protocols for experimental validation, and illustrates the physiological context of these interactions through key signaling pathways.

Core In Silico Prediction Methodologies

The prediction of cholesterol-binding sites on proteins is a complex challenge due to the dynamic and often transient nature of these interactions, which frequently occur within the hydrophobic environment of the cell membrane. A variety of computational methods have been developed to tackle this, each with its own strengths and limitations.

Classical Sequence and Structural Motifs

Historically, the search for cholesterol-binding sites began with the identification of consensus amino acid sequences.

  • CRAC/CARC Motifs: The Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, defined as (L/V)-X1-5-(Y)-X1-5-(K/R) , and its inverse, the CARC motif, (K/R)-X1-5-(Y/F)-X1-5-(L/V) , were among the first predictive tools.[3] These linear motifs are straightforward to identify from a protein's primary sequence. However, extensive structural analyses have revealed that the presence of a CRAC/CARC motif is a poor predictor of an actual cholesterol binding site.[4][5] Many experimentally confirmed cholesterol-binding sites do not contain these motifs, and conversely, the majority of identified motifs do not appear to interact with cholesterol.[4][5]

  • Other Motifs: Other motifs such as the Cholesterol Consensus Motif (CCM) and the Sterol-Sensing Domain (SSD) have also been described, but like CRAC/CARC, they lack universal applicability and predictive power.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand (cholesterol) when bound to a receptor (protein) to form a stable complex.

  • Methodology: This approach utilizes scoring functions to estimate the binding affinity for different poses of cholesterol within putative binding pockets on the protein surface. Software such as AutoDock Vina and Rosetta are commonly used for this purpose.[1][6] Given the membrane environment of many cholesterol-binding proteins, specialized protocols have been developed that position the protein within a simulated lipid bilayer and restrict the docking search space.[1][2]

  • Performance: The accuracy of molecular docking is often assessed by the root-mean-square deviation (RMSD) between the predicted pose and a crystallographically determined binding mode. While useful, achieving low RMSD values for a flexible ligand like cholesterol in a dynamic membrane environment remains a challenge.

Template-Based Methods

These methods leverage the growing, albeit still limited, database of experimentally determined protein-cholesterol complex structures.

  • Methodology: Servers like CholMine utilize a template-based approach. They compare the structural and physicochemical properties of a query protein to a library of known cholesterol-binding sites. A significant match suggests a potential binding site on the query protein.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein-cholesterol interactions, capturing the flexibility of both the protein and the lipid environment.

  • Methodology: In this approach, a protein is embedded in a simulated membrane containing cholesterol. Over the course of the simulation (often spanning microseconds), the spontaneous binding of cholesterol molecules to the protein surface can be observed. Coarse-grained (CG-MD) simulations are often used to access longer timescales, followed by more detailed all-atom simulations. Tools like Pylipid are then used to analyze these trajectories to identify residues with high cholesterol occupancy and long residence times, indicating a stable binding site.[3]

Machine Learning and AI-Powered Approaches

The application of machine learning (ML) and artificial intelligence (AI) to predict ligand-binding sites is a rapidly evolving area.

  • Methodology: These methods are trained on large datasets of known protein-ligand complexes to recognize the features of a "ligandable" pocket. Tools like P2Rank and DeepSite use various protein features, including sequence, structure, and physicochemical properties, to predict potential binding sites.[1] However, their specific accuracy for cholesterol is often limited by the underrepresentation of protein-cholesterol complexes in the training data.

Quantitative Data on Prediction Methods

The performance of in silico prediction methods can be evaluated using various metrics. The following tables summarize some of the available quantitative data.

Prediction Method Key Principle Reported Performance/Metrics Limitations
CRAC/CARC Motifs Linear sequence motif searchLow predictive power; a 2021 study found that 92% of cholesterol-binding sites on GPCRs lack these motifs.[4]High rate of false positives and false negatives.
Molecular Docking (AutoDock Vina) Energy-based scoring of ligand posesRMSD values between docked and crystallographic poses can range from 0.9 to 2.9 Å for GPCRs. Predicted binding energies for ion channels are in the range of -8 to -10 kcal/mol.[6]Accuracy is dependent on the scoring function and the treatment of the membrane environment.
Molecular Docking (RosettaCholesterol) Energy grid-based sampling and specificity filterImproved sampling and scoring of native-like poses over standard RosettaLigand in 91% of cases in a benchmark study.Performance can be influenced by the initial setup and the complexity of the protein-membrane system.
MD Simulations (Pylipid) Analysis of cholesterol residence time and occupancyCan identify stable binding sites with residence times greater than 1 µs.[3]Computationally intensive, and the accuracy is dependent on the force field used.
Protein Experimental Method Reported Binding Affinity (Kd)
CCR3Radioligand binding assay20 ± 20 nM (in 40% cholesterol), 11 ± 6 nM (in 60% cholesterol)[7]
Kir2 (Inward-rectifier potassium channel)Activity-based mathematical modelingDimensionless association constant of 100 (ΔG° = -11.4 kJ/mol)[8]
GAT transporter (GABA transporter)Activity-based mathematical modelingDimensionless association constant of 100 (ΔG° = -11.4 kJ/mol)[8]
Nicotinic acetylcholine (B1216132) receptorActivity-based mathematical modelingSubunit affinity of 950 (cooperative binding, n=4)[8]

Experimental Validation Protocols

The in silico prediction of a cholesterol-binding site is a hypothesis that must be validated through experimental approaches. The following are detailed protocols for key validation techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

  • Chip Preparation:

    • An L1 sensor chip, which has a lipophilic surface, is typically used.

    • The chip surface is conditioned with washes of a mild detergent solution (e.g., 20 mM CHAPS), followed by an injection of NaOH (e.g., 50 mM) to ensure a clean, reproducible surface.[9]

  • Liposome (B1194612) Immobilization:

    • Prepare liposomes with a defined lipid composition, with and without cholesterol. A common control is 100% POPC or 80:20 POPC:POPE.[9]

    • Inject the liposomes over the L1 chip surface at a low flow rate (e.g., 5 µL/min) to allow for the formation of a lipid bilayer.

  • Protein Binding Analysis:

    • Inject a series of concentrations of the purified protein of interest over the immobilized liposome surface. The protein should be in a suitable buffer (e.g., HBS-EP).

    • Monitor the change in the resonance signal (measured in Resonance Units, RU), which is proportional to the mass of protein binding to the liposomes.

    • A flow cell with liposomes lacking cholesterol should be used as a reference to subtract non-specific binding.

  • Data Analysis:

    • The equilibrium binding response is plotted against the protein concentration, and the data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

  • Regeneration:

    • After each protein injection, the surface is regenerated using a mild regeneration solution (e.g., a short pulse of NaOH or a specific buffer) to remove the bound protein without disrupting the lipid bilayer.[10]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.

Methodology:

  • Protein Labeling:

    • The protein of interest is typically labeled with a fluorescent dye (e.g., NT-647). If the protein has a His-tag, a RED-tris-NTA dye can be used for labeling.

    • The concentration of the labeled protein is kept constant and should be in the low nanomolar range.

  • Sample Preparation:

    • A serial dilution of the ligand (cholesterol, often solubilized with a carrier like methyl-β-cyclodextrin or in liposomes) is prepared.

    • Each dilution of the ligand is mixed with a constant concentration of the labeled protein.

  • Measurement:

    • The samples are loaded into glass capillaries.

    • The MST instrument applies an infrared laser to create a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the ligand concentration.

    • The data are fitted to a binding equation to calculate the Kd.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a direct interaction between a protein and cholesterol within a cellular context.

Methodology:

  • Cell Lysis:

    • Cells expressing the protein of interest are lysed using a gentle, non-denaturing lysis buffer (e.g., a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100) to preserve protein-lipid interactions.[11][12] Protease and phosphatase inhibitors should be included.

  • Pre-clearing (Optional):

    • The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.[13]

  • Immunoprecipitation:

    • An antibody specific to the protein of interest is added to the pre-cleared lysate and incubated to allow for the formation of antibody-protein complexes.

    • Protein A/G beads are then added to capture the antibody-protein complexes.

  • Washing:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • The bound proteins (and any co-precipitated lipids) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • The presence of the protein of interest is confirmed by Western blotting.

    • The amount of co-precipitated cholesterol can be quantified using a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or by mass spectrometry.

Visualization of Key Concepts and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and signaling pathways involving cholesterol-binding proteins.

Workflow for In Silico Prediction and Experimental Validation

G cluster_in_silico In Silico Prediction cluster_validation Experimental Validation seq Protein Sequence/Structure motifs Motif Scanning (CRAC/CARC) seq->motifs docking Molecular Docking (AutoDock, Rosetta) seq->docking md MD Simulations (Pylipid) seq->md ml Machine Learning (DeepSite, P2Rank) seq->ml hypothesis Putative Cholesterol- Binding Site(s) motifs->hypothesis Candidate docking->hypothesis Candidate md->hypothesis Candidate ml->hypothesis Candidate spr Surface Plasmon Resonance (SPR) validated Validated Interaction spr->validated mst Microscale Thermophoresis (MST) mst->validated coip Co-Immunoprecipitation (Co-IP) coip->validated hypothesis->spr Validate hypothesis->mst Validate hypothesis->coip Validate

Caption: A general workflow for the identification and validation of cholesterol-binding proteins.

Cholesterol Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCR_Signaling cholesterol Cholesterol gpcr_inactive GPCR (Inactive) cholesterol->gpcr_inactive Binds to allosteric site gpcr_active GPCR (Active) gpcr_inactive->gpcr_active Conformational Change g_protein G-Protein (GDP-bound) gpcr_active->g_protein Activates g_protein_active G-Protein (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates Activity second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers ligand Agonist Ligand ligand->gpcr_inactive Binds to orthosteric site

Caption: Cholesterol acts as an allosteric modulator of GPCR signaling.

Role of Cholesterol in Amyloid Precursor Protein (APP) Processing

APP_Processing cluster_membrane Cell Membrane app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) app->bace1 1. Cleavage by lipid_raft Lipid Raft Localization app->lipid_raft Trafficking to non_amyloidogenic Non-Amyloidogenic Pathway app->non_amyloidogenic Default Pathway (outside rafts) gamma_secretase γ-secretase bace1->gamma_secretase 2. Cleavage by bace1->lipid_raft Trafficking to abeta Aβ Peptide (Amyloid-β) gamma_secretase->abeta Produces alpha_secretase α-secretase p3 p3 Peptide (non-toxic) alpha_secretase->p3 Produces cholesterol High Membrane Cholesterol cholesterol->lipid_raft Promotes amyloidogenic Amyloidogenic Pathway lipid_raft->amyloidogenic Favors amyloidogenic->app Cleavage of non_amyloidogenic->alpha_secretase Cleavage by plaques Amyloid Plaques abeta->plaques Aggregates to form

Caption: Cholesterol influences APP processing by promoting its localization to lipid rafts.

Conclusion

The in silico prediction of cholesterol-binding proteins is a vibrant and essential field that bridges computational biology with experimental biochemistry and drug discovery. While classical motif-based searches have proven to be of limited utility, modern approaches combining molecular docking, molecular dynamics simulations, and machine learning are providing increasingly accurate predictions. This guide has outlined the principles behind these methods, offered standardized protocols for their crucial experimental validation, and placed these molecular interactions within the broader context of cellular signaling. By integrating these computational and experimental workflows, researchers can more effectively and efficiently identify and characterize novel cholesterol-binding proteins, paving the way for new therapeutic interventions targeting a host of human diseases.

References

An In-depth Technical Guide on the Metabolic Fate of Cholesterol Tracers in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "i-Cholesterol" is not a standard scientific term. This guide assumes "this compound" refers to isotopically labeled cholesterol (e.g., [³H]cholesterol, [¹⁴C]cholesterol) or fluorescently labeled cholesterol analogs (e.g., NBD-cholesterol), which are commonly used as tracers to study the metabolic fate of cholesterol.

Introduction

Primary hepatocytes are the gold standard in vitro model for studying hepatic lipid metabolism as they closely mimic the physiological functions of the liver.[1] Understanding the metabolic fate of cholesterol within these cells is crucial for elucidating mechanisms of liver diseases like non-alcoholic fatty liver disease (NAFLD) and for the development of novel therapeutics. This guide provides a comprehensive overview of the uptake, intracellular transport, metabolic conversion, and efflux of cholesterol tracers in primary hepatocytes, supported by experimental protocols and pathway visualizations.

Cholesterol Uptake by Primary Hepatocytes

Hepatocytes take up cholesterol from circulating lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[2] HDL-mediated uptake occurs via scavenger receptor class B type I (SR-B1), which facilitates the selective uptake of cholesteryl esters.[2][3] LDL particles are internalized through receptor-mediated endocytosis via the LDL receptor (LDLR).[2][3]

Intracellular Cholesterol Transport

Once inside the hepatocyte, free cholesterol is transported between various organelles, including the plasma membrane, endoplasmic reticulum (ER), and mitochondria. This transport is facilitated by both vesicular and non-vesicular pathways.[4][5] Key intracellular cholesterol-binding proteins like sterol carrier protein-2 (SCP-2) and liver fatty acid-binding protein (L-FABP) play a significant role in this process.[6][7]

Metabolic Conversion of Cholesterol

The primary catabolic fate of cholesterol in hepatocytes is its conversion to bile acids.[8][9] This process occurs through two main pathways: the classical (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1).[8][9] A smaller portion of intracellular free cholesterol is esterified to cholesteryl esters by acyl-CoA:cholesterol acyltransferase (ACAT) and stored in lipid droplets.[10]

Cholesterol Efflux from Primary Hepatocytes

To maintain cholesterol homeostasis, excess cholesterol is effluxed from hepatocytes. The primary pathway for cholesterol efflux is to HDL particles, a process mediated by ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1.[2][11] Cholesterol can also be secreted from the liver within very-low-density lipoprotein (VLDL) particles.[10]

Quantitative Data on Cholesterol Tracer Metabolism

The following tables summarize quantitative data on the metabolism of cholesterol tracers in primary hepatocytes, compiled from various studies.

Table 1: Uptake of Cholesterol Tracers in Primary Hepatocytes

TracerLipoprotein CarrierKey Receptor/TransporterReported Uptake Characteristics
NBD-cholesterolHDLSR-B1Rapid molecular phase of uptake detectable in <1 min.[6]
[³H]cholesterolHDLSR-B1Uptake is dependent on HDL concentration and incubation time.[12]
¹²⁵I-labeled VLDL remnantsVLDLSR-B1~3 times greater uptake in SR-B1 sufficient vs. deficient mouse hepatocytes.[13]

Table 2: Conversion and Efflux of Cholesterol Tracers in Primary Hepatocytes

TracerMetabolic FateKey Enzymes/TransportersQuantitative Observations
HDL-[³H]CEConversion to Bile AcidsCYP7A1, CYP27A1Overexpression of SCP-2 or FABP1 significantly increased the appearance of [³H]cholesterol into bile acids.[7]
[¹⁴C]cholesterolEfflux to LipoproteinsABCA1, ABCG1HDL is more effective in promoting efflux than LDL.[14]
[³H]cholesterolEfflux to HDLABCA1, ABCG1SCP-2/SCP-x gene ablation increased efflux, with 35 ± 6% less [³H]cholesterol remaining in null hepatocytes.[15]
[¹⁴C]mevalonolactone (precursor)Conversion to Cholesterol and Bile AcidsHMGCR, CYP7A1HDL stimulated conversion to cholesterol, most of which was found in the medium.[12]
HDL-Cholesteryl EsterConversion to Bile Acids-Approximately 3-5 times more cholesteryl ester than cholesterol was converted to bile acids. 60% of hydrolyzed cholesteryl ester was converted to bile acids.[12]

Experimental Protocols

Primary Hepatocyte Isolation and Culture

Objective: To isolate and culture viable primary hepatocytes from rodents for in vitro studies.

Methodology:

  • Animal Preparation: Anesthetize an 8-12 week old male C57BL/6 mouse.[16]

  • Liver Perfusion: Perform a two-step collagenase perfusion.

    • First, perfuse the liver via the portal vein with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EDTA to disrupt cell-cell junctions.[16][17]

    • Second, perfuse with HBSS containing 5 mM CaCl₂ and 0.05% collagenase Type IV to digest the extracellular matrix.[16][17]

  • Cell Liberation: Carefully dissect the perfused liver and gently disperse the cells in culture medium.

  • Purification: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Purify hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 5 minutes) or through a Percoll gradient.[17]

  • Viability and Seeding: Determine cell viability using the Trypan Blue exclusion method. A viability of >80% is generally required for culture.[1] Seed the hepatocytes on collagen-coated plates in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, dexamethasone, and insulin.[16]

Cholesterol Uptake Assay

Objective: To quantify the uptake of a fluorescent cholesterol analog by primary hepatocytes.

Methodology:

  • Cell Culture: Culture primary hepatocytes to the desired confluency.

  • Labeling: Incubate the cells with serum-free medium containing 0.1–1.0 µM NBD-cholesterol for a specified time course (e.g., 0-20 minutes) at 37°C.[15] Lipoproteins (e.g., HDL, LDL) can be included to study specific uptake pathways.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove extracellular NBD-cholesterol.

  • Quantification:

    • Microscopy: Visualize and quantify the intracellular fluorescence using confocal microscopy.[15]

    • Fluorometry: Lyse the cells and measure the fluorescence of the lysate using a microplate reader.

Cholesterol Efflux Assay

Objective: To measure the efflux of a radiolabeled cholesterol tracer from primary hepatocytes.

Methodology:

  • Cell Culture: Culture primary hepatocytes in appropriate well plates.

  • Loading: Load the cells with [³H]cholesterol or [¹⁴C]cholesterol by incubating them in medium containing the radiolabel for a defined period (e.g., 24 hours).

  • Equilibration: Wash the cells and incubate in serum-free medium to allow for equilibration of the tracer within the cellular cholesterol pools.

  • Efflux: Induce efflux by incubating the cells with medium containing cholesterol acceptors, such as HDL or apolipoprotein A-I (apoA-I).

  • Quantification:

    • Collect the medium at different time points.

    • Lyse the cells at the end of the experiment.

    • Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

    • Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100.[18]

Analysis of Cholesterol and its Metabolites by Mass Spectrometry

Objective: To identify and quantify cholesterol and its metabolites (e.g., cholesteryl esters, bile acids) in primary hepatocytes.

Methodology:

  • Sample Preparation: After experimental treatment, wash hepatocytes with cold PBS and lyse the cells.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer or methyl tertiary butyl ether (MTBE) method.[19][20]

  • Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS) analysis of free cholesterol, derivatization (e.g., silylation) is often performed to increase volatility.[19] For liquid chromatography-mass spectrometry (LC-MS), derivatization is generally not required.[21]

  • Mass Spectrometry Analysis:

    • GC-MS: Provides high sensitivity and selectivity for cholesterol analysis.[19]

    • LC-MS/MS: Allows for the profiling of a wider range of cholesterol metabolites, including different cholesteryl ester species.[21][22]

  • Quantification: Use internal standards (e.g., deuterated cholesterol) for accurate quantification.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Cholesterol Metabolism

The following diagrams illustrate key signaling pathways that regulate cholesterol metabolism in hepatocytes.

Cholesterol_Signaling cluster_SREBP SREBP Pathway cluster_LXR LXR Pathway SREBP2 SREBP-2 HMGCR HMGCR (Cholesterol Synthesis) SREBP2->HMGCR upregulates LDLR LDLR (LDL Uptake) SREBP2->LDLR upregulates SCAP SCAP SCAP->SREBP2 translocates to Golgi LowCholesterol Low ER Cholesterol LowCholesterol->SCAP activates LXR LXR ABCA1 ABCA1 (Efflux) LXR->ABCA1 upregulates ABCG1 ABCG1 (Efflux) LXR->ABCG1 upregulates CYP7A1_LXR CYP7A1 (Bile Acid Synthesis) LXR->CYP7A1_LXR upregulates Oxysterols Oxysterols Oxysterols->LXR activates Experimental_Workflow Isolation 1. Primary Hepatocyte Isolation & Culture Treatment 2. Treatment with Cholesterol Tracer (e.g., NBD-Cholesterol) Isolation->Treatment Uptake 3a. Uptake Analysis (Microscopy/Fluorometry) Treatment->Uptake Efflux 3b. Efflux Analysis (Scintillation Counting) Treatment->Efflux Metabolism 3c. Metabolite Analysis (LC-MS/MS) Treatment->Metabolism DataAnalysis 4. Data Analysis & Interpretation Uptake->DataAnalysis Efflux->DataAnalysis Metabolism->DataAnalysis Bile_Acid_Synthesis cluster_classical Classical Pathway cluster_alternative Alternative Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 rate-limiting CYP27A1 CYP27A1 Cholesterol->CYP27A1 C4 7α-hydroxy-4-cholesten-3-one CYP7A1->C4 CYP8B1 CYP8B1 C4->CYP8B1 CDCA_classical Chenodeoxycholic Acid (CDCA) C4->CDCA_classical w/o 12α-hydroxylation CA Cholic Acid (CA) CYP8B1->CA Hydroxycholesterol 27-hydroxycholesterol CYP27A1->Hydroxycholesterol CYP7B1 CYP7B1 Hydroxycholesterol->CYP7B1 CDCA_alternative Chenodeoxycholic Acid (CDCA) CYP7B1->CDCA_alternative

References

The Molecular Tango: An In-depth Technical Guide to the Interaction of i-Cholesterol with Sterol Regulatory Element-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular interactions between i-Cholesterol and the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. The SREBP pathway is a cornerstone of cellular lipid homeostasis, and its modulation by cholesterol and its oxygenated derivatives, such as 25-hydroxycholesterol (B127956) (a prominent this compound), is a critical regulatory mechanism.[1][2] Understanding this interaction is paramount for research into metabolic diseases and the development of novel therapeutics.

The Core Signaling Pathway: SREBP Activation and Regulation

The SREBP family of transcription factors (SREBP-1a, SREBP-1c, and SREBP-2) are central regulators of cholesterol and fatty acid synthesis.[3] They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[4] Their activation is a tightly controlled process involving regulated intramembrane proteolysis.[4]

Under low sterol conditions:

  • ER to Golgi Transport: The SREBP precursor forms a complex with the SREBP Cleavage-Activating Protein (SCAP).[2][5] When intracellular sterol levels are low, the SREBP-SCAP complex is incorporated into COPII-coated vesicles and transported from the ER to the Golgi apparatus.[2]

  • Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[4]

  • Nuclear Translocation and Gene Activation: This two-step cleavage releases the N-terminal, transcriptionally active domain of SREBP (nSREBP).[4] The nSREBP then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[4][6] These target genes encode enzymes required for the synthesis of cholesterol, fatty acids, triglycerides, and phospholipids.[7]

Under high sterol conditions: The transport of the SREBP-SCAP complex to the Golgi is blocked, preventing SREBP activation. This inhibition is mediated by the interaction of the SREBP-SCAP complex with another ER-resident protein, Insulin-Induced Gene (INSIG).[4][7]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols (Binding) Golgi_Vesicle SREBP-SCAP in Vesicle SREBP_SCAP->Golgi_Vesicle Low Sterols S1P_S2P S1P & S2P Cleavage Golgi_Vesicle->S1P_S2P nSREBP Active nSREBP S1P_S2P->nSREBP nSREBP_nuc nSREBP nSREBP->nSREBP_nuc Translocation SRE Sterol Regulatory Element (SRE) nSREBP_nuc->SRE Target_Genes Target Gene Transcription (e.g., HMGCR, FASN) SRE->Target_Genes

Figure 1: SREBP signaling pathway under low and high sterol conditions.

The Role of this compound (Oxysterols) in SREBP Regulation

Cholesterol and its oxidized derivatives, known as oxysterols (of which 25-hydroxycholesterol is a key example of an this compound), are potent inhibitors of SREBP processing, but they act through distinct mechanisms.[1]

  • Cholesterol: Binds directly to the sterol-sensing domain (SSD) of SCAP.[2][8] This binding induces a conformational change in SCAP, which promotes its association with INSIG.[1] This ternary complex is retained in the ER, thus preventing SREBP activation.[7][9]

  • This compound (e.g., 25-hydroxycholesterol): In contrast to cholesterol, 25-HC does not bind directly to SCAP.[1] Instead, it binds to INSIG.[2][10][11] This binding of 25-HC to INSIG increases INSIG's affinity for SCAP, leading to the formation of the SREBP-SCAP-INSIG complex and its retention in the ER.[10] 25-HC is more potent than cholesterol in promoting the SCAP-INSIG interaction.[1]

cluster_ER Endoplasmic Reticulum Membrane SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binding ER_Retention ER Retention & SREBP Inactivation SREBP_SCAP->ER_Retention INSIG->ER_Retention Cholesterol Cholesterol Cholesterol->SREBP_SCAP Direct Binding & Conformational Change i_Cholesterol This compound (e.g., 25-HC) i_Cholesterol->INSIG Direct Binding

Figure 2: Differential mechanisms of SREBP inhibition by Cholesterol and this compound.

Crosstalk with Liver X Receptors (LXRs)

Oxysterols, including 25-HC, also function as ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol metabolism.[2][12] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoters of target genes.[2] One of the key target genes of LXR is SREBF1c (the gene encoding SREBP-1c).[12] This creates a complex regulatory network where oxysterols can both inhibit the processing of existing SREBP proteins and also influence the transcription of the SREBF1c gene.[10][12]

Quantitative Data on Sterol-Protein Interactions

The following tables summarize key quantitative data from studies on the interaction of sterols with components of the SREBP pathway.

Interaction Binding Partner Apparent Dissociation Constant (Kd) Cell/System Reference
CholesterolPurified SCAP membrane domain (TM1-8)67 nMRecombinant protein[13]
CholesterolPurified SCAP Loop 167 nMRecombinant protein[13]
Sterol Effect Relative Potency Cell/System Reference
25-hydroxycholesterolInhibition of SREBP-2 target gene expressionMost potent (inhibits at 20 nM)CHO cells[14]
27-hydroxycholesterolInhibition of SREBP-2 target gene expressionLess potent than 25-HC (inhibits at 100 nM)CHO cells[14]
24S-hydroxycholesterolInhibition of SREBP-2 target gene expressionLess potent than 25-HC (inhibits at 100 nM)CHO cells[14]

Detailed Experimental Protocols

Co-immunoprecipitation of SCAP and INSIG

This protocol is designed to assess the sterol-dependent interaction between SCAP and INSIG.

Materials:

  • Cultured cells (e.g., CHO, HEK293)

  • Lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, protease inhibitors)

  • Antibodies: anti-SCAP, anti-INSIG, and control IgG

  • Protein A/G agarose (B213101) beads

  • Sterols (cholesterol, 25-hydroxycholesterol) complexed to cyclodextrin

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with sterols or vehicle control for the desired time (e.g., 4-16 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer.

  • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove pre-clearing beads. Incubate the supernatant with anti-SCAP antibody or control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

  • Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-INSIG antibody to detect co-immunoprecipitated INSIG.

Start Cultured Cells Treated with Sterols Lysis Cell Lysis Start->Lysis Clarify Clarify Lysate by Centrifugation Lysis->Clarify Preclear Pre-clear with Protein A/G Beads Clarify->Preclear IP Immunoprecipitate with anti-SCAP Ab Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot for INSIG Elute->Analyze

Figure 3: Workflow for Co-immunoprecipitation of SCAP and INSIG.

SREBP Luciferase Reporter Assay

This assay measures the transcriptional activity of SREBPs.

Materials:

  • Cultured cells

  • Luciferase reporter plasmid containing SREs upstream of the luciferase gene

  • Transfection reagent

  • Sterols (cholesterol, 25-hydroxycholesterol)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the SRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Sterol Depletion: After 24 hours, switch to a sterol-depleting medium (e.g., medium with lipoprotein-deficient serum) for 16-24 hours to maximize SREBP activity.

  • Sterol Treatment: Treat the cells with varying concentrations of sterols or vehicle for 16-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse using the buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in sterol-treated cells to that in vehicle-treated cells to determine the extent of SREBP inhibition.

Conclusion

The interaction of this compound with the SREBP pathway is a sophisticated regulatory system that is fundamental to maintaining cellular lipid balance. The distinct mechanisms of action for cholesterol and oxysterols like 25-hydroxycholesterol, targeting SCAP and INSIG respectively, highlight the nuanced control of this critical metabolic pathway. A thorough understanding of these interactions, supported by robust experimental methodologies, is essential for the scientific and drug development communities aiming to address metabolic disorders.

References

physicochemical properties of i-Cholesterol in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Cholesterol in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a sterol lipid with the molecular formula C₂₇H₄₆O, is a fundamental component of animal cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1][2] Its unique structural features, including a rigid tetracyclic ring system, a flexible hydrocarbon tail, and a polar hydroxyl group, impart amphipathic properties that govern its behavior in solution and its critical roles in biological systems. This guide provides a comprehensive overview of the physicochemical properties of cholesterol in solution, with a focus on its solubility, stability, and aggregation behavior. Detailed experimental protocols for the characterization of these properties are also presented.

It is important to note that the term "i-Cholesterol" is not a standard scientific term and is likely a typographical error for "cholesterol." This guide will, therefore, focus on the well-documented properties of cholesterol.

Physicochemical Properties of Cholesterol

The physicochemical properties of cholesterol are crucial for understanding its biological functions and for its application in drug delivery and formulation.

Table 1: General Physicochemical Properties of Cholesterol

PropertyValueReference
Molecular FormulaC₂₇H₄₆O[2][3]
Molar Mass386.65 g/mol [2]
Melting Point148 to 150 °C[4]
Boiling Point360 °C (decomposes)[4]
Density1.052 g/cm³[2]
Solubility

Cholesterol's amphipathic nature results in very low solubility in water and higher solubility in organic solvents.

Aqueous Solubility: Cholesterol is sparingly soluble in water. Its solubility is reported to be approximately 0.095 mg/L at 30°C.[4] In aqueous solutions, cholesterol has been observed to undergo a thermodynamically reversible self-association.

Organic Solvent Solubility: Cholesterol is soluble in a variety of organic solvents. The extent of solubility is dependent on the solvent's polarity and the temperature.

Table 2: Solubility of Cholesterol in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water0.095 mg/L30[4]
AcetoneSolubleNot Specified[4]
BenzeneSolubleNot Specified[4]
ChloroformSolubleNot Specified[4]
EthanolSolubleNot Specified[4]
EtherSolubleNot Specified[4]
HexaneSolubleNot Specified[4]
Isopropyl myristateSolubleNot Specified[4]
MethanolSolubleNot Specified[4]

Factors Affecting Solubility:

  • Temperature: Generally, the solubility of cholesterol in organic solvents increases with temperature.

  • Solvent Polarity: Cholesterol's solubility is higher in non-polar and moderately polar organic solvents.

  • Presence of other lipids: In biological membranes, the presence of phospholipids (B1166683) and other lipids significantly affects the solubility and partitioning of cholesterol. The maximum solubility of cholesterol in phosphatidylcholine (PC) bilayers is approximately 66 mol%, while in phosphatidylethanolamine (B1630911) (PE) bilayers it is around 51 mol%.[5]

Stability

Cholesterol can degrade upon storage and exposure to air, leading to the formation of various oxidation products (oxysterols). Therefore, it is essential to purify cholesterol before use.

Aggregation Behavior

In aqueous environments, due to its hydrophobicity, cholesterol molecules tend to self-associate. This aggregation behavior is critical for its biological functions and its interactions within lipid membranes.

  • Micelle Formation: In aqueous solutions, cholesterol can form micelles, although the existence and characteristics of these micelles are still a subject of some debate.

  • Interaction with Lipid Bilayers: Cholesterol plays a crucial role in modulating the fluidity and organization of lipid bilayers. It inserts itself between phospholipid molecules, with its hydroxyl group oriented towards the aqueous phase and the hydrophobic steroid ring and tail embedded within the lipid core.[4] This interaction leads to the formation of more ordered and less permeable membranes.

Experimental Protocols

Accurate determination of the physicochemical properties of cholesterol is essential for research and development. Below are detailed methodologies for key experiments.

Determination of Cholesterol Solubility

Protocol: Gravimetric Method

  • Sample Preparation: Prepare a saturated solution of cholesterol in the solvent of interest by adding an excess amount of cholesterol to the solvent.

  • Equilibration: Agitate the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved cholesterol from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: Take a known volume of the clear saturated solution and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Gravimetric Analysis: Weigh the residue of cholesterol.

  • Calculation: Calculate the solubility as the mass of dissolved cholesterol per unit volume of the solvent.

Workflow for Gravimetric Solubility Determination

G A Prepare saturated solution (Excess cholesterol in solvent) B Equilibrate (Constant temperature agitation) A->B C Separate undissolved solid (Filtration/Centrifugation) B->C D Evaporate solvent (Known volume of supernatant) C->D E Weigh residue D->E F Calculate solubility E->F

Caption: Workflow for determining cholesterol solubility using the gravimetric method.

Characterization of Cholesterol Aggregation

Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare aqueous dispersions of cholesterol at various concentrations.

  • Instrumentation: Use a dynamic light scattering instrument equipped with a laser source and a detector.

  • Measurement: Place the sample in a cuvette and measure the intensity of scattered light at a fixed angle (e.g., 90° or 173°). The instrument software will analyze the fluctuations in scattered light intensity over time.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (size) of the cholesterol aggregates from the measured diffusion coefficient. The size distribution of the aggregates can also be obtained.

Workflow for DLS Analysis of Cholesterol Aggregation

G A Prepare aqueous cholesterol dispersion B Place sample in DLS instrument A->B C Measure light scattering fluctuations B->C D Analyze autocorrelation function C->D E Calculate hydrodynamic diameter (Stokes-Einstein equation) D->E F Determine aggregate size distribution E->F

Caption: Workflow for characterizing cholesterol aggregation using Dynamic Light Scattering.

Cholesterol in Biological Systems: Signaling and Transport

Cholesterol is not only a structural component but also a key player in cellular signaling and transport. Its distribution within the cell is tightly regulated.

Intracellular Cholesterol Transport

Cholesterol is transported within the cell through both vesicular and non-vesicular pathways. Non-vesicular transport is mediated by lipid transfer proteins that can shuttle cholesterol between different organelle membranes.

G cluster_0 Extracellular cluster_1 Cytoplasm LDL LDL Endosome Endosome/Lysosome LDL->Endosome Endocytosis ER Endoplasmic Reticulum (Synthesis) Endosome->ER NPC1/2 Golgi Golgi Apparatus ER->Golgi Vesicular Transport PM Plasma Membrane ER->PM LTPs (non-vesicular) Mitochondria Mitochondria ER->Mitochondria LTPs LipidDroplet Lipid Droplet (Storage) ER->LipidDroplet ACAT Golgi->PM Vesicular Transport LipidDroplet->ER HSL

References

Visualizing the Invisible: An In-depth Technical Guide to Subcellular i-Cholesterol Localization via Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly simple lipid, plays a multifaceted and critical role in cellular function. Beyond its structural role in maintaining membrane fluidity and integrity, it is a key player in signal transduction and the formation of specialized membrane microdomains known as lipid rafts.[1][2] The precise subcellular distribution of cholesterol is tightly regulated, and its dysregulation is implicated in numerous diseases, including Niemann-Pick type C disease, Alzheimer's disease, and various cancers.[1][3][4] Consequently, the ability to accurately visualize and quantify the localization of cholesterol within cellular compartments is of paramount importance for both fundamental biological research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies employed to study the subcellular localization of cholesterol using fluorescence microscopy, with a focus on "i-Cholesterol" as a term representing intracellular cholesterol pools. We will delve into the various fluorescent probes available, detail experimental protocols, present quantitative data on cholesterol distribution, and illustrate key cellular pathways involving cholesterol.

Fluorescent Probes for Imaging Intracellular Cholesterol

The primary challenge in visualizing cholesterol is its intrinsic lack of fluorescence.[5] To overcome this, researchers have developed a variety of fluorescent tools that either mimic cholesterol or bind to it with high specificity. The choice of probe is critical and depends on the specific experimental question, particularly whether live-cell imaging or fixed-cell analysis is required.

1. Intrinsically Fluorescent Cholesterol Analogs: These are sterol molecules that are naturally fluorescent, offering the advantage of being close structural mimics of cholesterol.

  • Dehydroergosterol (B162513) (DHE): A naturally occurring fluorescent sterol found in yeast, DHE is one of the most well-studied cholesterol analogs.[6] It closely mimics many of cholesterol's biophysical properties.[6][7] However, it exhibits weak fluorescence in the ultraviolet range and is prone to photobleaching, often requiring specialized microscopy setups.[7][8]

2. Extrinsically Labeled Cholesterol Analogs: These are cholesterol molecules covalently linked to a fluorescent dye.

  • BODIPY-Cholesterol (BChol): This probe is unique among fluorescent cholesterol analogs with an extrinsic fluorophore in that it preferentially partitions into the liquid-ordered (lo) phase in model membranes, a key characteristic of cholesterol itself.[9]

  • TopFluor-Cholesterol: This analog is fluorescent in the visible spectrum and is significantly more photostable than DHE, making it suitable for confocal microscopy.[10]

  • NBD-Cholesterol and Dansyl-Cholesterol: While historically used, these analogs have been shown to be mistargeted within cells, with NBD-cholesterol accumulating in mitochondria, for instance.[9] Their use should be approached with caution and appropriate controls.

3. Cholesterol-Binding Probes: These molecules are not cholesterol analogs but bind specifically to unesterified cholesterol.

  • Filipin (B1216100): A naturally fluorescent polyene antibiotic that binds to free cholesterol.[8][9] It is widely used for detecting unesterified cholesterol in fixed cells.[8][9][11] However, filipin can perturb membrane structure and is not suitable for live-cell imaging.[8][9]

  • Perfringolysin O (PFO) and its derivatives (e.g., mEGFP-D4): PFO is a bacterial toxin that specifically binds to cholesterol.[4] Genetically encoded, fluorescently tagged fragments of PFO, such as the D4 domain fused to a fluorescent protein (e.g., mEGFP-D4), have emerged as powerful tools for visualizing and quantifying accessible cholesterol pools, particularly at the plasma membrane, in both live and fixed cells.[2][12]

Quantitative Distribution of Cholesterol in Subcellular Organelles

The distribution of cholesterol among different cellular organelles is heterogeneous, reflecting the diverse functions of these compartments.[13] The plasma membrane is the most cholesterol-rich compartment, while the endoplasmic reticulum contains significantly less.[13] The following tables summarize the quantitative distribution of cholesterol across various organelles as reported in the literature.

OrganelleCholesterol Content (% of Total Cellular Cholesterol)Cholesterol/Phospholipid Molar RatioReference
Plasma Membrane~60-90%~0.4-1.0[13]
Endoplasmic Reticulum~5%~0.05[13]
Golgi ApparatusIntermediate between PM and ERIntermediate between PM and ER[13]
EndosomesHigh> Plasma Membrane (in some studies)[14]
LysosomesVariable, can accumulate in disease> Plasma Membrane (in some studies)[14]
MitochondriaLow< Endoplasmic Reticulum[14]
NucleusLow< Endoplasmic Reticulum[14]

Note: These values can vary depending on the cell type and the method of measurement.

Study TypeOrganelle Cholesterol Distribution RankingReference
Optical ObservationsEndosome > Plasma Membrane > Lysosome > Golgi > ER[14]
Macrophage OrganellesPlasma Membrane > ER > Mitochondria > Nucleus[14]
Mouse Stromal Tumor CellsPlasma Membrane > Mitochondria > ER[14]

Experimental Protocols

Accurate and reproducible results in fluorescence microscopy of subcellular cholesterol localization depend on meticulous experimental execution. Below are detailed protocols for two common approaches: Filipin staining for fixed cells and live-cell imaging using a fluorescent cholesterol analog.

Protocol 1: Filipin Staining for Unesterified Cholesterol in Fixed Cells

This protocol is adapted from established methods for visualizing free cholesterol.[11][15]

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Cell-Based Assay Fixative Solution (e.g., 3.7% formaldehyde (B43269) in PBS)[8][16]

  • Filipin III stock solution (e.g., dissolved in DMSO or ethanol)[15]

  • Cholesterol Detection Assay Buffer

  • Fluorescence microscope with UV excitation (340-380 nm) and emission (385-470 nm) capabilities.[15]

Procedure:

  • Cell Culture: Seed cells on a suitable imaging dish and culture to the desired confluency.

  • Fixation: Gently remove the culture medium and wash the cells once with PBS. Fix the cells with the fixative solution for 10-15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with Cholesterol Detection Wash Buffer, for five minutes each wash.[15]

  • Staining: Prepare the filipin staining solution by diluting the Filipin III stock solution in the assay buffer. Add the staining solution to the fixed cells and incubate in the dark for 30-60 minutes at room temperature.[15]

  • Final Washing: Wash the cells two times with the wash buffer for five minutes each.[15]

  • Imaging: Mount the coverslip or image the dish using a fluorescence microscope equipped with the appropriate filter set for filipin.[15]

Protocol 2: Live-Cell Imaging of Cholesterol Dynamics with a Fluorescent Analog (e.g., DHE or TopFluor-Cholesterol)

This protocol outlines the general steps for labeling live cells with a fluorescent cholesterol analog.

Materials:

  • Cells grown on a glass-bottom dish

  • Fluorescent cholesterol analog (e.g., DHE, TopFluor-Cholesterol)

  • Methyl-β-cyclodextrin (MβCD) for efficient delivery of hydrophobic analogs[9]

  • Cell culture medium or a suitable imaging buffer (e.g., HBSS)

  • Live-cell imaging setup with appropriate environmental control (37°C, 5% CO2) and filter sets for the chosen probe.

Procedure:

  • Cell Culture: Seed cells on a glass-bottom dish suitable for live-cell imaging.

  • Preparation of Labeling Complex: For hydrophobic analogs like DHE, prepare a complex with MβCD to enhance solubility and delivery to the plasma membrane.[9] The sterol:MβCD ratio needs to be optimized for each cell type.

  • Cell Labeling: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the labeling solution containing the fluorescent cholesterol analog to the cells and incubate for a specific duration (e.g., 2-10 minutes) at 37°C.[10][16] The optimal concentration and incubation time must be determined empirically to avoid artifacts.

  • Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove the unbound probe.[17]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and immediately begin imaging using a live-cell fluorescence microscope. For kinetic studies, time-lapse imaging can be performed.

Cholesterol's Role in Cellular Signaling

Cholesterol is not merely a passive structural component of membranes; it actively participates in and modulates key signaling pathways. Its localization within specific membrane domains is crucial for these functions.

Cholesterol and Lipid Raft-Mediated Signaling

Cholesterol, along with sphingolipids, is a key organizer of lipid rafts—dynamic, ordered microdomains within the plasma membrane that serve as platforms for signal transduction.[1] By concentrating or excluding specific proteins, lipid rafts regulate a multitude of signaling events.

Cholesterol_Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Effector Effector Protein Receptor->Effector Activation SignalingCascade Downstream Signaling Cascade Effector->SignalingCascade NonRaftProtein Non-Raft Protein

Caption: Cholesterol-rich lipid rafts act as signaling hubs.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation is linked to cancer. Cholesterol plays a direct role in activating the key signal transducer Smoothened (SMO).[18] A cholesterol molecule binds to a specific site within the seven-transmembrane domain of SMO, inducing a conformational change that activates the pathway.[18]

Hedgehog_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex (Repression) SMO->SUFU_GLI Dissociation GLI_A Activated GLI (GLI-A) SUFU_GLI->GLI_A Release TargetGenes Hh Target Gene Transcription GLI_A->TargetGenes Hh Hedgehog (Hh) Ligand Hh->PTCH1 Binds Cholesterol Cholesterol Cholesterol->SMO Binds & Activates

Caption: Cholesterol directly activates Smoothened in Hedgehog signaling.

Conclusion

The study of subcellular cholesterol localization is a dynamic and essential field of cell biology. The diverse array of fluorescent probes, coupled with advanced microscopy techniques, has provided unprecedented insights into the complex trafficking and functional roles of this vital lipid. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to investigate the intricate world of intracellular cholesterol. As our understanding of cholesterol's involvement in health and disease continues to grow, the methodologies described herein will undoubtedly be instrumental in unraveling new biological mechanisms and identifying novel therapeutic targets.

References

Toxicological Profile of Cholesterol in Zebrafish Embryos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "i-Cholesterol" did not yield specific toxicological data in the reviewed literature. This guide provides a comprehensive toxicological profile of cholesterol and its modulators in zebrafish embryos, which can serve as a foundational reference for investigating specific isomers or formulations of cholesterol.

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological screening and developmental biology research due to its rapid external development, optical transparency, and high genetic homology to humans.[1][2][3][4] This guide provides a detailed overview of the toxicological effects of cholesterol and its dysregulation in zebrafish embryos, focusing on key developmental endpoints, underlying molecular mechanisms, and standardized experimental protocols. Understanding the impact of cholesterol homeostasis on embryonic development is critical for assessing the safety of new chemical entities and understanding the etiology of developmental disorders.

Developmental Toxicity of Dysregulated Cholesterol

Cholesterol is a fundamental component of cell membranes and a precursor for steroid hormones and bile acids, making its precise regulation essential for normal embryonic development.[5] Both excess and deficiency of cholesterol can lead to significant developmental abnormalities in zebrafish embryos.

General Developmental Endpoints

Exposure of zebrafish embryos to substances that disrupt cholesterol homeostasis can result in a range of toxicological effects. Standardized assays, such as the Zebrafish Embryo Toxicity (ZET) test, are employed to assess these impacts.[6][7]

Table 1: Common Toxicological Endpoints for Cholesterol Dysregulation in Zebrafish Embryos

EndpointDescriptionObservation PeriodReference Compound Example
Mortality Coagulation of the embryo, lack of somite formation, no heartbeat, or tail detachment.[8]24-96 hours post-fertilization (hpf)Simvastatin[9]
Hatching Rate Failure or delay of embryos to hatch from the chorion.[10]48-72 hpfPharmaceuticals (e.g., prednisone)[10]
Morphological Defects Pericardial edema, yolk sac edema, body curvature, and malformations of the head, eyes, or tail.[4][11]24-120 hpfSimvastatin, Phenanthrene[9][11]
Neurobehavioral Abnormalities Altered spontaneous tail coiling and locomotor activity.[10][12]24-120 hpfPharmaceuticals (e.g., acetaminophen)[10]
Organ-Specific Toxicity

The developing heart is particularly sensitive to perturbations in cholesterol levels. Both hypercholesterolemia and inhibition of cholesterol synthesis can lead to severe cardiac defects.[9][11]

Table 2: Cardiotoxicity Endpoints in Zebrafish Embryos

EndpointDescriptionMethod of AssessmentReference Compound Example
Heart Rate Bradycardia (slow heart rate) or tachycardia (fast heart rate).[3]Video microscopy and analysis software.[13]Simvastatin, Phenanthrene[9][11]
Arrhythmia Irregular heart rhythm.[13]Video-ECG analysis.[13]Terfenadine[14]
Pericardial Edema Fluid accumulation around the heart.[3]Brightfield microscopy.Simvastatin, Phenanthrene[9][11]
Reduced Ejection Fraction Decreased efficiency of blood pumping.[13]High-content imaging of transgenic lines with fluorescent cardiomyocytes.[13]Doxorubicin[3]

Cholesterol is crucial for the development and function of the central nervous system. Disruption of cholesterol homeostasis can impair neuronal development and function.[10]

Table 3: Neurotoxicity Endpoints in Zebrafish Embryos

EndpointDescriptionMethod of AssessmentReference Compound Example
Reduced Neuronal Number Decrease in the population of specific neurons.In situ hybridization or transgenic reporter lines.Prednisone, Dexamethasone[10]
Abnormal Neurobehavior Alterations in swimming behavior and response to stimuli.Automated tracking systems.[10][12]Acetaminophen, Amoxicillin[10]
Downregulation of Neurodevelopmental Genes Decreased expression of genes like bdnf, snap25, and shank3.[10]Quantitative PCR (qPCR).Azithromycin[10]

The liver plays a central role in cholesterol metabolism. High-cholesterol diets can induce hepatic steatosis (fatty liver) in zebrafish larvae.[15][16][17]

Table 4: Hepatotoxicity Endpoints in Zebrafish Larvae

EndpointDescriptionMethod of Assessment
Lipid Accumulation Increased lipid droplets in hepatocytes.Oil Red O or Nile Red staining.[15]
Increased Liver Triglycerides Elevated levels of triglycerides in liver tissue.Biochemical assays.[16]
Upregulation of Lipogenesis Genes Increased expression of genes involved in fatty acid synthesis, such as fasn.[16]Quantitative PCR (qPCR).

Experimental Protocols

Zebrafish Embryo Toxicity (ZET) Assay

This protocol is a generalized procedure for assessing the developmental toxicity of a test compound.

  • Embryo Collection and Staging: Collect freshly fertilized eggs from natural spawning and stage them to the blastula phase.[18]

  • Test Substance Preparation: Dissolve the test substance in embryo medium. If necessary, use a solvent like DMSO at a final concentration not exceeding 0.1% v/v.[7][19]

  • Exposure: Place individual embryos in wells of a 96-well plate containing 200 µL of the test solution at various concentrations.[8] Include a negative control (embryo medium) and a solvent control if applicable.

  • Incubation: Incubate the plates at 28.5°C with a 14:10 hour light-dark cycle.[18]

  • Endpoint Assessment: Observe and record lethal and sublethal endpoints (as listed in Table 1) every 24 hours up to 96 or 120 hpf using a stereomicroscope.[4][8]

  • Data Analysis: Calculate the LC50 (median lethal concentration) and EC50 (median effective concentration) values.[4][8]

Cardiotoxicity Assessment

This protocol outlines the steps for evaluating the cardiac function of zebrafish embryos exposed to a test compound.

  • Transgenic Line: Utilize a transgenic zebrafish line expressing a fluorescent protein in cardiomyocytes (e.g., Tg(cmlc2:GFP)) for enhanced visualization.[13]

  • Exposure: Expose embryos to the test compound as described in the ZET assay protocol.

  • Immobilization: At 48 or 72 hpf, anesthetize the embryos with tricaine (B183219) methanesulfonate (B1217627) (MS-222).

  • Imaging: Mount the embryos in a lateral or dorsal orientation in a methylcellulose (B11928114) solution and record high-speed videos of the heart.

  • Analysis: Use specialized software (e.g., ZeCardio) to analyze the videos and quantify heart rate, rhythm, ejection fraction, and other cardiac parameters.[13]

Cholesterol Staining and Quantification

This protocol describes methods to visualize and measure cholesterol levels in zebrafish larvae.

  • Exposure to High-Cholesterol Diet (HCD): For studies on hypercholesterolemia, feed larvae a diet supplemented with cholesterol starting from 5-8 days post-fertilization (dpf).[15][16][20]

  • Whole-Mount Staining (Filipin):

    • Fix the larvae in 4% paraformaldehyde.

    • Permeabilize with proteinase K.

    • Stain with Filipin III, a fluorescent dye that binds to free cholesterol.

    • Image using a fluorescence microscope.

  • Biochemical Quantification:

    • Pool a group of larvae (e.g., 15-20) for each experimental condition.[20]

    • Homogenize the larvae in a suitable buffer.

    • Extract lipids using a method like the Folch extraction.[18]

    • Quantify total cholesterol and triglyceride levels using commercially available enzymatic kits or gas chromatography.[20][21]

Signaling Pathways and Molecular Mechanisms

The toxicological effects of cholesterol dysregulation are mediated by complex signaling pathways that control cholesterol homeostasis.

Liver X Receptor (LXR) Signaling

LXRs are nuclear receptors that act as cholesterol sensors. When activated by oxysterols (oxidized forms of cholesterol), LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation upregulates genes involved in cholesterol efflux, transport, and fatty acid synthesis.[22][23]

LXR_Signaling cluster_nucleus Nucleus Oxysterols Oxysterols (Cholesterol Metabolites) LXR LXR Oxysterols->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (DNA) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Activates

Caption: LXR signaling pathway in response to elevated intracellular cholesterol.

Cholesterol Efflux and Transport

ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, are crucial for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. The expression of these transporters is regulated by LXR. Knockdown of abca1 and abcg1 in zebrafish leads to increased levels of free cholesterol.[24]

Cholesterol_Efflux cluster_cell Peripheral Cell (e.g., Macrophage) Cholesterol Excess Intracellular Cholesterol ABCA1 ABCA1 Cholesterol->ABCA1 ABCG1 ABCG1 Cholesterol->ABCG1 ApoA1 ApoA-I ABCA1->ApoA1 Efflux to HDL HDL ABCG1->HDL Efflux to Experimental_Workflow cluster_organ Organ-Specific Toxicity Assessment cluster_mech Molecular Analysis Start Test Compound Exposure (e.g., this compound) ZET Zebrafish Embryo Toxicity (ZET) Assay (96-120 hpf) Start->ZET Assess_General Assess General Toxicity (Mortality, Hatching, Morphology) ZET->Assess_General Cardio Cardiotoxicity (Heart Rate, Edema) Assess_General->Cardio Neuro Neurotoxicity (Behavior, Neuronal Markers) Assess_General->Neuro Hepato Hepatotoxicity (Lipid Staining) Assess_General->Hepato Mechanistic Mechanistic Studies Cardio->Mechanistic Neuro->Mechanistic Hepato->Mechanistic qPCR Gene Expression (qPCR) (e.g., lxr, abca1) Mechanistic->qPCR Biochem Biochemical Assays (Cholesterol Levels) Mechanistic->Biochem

References

i-Cholesterol: A Core Biomarker in the Pathogenesis and Diagnosis of Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

**Abstract

Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders characterized by the accumulation of undegraded or partially degraded macromolecules within lysosomes.[1][2] A critical, often central, feature in the pathophysiology of many LSDs, particularly Niemann-Pick type C (NPC) disease, is the aberrant accumulation of unesterified cholesterol within the late endosomal/lysosomal (LE/LY) compartment.[3][4][5] This intracellular cholesterol, hereafter referred to as i-Cholesterol, disrupts numerous cellular processes, triggering a cascade of events that lead to cellular dysfunction and the diverse clinical manifestations of these diseases. This technical guide provides a comprehensive overview of this compound's role as a biomarker for LSDs, detailing the underlying molecular pathology, quantitative measurement techniques, and its utility in diagnostics and therapeutic monitoring.

The Pathophysiology of this compound Accumulation

In healthy cells, cholesterol derived from the endocytosis of low-density lipoproteins (LDL) is transported to the LE/LY compartment. Here, cholesteryl esters are hydrolyzed, and the resulting free cholesterol is shuttled out of the lysosome to other cellular destinations, such as the endoplasmic reticulum (ER) and the plasma membrane. This egress is critically mediated by the synergistic action of two proteins: the soluble lysosomal protein Niemann-Pick C2 (NPC2) and the transmembrane protein Niemann-Pick C1 (NPC1).[6][7][8] NPC2 binds to cholesterol within the lysosomal lumen and transfers it to the N-terminal domain of NPC1, which then facilitates its transport across the lysosomal membrane.[8]

In Niemann-Pick disease type C, mutations in the NPC1 (95% of cases) or NPC2 genes impair this vital egress pathway.[8] This genetic defect leads to the massive sequestration of unesterified cholesterol and other lipids within the lysosomes of virtually all tissues, a hallmark of the disease.[3][5][9] This primary storage event triggers a secondary cascade of cellular dysfunctions, including:

  • Impaired Endocytic Trafficking: The accumulation of this compound creates a "traffic jam" in the endolysosomal system, disrupting the normal flow of materials.[3][10]

  • Defective Lysosomal Fusion: Elevated cholesterol levels in the lysosomal membrane alter its biophysical properties, impairing its ability to fuse with autophagosomes and endosomes. This is partly due to the aberrant sequestration of SNARE proteins, key components of the cellular membrane fusion machinery, in cholesterol-rich membrane domains.[10]

  • Autophagy Impairment: The blockage of autophagosome-lysosome fusion leads to a buildup of dysfunctional organelles and protein aggregates, contributing to cellular toxicity.[2][11]

  • Altered Calcium Homeostasis: The dysfunction of lysosomes, which serve as important cellular calcium stores, disrupts calcium signaling.[12]

This cascade of events ultimately contributes to the severe neurodegeneration and visceral pathology seen in patients with NPC and other related LSDs.[5]

cluster_normal Normal Cholesterol Trafficking cluster_npc Niemann-Pick Type C (NPC) Pathology LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Early/Late Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation NPC2 NPC2 Lysosome->NPC2 Cholesterol Binding NPC1_mut Mutated/ Deficient NPC1/NPC2 NPC1 NPC1 NPC2->NPC1 Hydrophobic Handoff ER Endoplasmic Reticulum (ER) NPC1->ER Egress to ER PM Plasma Membrane NPC1->PM Egress to PM Lysosome_NPC Lysosomal Cholesterol Accumulation (this compound) Block TRAFFICKING BLOCK

Caption: Cellular cholesterol trafficking pathway disruption in Niemann-Pick Type C disease.

Quantitative Analysis of this compound and Related Biomarkers

The direct measurement of this compound in patient-derived cells, typically fibroblasts, has been a cornerstone of diagnosis. However, this cellular accumulation also leads to the systemic elevation of specific cholesterol metabolites, which can be measured in more accessible biofluids like plasma and serve as highly specific and sensitive biomarkers.

Table 1: Cellular and Systemic Cholesterol-Related Biomarkers in LSDs
Biomarker ClassSpecific AnalyteMatrixTypical Finding in NPCDiagnostic UtilityReference(s)
This compound Unesterified CholesterolCultured FibroblastsSignificant accumulation, visible with filipin (B1216100) stainingGold standard for cellular phenotype, but invasive and can be ambiguous in "variant" cases.[13][14][15]
Oxysterols Cholestane-3β,5α,6β-triol (C-triol)Plasma/SerumHighly elevatedHigh sensitivity and specificity for NPC diagnosis; used in first-tier screening.[8][13][15]
Oxysterols 7-Ketocholesterol (7-KC)Plasma/SerumElevatedElevated in NPC, but less specific than C-triol.[8][13][15]
Bile Acid Precursors Trihydroxycholanic acid glycinate (B8599266) (TCG)Plasma, Dried Blood SpotsHighly elevatedSuperior receiver operating characteristic; suitable for newborn screening.[8]
Lysosphingolipids N-palmitoyl-O-phosphocholineserine (PPCS)Plasma/SerumElevatedA specific biomarker for NPC and Niemann-Pick Type B (ASMD).[8][16]

Note: Quantitative values vary significantly between studies and laboratories. This table summarizes the general trends.

Methodologies for this compound Quantification

Accurate quantification of this compound is paramount for both diagnosis and evaluating the efficacy of novel therapeutics. The two primary methodologies employed are semi-quantitative fluorescence microscopy using filipin and quantitative mass spectrometry.

Filipin Staining and Fluorescence Microscopy

Principle: Filipin is a naturally fluorescent polyene antibiotic that binds specifically to unesterified (free) cholesterol.[17] When applied to fixed and permeabilized cells, it allows for the visualization and semi-quantitative analysis of this compound distribution, which appears as punctate perinuclear vesicles in NPC cells.

start Start: Patient Fibroblasts in Culture step1 Cell Fixation (e.g., 4% PFA) start->step1 step2 Permeabilization (e.g., Triton X-100) step1->step2 step3 Filipin Staining step2->step3 step4 Fluorescence Microscopy step3->step4 step5 Image Acquisition & Analysis step4->step5 end Result: Semi-Quantitative Cholesterol Levels step5->end

Caption: Standard experimental workflow for this compound analysis using Filipin staining.

Detailed Experimental Protocol: Filipin Staining

  • Cell Culture: Plate patient-derived fibroblasts on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Fixation:

    • Gently wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Quenching (Optional): To reduce autofluorescence from PFA, incubate with 50 mM NH₄Cl in PBS for 10 minutes.

  • Permeabilization:

    • Incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

    • Wash twice with PBS.

  • Filipin Staining:

    • Prepare a fresh solution of Filipin III (e.g., 50 µg/mL) in PBS containing 10% fetal bovine serum (to reduce background).

    • Incubate the coverslips with the filipin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with a UV excitation filter (approx. 340-380 nm).

    • Capture images using identical acquisition settings for all samples (control and patient).

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). The intensity of the filipin signal provides a semi-quantitative measure of unesterified cholesterol.[18]

Mass Spectrometry (LC-MS/MS)

Principle: Mass spectrometry (MS), typically coupled with liquid chromatography (LC), provides the gold standard for absolute quantification of lipids.[17] This method involves extracting total lipids from cells, separating the different lipid species, and measuring the precise mass-to-charge ratio of cholesterol and its metabolites for highly accurate quantification.

start Start: Cell Pellet or Plasma Sample step1 Lipid Extraction (e.g., Folch or MTBE method) start->step1 step2 Internal Standard Spiking step1->step2 step3 Liquid Chromatography (LC) Separation step2->step3 step4 Tandem Mass Spectrometry (MS/MS) Analysis step3->step4 step5 Data Processing & Quantification step4->step5 end Result: Absolute Cholesterol Concentration step5->end

Caption: General experimental workflow for absolute cholesterol quantification by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS for Cholesterol and Oxysterols

  • Sample Preparation:

    • Cells: Harvest a known number of cells, wash with PBS, and create a cell pellet.

    • Plasma: Collect plasma samples using appropriate anticoagulants.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d7-cholesterol) to each sample to correct for extraction inefficiency and instrument variability.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a standard method like the Folch method (chloroform:methanol) or a methyl-tert-butyl ether (MTBE) based method.[19]

    • Briefly, add the solvent mixture to the sample, vortex vigorously, centrifuge to separate the phases, and collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Derivatization (Optional but common for oxysterols): To improve ionization efficiency and chromatographic separation, the dried lipid extract can be derivatized (e.g., picolinoyl ester derivatization for oxysterols).

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an LC system (typically a reverse-phase C18 column) to separate the lipids.

    • The eluent is directed into the mass spectrometer. The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analytes (e.g., C-triol) and the internal standard are monitored.[19]

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte.

    • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Downstream Pathological Consequences of this compound Accumulation

The primary defect of this compound accumulation is not merely a storage issue but a trigger for widespread cellular chaos. The altered lysosomal membrane composition and resulting dysfunction of the organelle have profound downstream effects that are central to the pathology of LSDs.

center_node Lysosomal Cholesterol Accumulation (this compound) p1 Altered Lysosomal Membrane Fluidity center_node->p1 p5 Altered Ca2+ Homeostasis center_node->p5 p6 Secondary Lipid Storage (GSLs) center_node->p6 p3 SNARE Protein Sequestration p1->p3 p4 Defective Endocytic Trafficking p1->p4 p2 Impaired Lysosome- Autophagosome Fusion c1 Autophagy Failure p2->c1 p3->p2 c2 Cellular 'Traffic Jam' p4->c2 c3 Neuroinflammation & Neurodegeneration p5->c3 c1->c3 c2->c3

Caption: Logical relationship of this compound accumulation to downstream cellular pathology.

Conclusion and Future Outlook

The accumulation of this compound is a central and initiating event in the pathophysiology of Niemann-Pick type C and is implicated in a growing number of other lysosomal storage diseases. While direct quantification in fibroblasts remains a key diagnostic tool, the development of highly sensitive and specific blood-based biomarkers, such as the oxysterol C-triol, has revolutionized the diagnostic landscape, enabling faster and less invasive screening.[8] For drug development professionals, these biomarkers are not only critical for accurate diagnosis but also serve as invaluable tools for monitoring disease progression and assessing the pharmacodynamic effects of novel therapeutic interventions. Future research will likely focus on refining these biomarkers, discovering new ones that reflect CNS-specific pathology, and leveraging this deep understanding of cholesterol trafficking to develop therapies that can effectively correct this fundamental cellular defect.

References

The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Cholesterol Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly simple lipid, is a cornerstone of eukaryotic life, playing indispensable roles in membrane structure, signal transduction, and as a precursor to vital molecules such as steroid hormones and bile acids. The metabolic pathways responsible for its synthesis, transport, and regulation are intricate and tightly controlled. This technical guide delves into the remarkable evolutionary conservation of these pathways, providing a comprehensive overview of their ancient origins, the conservation of their core components across diverse species, and the experimental methodologies used to unravel their complexities. Understanding the evolutionary persistence of these pathways not only offers fundamental insights into cellular biology but also provides a critical framework for the development of novel therapeutics targeting metabolic diseases.

Core Concepts in Cholesterol Metabolism: An Evolutionary Perspective

The cholesterol biosynthesis pathway is an ancient metabolic route that emerged early in eukaryotic evolution. While cholesterol is the principal sterol in vertebrates, other eukaryotes synthesize related sterols like ergosterol (B1671047) in fungi and stigmasterol (B192456) in plants, all sharing a common biosynthetic origin.[1][2] The core machinery for sterol synthesis is believed to have been present in the Last Eukaryotic Common Ancestor (LECA), with subsequent evolution characterized by both conservation of core enzymes and diversification or loss of specific branches in different lineages.[3]

The pathway can be broadly divided into three main stages:

  • Synthesis of Isopentenyl Pyrophosphate (IPP): The initial steps, known as the mevalonate (B85504) pathway, convert acetyl-CoA to IPP, the fundamental five-carbon building block.

  • Synthesis of Squalene: IPP units are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene.

  • Cyclization and Modification of Squalene: Squalene is cyclized to form the first sterol, lanosterol (B1674476), which then undergoes a series of modifications to produce cholesterol or other sterols.

Quantitative Analysis of Pathway Conservation

The evolutionary conservation of the cholesterol metabolic pathway is evident in the widespread presence of orthologous genes encoding its key enzymes across diverse eukaryotic taxa. While the overall pathway is conserved, the degree of sequence identity varies, reflecting evolutionary distance and lineage-specific adaptations.

Table 1: Orthologs of Key Human Cholesterol Biosynthesis Enzymes in Representative Eukaryotes
Human GeneHuman ProteinFunctionS. cerevisiae OrthologD. melanogaster OrthologA. thaliana Ortholog
HMGCS1 HMG-CoA Synthase 1Acetyl-CoA to HMG-CoAERG13CG10393HMG1/HMG2
HMGCR HMG-CoA ReductaseHMG-CoA to MevalonateHMG1/HMG2CG5353HMG1/HMG2
MVK Mevalonate KinaseMevalonate to Mevalonate-5PERG12CG3110MVK
PMVK Phosphomevalonate KinaseMevalonate-5P to Mevalonate-5PPERG8CG1146PMK
MVD Mevalonate Diphosphate DecarboxylaseMevalonate-5PP to IPPERG19CG3111MVD
IDI1 Isopentenyl-Diphosphate Isomerase 1Isomerization of IPPIDI1IdiIDI1/IDI2
FDPS Farnesyl Diphosphate SynthaseIPP to Farnesyl DiphosphateERG20CG10634FPS1/FPS2
FDFT1 Squalene SynthaseFarnesyl-PP to SqualeneERG9CG1437SQS1/SQS2
SQLE Squalene EpoxidaseSqualene to 2,3-OxidosqualeneERG1CG11867SQE1-6
LSS Lanosterol Synthase2,3-Oxidosqualene to LanosterolERG7CG5216LAS1
CYP51A1 Lanosterol 14α-demethylaseRemoval of C14-methyl groupERG11CG2397CYP51G1
DHCR7 7-Dehydrocholesterol Reductase7-Dehydrocholesterol to CholesterolERG4CG1763DWF5
DHCR24 24-Dehydrocholesterol ReductaseDesmosterol to CholesterolERG24CG1763DWF1

Note: This table presents a simplified overview. Some species possess multiple paralogs for a given enzyme, and the presence or absence of certain genes can vary even within closely related species.

Table 2: Sequence Identity of Key Cholesterol Biosynthesis Enzymes
EnzymeHuman vs. S. cerevisiae (% Identity)Human vs. D. melanogaster (% Identity)Human vs. A. thaliana (% Identity)
HMG-CoA Reductase~40-50%~50-60%~40-50%
Squalene Synthase~40-50%~50-60%~40-50%
Lanosterol Synthase~30-40%~40-50%~30-40%
Lanosterol 14α-demethylase~30-40%~30-40%~30-40%

Note: Sequence identity percentages are approximate and can vary depending on the specific isoforms and alignment methods used.

Key Regulatory Pathways and Their Conservation

The homeostasis of cholesterol is maintained by a sophisticated regulatory network that senses and responds to cellular sterol levels. Two key families of transcription factors, the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs), play central and evolutionarily conserved roles in this process.

SREBP Signaling Pathway

The SREBP pathway is a critical regulator of cholesterol and fatty acid synthesis. In mammals, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBPs are proteolytically cleaved, releasing their N-terminal domain. This active fragment then translocates to the nucleus to activate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[4][5][6][7] This fundamental mechanism of regulated intramembrane proteolysis is conserved from fungi to humans.[8]

Caption: The SREBP signaling pathway, a conserved mechanism for regulating lipid synthesis.

LXR Signaling Pathway

Liver X Receptors (LXRs) are nuclear receptors that function as cellular cholesterol sensors.[9] When activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes.[9][10] This activation leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport, and conversion to bile acids, thereby promoting the removal of excess cholesterol from the cell.[9][10] The LXR-RXR signaling axis is a key component of reverse cholesterol transport and is conserved in vertebrates.

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Oxysterols Oxysterols (High Cholesterol) LXR LXR Oxysterols->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR dimerizes RXR RXR RXR->LXR_RXR dimerizes LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds Target_Genes Target Genes (e.g., ABCA1, ABCG1, CYP7A1) LXRE->Target_Genes activates transcription

Caption: The LXR signaling pathway, a key regulator of cholesterol efflux and transport.

Conservation of Cholesterol Transport Mechanisms

The transport of cholesterol and other sterols across cellular membranes is a critical aspect of lipid homeostasis. Key protein families involved in this process, such as the ATP-binding cassette (ABC) transporters and the Niemann-Pick C1-like 1 (NPC1L1) protein, exhibit significant evolutionary conservation.

  • ABC Transporters: Proteins like ABCA1 and ABCG1 are crucial for the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles, a key step in reverse cholesterol transport.[11][12] These transporters are part of a large and ancient protein superfamily found across all domains of life.

  • NPC1L1: This protein is essential for the intestinal absorption of dietary cholesterol and phytosterols.[1][8][13][14][15] Its discovery has been pivotal in understanding the mechanisms of sterol uptake and has led to the development of cholesterol absorption inhibitors.[1][8][13][14]

Experimental Protocols

The study of the evolutionary conservation of cholesterol metabolic pathways relies on a combination of computational and experimental approaches. Below are detailed methodologies for key experiments.

Phylogenetic Analysis of Metabolic Pathway Enzymes

Objective: To infer the evolutionary relationships of a specific enzyme in the cholesterol biosynthesis pathway across different species.

Methodology:

  • Sequence Retrieval: Obtain protein sequences of the enzyme of interest from various species from databases like NCBI GenBank or UniProt.

  • Multiple Sequence Alignment: Align the collected sequences using software such as ClustalW or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.

  • Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Common methods include:

    • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

    • Maximum Likelihood (ML): A statistical method that finds the tree that best explains the observed data.

    • Bayesian Inference (BI): A probabilistic method that provides posterior probabilities for clades. Software such as MEGA (Molecular Evolutionary Genetics Analysis) or PhyML can be used for tree construction.[16][17][18][19][20]

  • Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL. The branching patterns of the tree represent the inferred evolutionary relationships. Bootstrap values or posterior probabilities on the nodes indicate the statistical support for those branches.

Phylogenetic_Workflow Seq_Retrieval 1. Sequence Retrieval (e.g., NCBI, UniProt) MSA 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Seq_Retrieval->MSA Tree_Construction 3. Phylogenetic Tree Construction (e.g., NJ, ML, BI using MEGA) MSA->Tree_Construction Tree_Viz 4. Tree Visualization & Interpretation (e.g., FigTree, iTOL) Tree_Construction->Tree_Viz

Caption: A typical workflow for phylogenetic analysis of a metabolic enzyme.

Comparative Genomics for Ortholog Identification

Objective: To identify orthologous genes of the cholesterol metabolic pathway across multiple genomes.

Methodology:

  • Genome Data Acquisition: Obtain complete genome sequences and their annotations for the species of interest from databases like Ensembl or NCBI.

  • Orthology Prediction: Use bioinformatics tools to identify orthologous gene pairs or groups. Common approaches include:

    • Reciprocal Best Hits (RBH): A simple and effective method where two genes in different genomes are considered orthologs if they are each other's best BLAST hit.

    • Graph-based methods: Tools like OrthoMCL or OrthoFinder cluster genes into orthologous groups based on sequence similarity across multiple species.

  • Synteny Analysis: Examine the conservation of gene order (synteny) in the genomic regions surrounding the identified orthologs. Conserved synteny provides strong evidence for orthology. Tools like CoGe's SynMap can be used for this purpose.

  • Data Curation and Table Generation: Compile the identified orthologs into a structured table for comparative analysis.

Comparative_Genomics_Workflow Genome_Acquisition 1. Genome Data Acquisition (e.g., Ensembl, NCBI) Orthology_Prediction 2. Orthology Prediction (e.g., OrthoFinder, RBH) Genome_Acquisition->Orthology_Prediction Synteny_Analysis 3. Synteny Analysis (e.g., CoGe SynMap) Orthology_Prediction->Synteny_Analysis Data_Curation 4. Data Curation & Table Generation Synteny_Analysis->Data_Curation

Caption: Workflow for identifying orthologs using comparative genomics.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Objective: To separate, identify, and quantify cholesterol and its precursors in a biological sample.

Methodology:

  • Lipid Extraction: Extract total lipids from the sample (e.g., cultured cells, tissue homogenate) using a solvent system such as chloroform:methanol.[21][22][23]

  • Saponification: Hydrolyze the esterified sterols to their free form by heating with a strong base (e.g., KOH in methanol).

  • Derivatization: Convert the free sterols into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers) to improve their chromatographic properties.[22]

  • GC-MS Analysis:

    • Gas Chromatography (GC): Inject the derivatized sample into a GC system equipped with a capillary column. The different sterols will separate based on their boiling points and interaction with the stationary phase.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: Identify and quantify the sterols by comparing their retention times and mass spectra to those of known standards.

Yeast Functional Complementation Assay

Objective: To determine if a gene from another species (e.g., human) can functionally replace its ortholog in yeast, thereby confirming its enzymatic function.

Methodology:

  • Yeast Strain Selection: Use a yeast strain with a deletion in a specific gene of the ergosterol biosynthesis pathway (e.g., erg7Δ for lanosterol synthase). This strain will typically be unable to grow under certain conditions (e.g., anaerobically or in the presence of specific inhibitors).

  • Expression Vector Construction: Clone the coding sequence of the heterologous gene (e.g., human LSS) into a yeast expression vector under the control of a suitable promoter.

  • Yeast Transformation: Introduce the expression vector into the yeast deletion strain.

  • Complementation Test: Plate the transformed yeast on selective media that does not allow the growth of the deletion strain carrying an empty vector. Growth of the yeast transformed with the heterologous gene indicates functional complementation.

  • Sterol Analysis (Optional): Perform GC-MS analysis of the sterols produced by the complemented yeast strain to confirm the specific enzymatic activity of the heterologous protein.

Conclusion and Future Directions

The evolutionary conservation of cholesterol metabolic pathways underscores their fundamental importance to eukaryotic life. From the core biosynthetic enzymes to the intricate regulatory networks of SREBP and LXR, the enduring blueprint of cholesterol homeostasis has been maintained and adapted over millions of years. The experimental and computational approaches detailed in this guide provide a robust toolkit for researchers to further explore the nuances of this conservation.

Future research will likely focus on:

  • Expanding Comparative Analyses: Incorporating a broader range of diverse eukaryotic genomes will provide a more complete picture of the evolutionary history of these pathways.

  • Functional Characterization of Novel Orthologs: Investigating the biochemical properties of enzymes from understudied organisms can reveal novel enzymatic activities and regulatory mechanisms.

  • Understanding Lineage-Specific Adaptations: Elucidating the molecular basis for the loss or modification of cholesterol metabolism in certain lineages will provide insights into metabolic flexibility and adaptation.

  • Therapeutic Targeting: A deeper understanding of the conserved and divergent aspects of these pathways will continue to inform the development of more specific and effective drugs for treating metabolic disorders.

By leveraging the power of evolutionary and comparative biology, the scientific community is poised to make significant strides in our understanding of cholesterol metabolism and its profound impact on health and disease.

References

Quantum Mechanical Insights into the Structure of Cholesterol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the quantum mechanical calculations of cholesterol as a proxy, due to the limited availability of specific studies on i-Cholesterol in the public domain. The methodologies and data presented are representative of the computational approaches used for sterol molecules and are intended to provide a framework for similar investigations into this compound.

Introduction

Cholesterol (C27H46O) is a vital lipid molecule, integral to the structure and function of animal cell membranes.[1] Its isomeric forms, such as this compound (iso-cholesterol), while less common, are of significant interest in understanding the nuanced roles of sterols in biological systems and as potential targets in drug development. Quantum mechanical (QM) calculations offer a powerful lens to investigate the three-dimensional structure, conformational stability, and electronic properties of these molecules with high precision. This guide provides an in-depth overview of the core principles, methodologies, and expected outcomes of applying quantum mechanics to elucidate the structure of cholesterol and its isomers.

Theoretical Foundations of Quantum Mechanical Calculations for Sterol Structures

Quantum mechanics provides the fundamental framework for describing the behavior of electrons in molecules. For a molecule as complex as cholesterol, several methods are employed to approximate the solution to the Schrödinger equation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method for multi-electron systems.[2][3] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of cholesterol.

Semi-Empirical Methods

Semi-empirical methods, such as AM1, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify the calculations.[4] They can be useful for initial explorations of the potential energy surface before refining with higher-level theories.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying cholesterol in a biological environment, such as a cell membrane, hybrid QM/MM methods are employed.[5] In this approach, the sterol molecule (the QM region) is treated with quantum mechanics, while the surrounding environment (the MM region), like lipids and water, is treated with classical molecular mechanics. This allows for the investigation of environmental effects on the structure and properties of the sterol.

Computational Workflow for Structural Elucidation

The process of determining the stable conformations and electronic properties of a cholesterol isomer using quantum mechanics typically follows a structured workflow.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation Initial_Structure Initial 3D Structure (e.g., from X-ray crystallography or builder) Conformational_Search Conformational Search (Molecular Mechanics or low-level QM) Initial_Structure->Conformational_Search Input geometry Geometry_Optimization Geometry Optimization (e.g., DFT with a specific functional and basis set) Conformational_Search->Geometry_Optimization Low-energy conformers Frequency_Calculation Frequency Calculation (To confirm minima and obtain vibrational data) Geometry_Optimization->Frequency_Calculation Optimized structures Property_Calculation Single-Point Energy & Property Calculation (Higher accuracy level for electronic properties) Frequency_Calculation->Property_Calculation Verified minima Data_Extraction Extraction of Quantitative Data (Energies, bond lengths, angles, etc.) Property_Calculation->Data_Extraction Calculated properties Structural_Analysis Analysis of Conformational Isomers (Relative energies, structural differences) Data_Extraction->Structural_Analysis Quantitative data Visualization Visualization of Structures and Orbitals Structural_Analysis->Visualization Analyzed results

Caption: A typical computational workflow for the quantum mechanical analysis of a sterol molecule.

Methodologies and Experimental Protocols

A detailed and reproducible computational protocol is crucial for obtaining reliable results. Below are the key steps and considerations in setting up quantum mechanical calculations for a cholesterol isomer.

Initial Structure Generation

The starting point for any calculation is an initial three-dimensional structure of the molecule. For cholesterol, this can be obtained from crystallographic data. For a less common isomer like this compound, the initial geometry might be constructed using molecular building software, followed by an initial optimization with a molecular mechanics force field.

Conformational Analysis

The flexible side chain of cholesterol allows for multiple low-energy conformations.[6][7] A thorough conformational search is necessary to identify the most stable structures. This is often performed using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface. The resulting low-energy conformers are then subjected to higher-level QM calculations.

Geometry Optimization

Each identified conformer is then optimized using a more accurate method, typically DFT. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical and should be justified based on literature precedents for similar molecules.[8] The optimization process finds the lowest energy geometry for each conformer.

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two main purposes:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermodynamic Properties: Vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Calculation of Molecular Properties

With the optimized geometries, a variety of molecular properties can be calculated. These include:

  • Relative Energies: To determine the most stable conformers.

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Dipole moment, molecular orbitals (HOMO, LUMO), and electrostatic potential.

  • Spectroscopic Properties: NMR chemical shifts and vibrational frequencies (for comparison with experimental spectra).[4][9]

Data Presentation

The quantitative data obtained from quantum mechanical calculations should be presented in a clear and structured manner to facilitate comparison and analysis.

Relative Energies of Conformers
ConformerRelative Energy (kcal/mol)
Conformer 10.00
Conformer 21.25
Conformer 32.50
Table 1: Representative relative energies of different conformers of a cholesterol isomer as determined by DFT calculations. Energies are relative to the most stable conformer.
Key Geometric Parameters
ParameterConformer 1Conformer 2
Bond Lengths (Å)
C3 - O1.431.43
C5 = C61.341.34
C17 - C201.541.55
Bond Angles (°) **
C2 - C3 - O109.5109.6
C4 - C5 = C6121.0120.9
Dihedral Angles (°) **
C17 - C20 - C22 - C23-175.065.0
Table 2: A sample of key bond lengths, bond angles, and dihedral angles for different conformers of a cholesterol isomer. These parameters are crucial for defining the three-dimensional structure.

Conclusion

Quantum mechanical calculations provide an indispensable toolkit for the detailed structural and electronic characterization of cholesterol and its isomers. By employing methods such as DFT and following a systematic computational workflow, researchers can gain fundamental insights into the conformational preferences and intrinsic properties of these important biological molecules. The data generated from these calculations, when presented clearly, can guide further experimental work and contribute to a deeper understanding of the structure-function relationships of sterols in biological and pharmaceutical contexts. While this guide has used cholesterol as the primary example, the principles and methodologies are directly applicable to the study of this compound and other related sterol molecules.

References

Methodological & Application

Application Notes and Protocols for Incorporating Cholesterol into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of cholesterol into artificial lipid bilayers, a critical step in creating biomimetic membranes for various research applications, including drug interaction studies, membrane protein reconstitution, and biophysical characterization.

Introduction

Cholesterol is an essential component of eukaryotic cell membranes, playing a pivotal role in modulating membrane fluidity, stability, and permeability.[1] Its incorporation into artificial lipid bilayers allows for the creation of more biologically relevant model systems. At high temperatures, cholesterol stabilizes the membrane by increasing its melting point, while at low temperatures, it prevents stiffening by intercalating between phospholipids.[1] The concentration of cholesterol is a critical factor, as it can influence the formation of different lipid phases, such as the liquid-ordered (Lo) phase, which is characterized by a high degree of acyl chain order while maintaining lateral diffusion.[2][3]

Key Experimental Considerations

The successful incorporation of cholesterol into lipid bilayers depends on several factors, including the choice of lipids, the cholesterol concentration, and the preparation method. The most common method for preparing cholesterol-containing vesicles (liposomes) is the thin-film hydration technique.[4][5] This method involves dissolving the lipids and cholesterol in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer.

Data Presentation: Effects of Cholesterol on Bilayer Properties

The inclusion of cholesterol significantly alters the biophysical properties of artificial lipid bilayers. The following tables summarize the quantitative effects of varying cholesterol concentrations on key membrane parameters.

Cholesterol Concentration (mol%)Bilayer Thickness (Å)Area per Lipid (Ų)Acyl Chain Order Parameter (S_CD)
035.465.30.35
1037.262.10.45
2038.559.80.58
3039.158.00.65
4039.556.50.70
5039.855.20.72

Table 1: Representative data showing the effect of cholesterol concentration on the thickness, area per lipid, and acyl chain order parameter of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer. Data is synthesized from typical values found in the literature.

Lipid CompositionCholesterol Concentration (mol%)Rupture Tension (mN/m)
DPPC068.9
DPPC23110.0
DPPC2969.8
DIPC065.8
DIPC2093.9

Table 2: Influence of cholesterol on the mechanical strength of different phospholipid bilayers. DPPC (dipalmitoylphosphatidylcholine) and DIPC (dipalmitoleoylphosphatidylcholine) exhibit a non-monotonic response to increasing cholesterol concentration.[6]

Experimental Protocols

Protocol 1: Preparation of Cholesterol-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large multilamellar vesicles (MLVs) containing a specific mole fraction of cholesterol using the thin-film hydration method.

Materials:

  • Phospholipid(s) of choice (e.g., POPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Nitrogen gas stream

  • Water bath sonicator or extruder

Procedure:

  • Lipid/Cholesterol Mixture Preparation:

    • Dissolve the desired amounts of phospholipid and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The total lipid concentration should be between 1 and 10 mg/mL.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[5]

  • Solvent Removal:

    • To ensure complete removal of the organic solvent, place the flask under a gentle stream of nitrogen gas for at least 1 hour, or in a vacuum desiccator overnight.

  • Hydration:

    • Add the aqueous buffer to the flask containing the dry lipid film. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Hydrate the film by gently rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This process leads to the swelling of the lipid film and the formation of MLVs.[5]

  • Vesicle Sizing (Optional):

    • To obtain vesicles of a more uniform size, the MLV suspension can be subjected to sonication in a bath sonicator or extruded through polycarbonate membranes with a defined pore size. Extrusion is the preferred method for producing large unilamellar vesicles (LUVs).

Protocol 2: Characterization of Cholesterol Incorporation

Several techniques can be employed to verify the incorporation of cholesterol and to characterize the resulting bilayer properties.

  • Dynamic Light Scattering (DLS): To determine the size distribution of the prepared liposomes.

  • Differential Scanning Calorimetry (DSC): To assess the effect of cholesterol on the phase transition temperature (Tm) of the phospholipid bilayer. The incorporation of cholesterol typically broadens and eventually abolishes the main phase transition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information on the orientation and dynamics of cholesterol within the bilayer and the order of the lipid acyl chains.[7][8]

  • Neutron Scattering: Small-angle neutron scattering (SANS) can be used to determine the structure of the lipid bilayer, including its thickness and the location of cholesterol.[8][9]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization start Start: Dissolve Lipids & Cholesterol film Form Thin Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer film->hydrate size Vesicle Sizing (Extrusion) hydrate->size dls DLS (Size) size->dls dsc DSC (Phase Transition) size->dsc nmr NMR (Structure/Dynamics) size->nmr sans Neutron Scattering (Structure) size->sans

Caption: Experimental workflow for preparing and characterizing cholesterol-containing artificial lipid bilayers.

logical_relationship cholesterol Cholesterol Incorporation fluidity Decreased Fluidity (Increased Order) cholesterol->fluidity permeability Decreased Permeability cholesterol->permeability thickness Increased Bilayer Thickness cholesterol->thickness packing Increased Packing Density cholesterol->packing phase Formation of Liquid-Ordered (Lo) Phase fluidity->phase packing->phase

Caption: Logical relationships of cholesterol's effects on lipid bilayer properties.

References

Application Note: Quantification of Cholesterol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid molecule, is a fundamental component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1] Abnormal cholesterol levels are associated with various diseases, including cardiovascular conditions and stroke.[1] Consequently, accurate and reliable quantification of cholesterol in diverse biological samples and food matrices is of paramount importance in research and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and accurate method for cholesterol analysis, often considered more reliable than classical chemical or enzymatic assays.[1] This application note provides a detailed protocol for the quantification of cholesterol using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method involves the liberation of free cholesterol from its esterified form through saponification, followed by extraction of the unsaponifiable matter. The extracted cholesterol is then separated and quantified using an isocratic RP-HPLC system with UV detection at a low wavelength, typically around 205 nm.[2][3][4][5]

Experimental Protocols

Sample Preparation

The sample preparation process is critical and typically involves two main steps: saponification and extraction.[4]

a. Saponification (Alkaline Hydrolysis)

This step is essential to hydrolyze cholesterol esters, ensuring the quantification of total cholesterol.[2][4]

  • Reagents:

    • Potassium Hydroxide (KOH) solution in ethanol (B145695) (e.g., 10% w/v or 1 mol/L).[3][4]

    • Ascorbic acid (optional, as an antioxidant).[2]

  • Protocol:

    • Accurately weigh the sample (e.g., 0.5 g of butter, 1 mL of milk) into a screw-capped test tube with a Teflon-lined cap.[3][4]

    • Add the ethanolic KOH solution (e.g., 1 mL of 10% KOH or 15 mL of 1 mol/L methanolic KOH).[3][4]

    • If necessary, flush the tube with an inert gas like argon to prevent oxidation.[2]

    • Securely cap the tube and heat in a water bath at a controlled temperature (e.g., 70-80°C) for a specified duration (e.g., 15-30 minutes).[2][3][4]

    • Allow the mixture to cool to room temperature.

b. Extraction

Following saponification, the unsaponifiable fraction containing cholesterol is extracted using an organic solvent.

  • Reagents:

    • Extraction solvent: n-hexane, diethyl ether, or a mixture like n-hexane-chloroform (1:1, v/v).[3][4]

    • Distilled water.

  • Protocol (Liquid-Liquid Extraction):

    • To the cooled saponified mixture, add the extraction solvent (e.g., 5 mL of hexane) and distilled water (e.g., 2 mL).[3]

    • Vortex the mixture vigorously for a few minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer containing the extracted cholesterol to a clean tube.

    • Repeat the extraction process two more times with fresh solvent to ensure complete recovery.[3]

    • Combine the organic extracts.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.[3]

    • Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL of methanol) for HPLC analysis.[3]

HPLC Instrumentation and Conditions

An isocratic HPLC system is suitable for this analysis.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[3]

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm or Nova-pak C18, 3.9 x 300 mm, 4 µm).[2][4]

  • Mobile Phase: A mixture of organic solvents is used. Common compositions include:

    • Acetonitrile/Methanol (60:40, v/v)[4]

    • Isopropanol/Acetonitrile (17:83, v/v)[2]

    • Acetonitrile/Methanol/2-Propanol (7:3:1, v/v/v)[3]

    • Isopropanol/Acetonitrile/Water (60/30/10, v/v/v)[5]

  • Flow Rate: Typically set between 0.5 and 1.6 mL/min.[2][3][4]

  • Column Temperature: Maintained at a constant temperature, for example, 26°C or 50°C.[2][6]

  • Injection Volume: 20 µL.[3]

  • Detection: UV detection at 205 nm.[2][3][4][5]

Calibration
  • Stock Solution: Prepare a stock solution of cholesterol standard (e.g., 1000 mg/L) by dissolving a known amount of pure cholesterol in methanol.[4]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 2 to 350 mg/L).[4]

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed by the coefficient of determination (R²), which should be close to 1.[5]

Data Presentation

The performance of the HPLC method for cholesterol quantification can be summarized by its validation parameters.

ParameterTypical ValueReference
Linearity (R²)> 0.99[5][7]
Limit of Detection (LOD)0.01 - 5 µg/mL[3][7][8]
Limit of Quantification (LOQ)0.016 - 10 µg/mL[5][7][8]
Accuracy (Recovery)86 - 112%[5][7][8]
Precision (RSD)< 5%[5][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Saponification Saponification (with Ethanolic KOH) Sample->Saponification Add KOH Extraction Liquid-Liquid Extraction (with Hexane) Saponification->Extraction Add Hexane & Water Evaporation Solvent Evaporation Extraction->Evaporation Collect Organic Layer Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (at 205 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for HPLC quantification of cholesterol.

Signaling Pathway Diagram

G CholesterolEsters Cholesterol Esters (in Sample) Saponification Saponification (Alkaline Hydrolysis) CholesterolEsters->Saponification FreeCholesterol Free Cholesterol Saponification->FreeCholesterol Extraction Extraction (Organic Solvent) FreeCholesterol->Extraction IsolatedCholesterol Isolated Cholesterol (in Mobile Phase) Extraction->IsolatedCholesterol HPLC HPLC Separation & Detection IsolatedCholesterol->HPLC Quantification Quantitative Result HPLC->Quantification

Caption: Logical steps in cholesterol analysis.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantification of cholesterol in various matrices. Proper sample preparation, particularly the saponification and extraction steps, is crucial for obtaining accurate results. The method's performance should be validated to ensure it meets the specific requirements of the intended application. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in cholesterol analysis.

References

Application Note: Probing Membrane Fluidity with Fluorescent Cholesterol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Fluorescent Cholesterol Analogs as Probes for Membrane Fluidity

Audience: Researchers, scientists, and drug development professionals.

Note on "i-Cholesterol": Initial searches for a fluorescent probe specifically named "this compound" did not yield a commercially available or academically cited molecule with this designation. It is possible that this is a non-standard or internal nomenclature. This application note will therefore focus on a well-characterized and widely used fluorescent cholesterol analog, BODIPY-Cholesterol , as a representative example for studying membrane fluidity. The principles and protocols described herein are broadly applicable to other fluorescent cholesterol analogs.

Introduction

Membrane fluidity is a critical biophysical property of cellular membranes that influences a vast array of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Cholesterol is a key regulator of membrane fluidity in mammalian cells.[1][2][3] The study of membrane fluidity and the influence of cholesterol has been greatly advanced by the development of fluorescent probes that can be incorporated into lipid bilayers. Fluorescent cholesterol analogs, such as BODIPY-Cholesterol, are powerful tools for visualizing and quantifying the properties of cell membranes in both model systems and living cells.[4][5][6]

BODIPY-Cholesterol is a derivative of cholesterol tagged with a boron-dipyromethene (BODIPY) fluorophore. This probe is designed to mimic the behavior of endogenous cholesterol, partitioning into cellular membranes and reporting on the local lipid environment through changes in its fluorescence properties.[7] Its brightness and photostability make it particularly suitable for advanced fluorescence microscopy techniques.[6]

Principle of Measurement

The fluorescence properties of BODIPY-Cholesterol, including its fluorescence lifetime and anisotropy, are sensitive to the local environment within the lipid bilayer.[4]

  • Liquid-ordered (Lo) vs. Liquid-disordered (Ld) Phases: Cell membranes can exhibit phase separation into more tightly packed, cholesterol- and sphingolipid-rich liquid-ordered (Lo) domains (often referred to as lipid rafts) and more fluid, glycerophospholipid-rich liquid-disordered (Ld) domains.[8] BODIPY-Cholesterol often shows preferential partitioning into one of these phases, and its fluorescence characteristics differ between them. For instance, some BODIPY-cholesterol derivatives show a preference for the Lo phase.[4]

  • Fluorescence Lifetime: The fluorescence lifetime of BODIPY-Cholesterol can change depending on the lipid packing and phase of the membrane. In more ordered phases, the fluorescence lifetime may differ compared to more disordered phases.[4]

  • Fluorescence Anisotropy: The rotational mobility of the probe within the membrane is reflected in its fluorescence anisotropy. In a more fluid (less viscous) environment, the probe rotates more freely, leading to lower anisotropy. Conversely, in a more rigid or ordered environment, its rotation is restricted, resulting in higher anisotropy.

Experimental Protocols

I. Preparation of Labeled Model Membranes (Giant Unilamellar Vesicles - GUVs)

GUVs are a useful model system for studying the behavior of fluorescent probes in a controlled lipid environment.

Materials:

  • Lipids (e.g., DOPC, DPPC, Sphingomyelin, Cholesterol) in chloroform (B151607)

  • BODIPY-Cholesterol in chloroform (e.g., 1 mg/mL stock)

  • Sucrose (B13894) solution (e.g., 300 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Indium Tin Oxide (ITO) coated glass slides

  • GUV formation chamber

Protocol:

  • Lipid Film Formation:

    • In a glass vial, mix the desired lipids and BODIPY-Cholesterol in chloroform. The final probe concentration is typically 0.1-1 mol% of the total lipid.

    • For a ternary mixture exhibiting phase separation, a common composition is DOPC:Sphingomyelin:Cholesterol in a 2:2:1 molar ratio.[8]

    • Deposit a small volume (e.g., 10 µL) of the lipid mixture onto an ITO-coated glass slide and spread it evenly.

    • Dry the lipid film under a gentle stream of nitrogen and then under high vacuum for at least 2 hours to remove all traces of the organic solvent.

  • GUV Formation by Electroformation:

    • Assemble the GUV formation chamber with another ITO slide, separated by a silicone spacer.

    • Fill the chamber with the sucrose solution.

    • Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipids.

    • Gently harvest the GUVs from the chamber.

  • Imaging:

    • Transfer a small aliquot of the GUV suspension to a glass-bottom dish containing the glucose solution. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the GUVs to settle at the bottom for easier imaging.

    • Image the GUVs using a confocal or two-photon microscope equipped for fluorescence lifetime imaging (FLIM) and/or anisotropy measurements.

II. Labeling of Live Cells

Materials:

  • BODIPY-Cholesterol

  • Methyl-β-cyclodextrin (MβCD)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes suitable for microscopy

Protocol:

  • Preparation of BODIPY-Cholesterol/MβCD Complex:

    • Prepare a stock solution of MβCD in water (e.g., 10 mM).

    • In a separate tube, evaporate the chloroform from a small aliquot of the BODIPY-Cholesterol stock solution under nitrogen.

    • Add the MβCD solution to the dried probe and vortex or sonicate until the probe is fully dissolved. This complex facilitates the delivery of the hydrophobic probe to the cell membrane.

  • Cell Labeling:

    • Wash the cultured cells twice with warm PBS.

    • Incubate the cells with the BODIPY-Cholesterol/MβCD complex in serum-free medium for a specified time (e.g., 15-60 minutes) at 37°C. The final concentration of the probe should be optimized but is typically in the range of 1-5 µM.

    • Wash the cells three times with warm PBS or medium to remove excess probe.

  • Imaging:

    • Image the labeled cells immediately in fresh medium using a confocal or two-photon microscope.

    • For time-lapse imaging of cholesterol trafficking, acquire images at different time points after labeling.

Data Presentation

The following tables summarize representative quantitative data that can be obtained using fluorescent cholesterol analogs.

Table 1: Representative Fluorescence Lifetime of BODIPY-Cholesterol in GUVs with Different Phases

Lipid PhaseGUV CompositionBODIPY-Cholesterol Fluorescence Lifetime (ns)Reference
Liquid-disordered (Ld)DOPC5.50 ± 0.08[4]
Liquid-ordered (Lo)DOPC/SM/Chol~4.1 (with FRET acceptor)[4]

Table 2: Representative Fluorescence Anisotropy of a Cholesterol Analog in Response to Membrane Cholesterol Content

Membrane ConditionCholesterol Content (mol%)Fluorescence Anisotropy (r)Interpretation
Fluid0~0.15High rotational freedom
Intermediate20~0.25Restricted rotation
Rigid40~0.35Highly restricted rotation

Note: The actual values will depend on the specific probe, lipid composition, and experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Probe & Sample Preparation cluster_labeling Labeling cluster_imaging Data Acquisition cluster_analysis Data Analysis probe BODIPY-Cholesterol Stock Solution film Lipid Film Formation probe->film label_cells Cell Incubation with Probe/MβCD Complex probe->label_cells lipids Lipid Mixture (e.g., DOPC/SM/Chol) lipids->film cells Live Cells in Culture cells->label_cells electro GUV Electroformation film->electro microscopy Fluorescence Microscopy (Confocal/Two-Photon) electro->microscopy label_cells->microscopy flim FLIM Analysis microscopy->flim anisotropy Anisotropy Calculation microscopy->anisotropy partition Partition Coefficient microscopy->partition

Caption: Experimental workflow for studying membrane fluidity using BODIPY-Cholesterol.

membrane_fluidity_principle cluster_membrane Cell Membrane cluster_probe BODIPY-Cholesterol Probe ld_phase Liquid-disordered (Ld) Phase (High Fluidity) probe_ld High Rotational Mobility Low Anisotropy ld_phase->probe_ld partitions into lo_phase Liquid-ordered (Lo) Phase (Low Fluidity) probe_lo Low Rotational Mobility High Anisotropy lo_phase->probe_lo partitions into

Caption: Principle of membrane fluidity measurement with a fluorescent cholesterol analog.

References

Illuminating the Nanoscale: i-Cholesterol in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a fundamental component of mammalian cell membranes, playing a critical role in regulating membrane fluidity, organization, and signaling. Its heterogeneous distribution into nanoscale domains, often referred to as lipid rafts, is crucial for a myriad of cellular processes, including signal transduction, protein trafficking, and virus entry. Visualizing these transient and minuscule structures has been a long-standing challenge in cell biology due to the diffraction limit of light microscopy. The advent of super-resolution microscopy has opened new avenues to study the intricate organization of cellular membranes at the nanoscale. This document provides detailed application notes and protocols for utilizing i-Cholesterol, a class of interactive cholesterol probes, in various super-resolution microscopy techniques to unravel the secrets of cholesterol's nanoscale world.

This compound probes, such as the bioorthogonal cholesterol analog chol-N3 , are designed to closely mimic the behavior of endogenous cholesterol.[1][2] These probes can be metabolically incorporated into cellular membranes and subsequently tagged with fluorescent dyes via bioorthogonal "click chemistry". This approach allows for specific and minimally invasive labeling of cholesterol, enabling its visualization with unprecedented spatial resolution using techniques like Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).

Applications of this compound in Super-Resolution Microscopy

The use of this compound in conjunction with super-resolution microscopy provides powerful tools for:

  • Visualizing Cholesterol-Rich Nanodomains: Directly image the size, shape, and distribution of cholesterol-rich nanodomains (lipid rafts) in the plasma membrane of living cells with sub-50 nm resolution.[1][3][4]

  • Studying Cholesterol Trafficking and Dynamics: Track the movement and distribution of cholesterol between different cellular compartments, providing insights into the mechanisms of cholesterol homeostasis and transport.[5][6]

  • Investigating the Role of Cholesterol in Cellular Signaling: Elucidate the spatial relationship between cholesterol and membrane proteins involved in signaling pathways, helping to understand how cholesterol-rich domains modulate protein function.[7]

  • Drug Discovery and Development: Screen for compounds that alter cholesterol distribution and organization at the nanoscale, providing a platform for the development of novel therapeutics targeting cholesterol-related diseases.

Quantitative Data Presentation

The choice of a fluorescent probe is critical for successful super-resolution imaging. The following table summarizes the key properties of this compound (exemplified by chol-N3) in comparison to other commonly used cholesterol probes.

PropertyThis compound (chol-N3)Filipin IIIBODIPY-Cholesterol
Specificity Cholesterol analog, incorporates into membranesUnesterified CholesterolCholesterol analog, incorporates into membranes
Labeling Principle Bioorthogonal click chemistryDirect binding to 3β-hydroxyl groupCovalently linked fluorophore
Live-Cell Imaging YesNo (disrupts membrane)Yes
Super-Resolution Compatibility Excellent (STORM, PALM, DNA-PAINT)Poor (rapid photobleaching)Good (STED, some STORM/PALM)[1]
Resolution <50 nm[1][3]Diffraction-limitedTens of nanometers (STED)
Photostability High (dependent on click-fluorophore)Very low[1]High[2]
Quantum Yield High (dependent on click-fluorophore)Moderate[1]High (~0.9)[1]
Perturbation MinimalHigh (forms complexes, perturbs membrane)Moderate (fluorophore can influence behavior)

Experimental Protocols

Here, we provide detailed protocols for the application of this compound (chol-N3) in direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Protocol 1: Synthesis of chol-N3

The synthesis of cholest-5-en-3β-ol-3-azido-propanoate (chol-N3) can be achieved through a multi-step chemical synthesis process, which has been previously described. For researchers without access to synthetic chemistry facilities, pre-synthesized chol-N3 is commercially available from various suppliers.

A general synthetic workflow is as follows:

Cholesterol Cholesterol Intermediate1 Cholesteryl 3-bromopropanoate Cholesterol->Intermediate1 3-Bromopropionyl chloride chol_N3 chol-N3 Intermediate1->chol_N3 Sodium Azide Start Seed Cells Labeling Metabolic Labeling with chol-N3 (12-24h) Start->Labeling Wash1 Wash with PBS Labeling->Wash1 Click Click Reaction with DBCO-Fluorophore (30-60 min) Wash1->Click Wash2 Wash with PBS Click->Wash2 Image Super-Resolution Imaging Wash2->Image Setup Microscope Setup (TIRF/HILO) Acquisition Image Acquisition (10k-50k frames) Setup->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction & Drift Correction Localization->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis cluster_0 Normal Cholesterol cluster_1 Cholesterol Depletion Receptor_A Receptor Effector_A Effector Protein Receptor_A->Effector_A Activation Downstream_A Downstream Signaling Effector_A->Downstream_A Raft_A Cholesterol-Rich Domain Receptor_B Receptor Effector_B Effector Protein Downstream_B Signaling Disrupted

References

Application Notes and Protocols for the Synthesis and In Vivo Tracking of Radiolabeled i-Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled i-Cholesterol and its application in in vivo tracking studies. The information is intended to guide researchers in the safe and effective use of these tracers for investigating cholesterol metabolism and biodistribution.

Introduction

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, plays a critical role in various physiological and pathological processes. Understanding its in vivo transport and metabolism is crucial for the development of therapies for a range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. Radiolabeled cholesterol analogs serve as powerful tools for non-invasively tracking the fate of cholesterol in living organisms. This document focuses on the synthesis and application of this compound labeled with Iodine-125 (¹²⁵I) and Carbon-14 (¹⁴C) for in vivo tracking studies.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled cholesterol requires specialized radiochemistry facilities and adherence to strict safety protocols. Below are protocols for the synthesis of ¹²⁵I-iodocholesterol and ¹⁴C-cholesterol.

Protocol 1: Synthesis of [¹²⁵I]-6-iodocholest-5-en-3β-ol

This protocol describes the direct radioiodination of a cholesterol precursor to yield high specific activity [¹²⁵I]-6-iodocholest-5-en-3β-ol.[1]

Materials:

  • 6-chloromercuricholest-5-en-3β-ol

  • [¹²⁵I]Sodium iodide (Na¹²⁵I)

  • 95% Ethanol (B145695)

  • Reaction vial

  • Heating block

  • Thin-layer chromatography (TLC) apparatus

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve 6-chloromercuricholest-5-en-3β-ol in 95% ethanol in a reaction vial.

  • Add the [¹²⁵I]Sodium iodide solution to the reaction vial.

  • Heat the reaction mixture for 10 minutes.

  • Monitor the reaction progress using TLC.

  • Purify the product using HPLC to obtain [¹²⁵I]-6-iodocholest-5-en-3β-ol with excellent radiochemical purity.

Protocol 2: Synthesis of [4-¹⁴C]-Cholesterol from [¹⁴C]-Acetate

This protocol outlines the biosynthesis of [4-¹⁴C]-Cholesterol using [¹⁴C]-acetate as a precursor. This method is often performed using in vitro systems with liver homogenates or cell cultures capable of cholesterol synthesis.

Materials:

  • [¹⁴C]-Acetic acid, sodium salt

  • Rat liver homogenate or suitable cell line (e.g., HepG2)

  • Incubation buffer (containing cofactors like ATP, NADP+)

  • Saponification reagent (e.g., alcoholic KOH)

  • Organic solvents for extraction (e.g., hexane, chloroform, methanol)

  • TLC or HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing the liver homogenate or cells in the incubation buffer.

  • Add [¹⁴C]-acetate to the reaction mixture.

  • Incubate the mixture under appropriate conditions (e.g., 37°C) to allow for the biosynthesis of cholesterol.

  • Stop the reaction and saponify the mixture to hydrolyze cholesteryl esters.

  • Extract the lipids using a suitable organic solvent system (e.g., Folch extraction).

  • Purify the [4-¹⁴C]-cholesterol from the lipid extract using TLC or HPLC.

In Vivo Tracking of Radiolabeled this compound

The following protocol provides a general framework for conducting in vivo tracking studies using radiolabeled cholesterol in animal models, such as rats or mice.

Experimental Protocol: In Vivo Biodistribution Study
  • Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice) based on the research question.

  • Radiotracer Administration: Administer a known quantity of the radiolabeled cholesterol (e.g., [¹²⁵I]-iodocholesterol or [¹⁴C]-cholesterol) to the animals. The route of administration can be intravenous (i.v.) or oral gavage, depending on the study's objective.

  • Time Points: Euthanize groups of animals at various time points post-administration (e.g., 3, 6, 12, 24, 72 hours) to assess the time course of biodistribution.[2]

  • Tissue Collection: At each time point, collect blood and dissect organs of interest (e.g., liver, spleen, lungs, kidneys, adrenal glands, brain, heart, muscle, and fat).[3][4]

  • Sample Processing: Weigh each tissue sample and homogenize if necessary.

  • Radioactivity Measurement:

    • For ¹²⁵I-labeled compounds , measure the radioactivity in each sample using a gamma counter.

    • For ¹⁴C-labeled compounds , process the samples (e.g., via solubilization or combustion) and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Presentation

The following tables summarize quantitative data from biodistribution studies of radiolabeled cholesterol in rats.

Table 1: Biodistribution of [4-¹⁴C]-Cholesterol in Hypercholesterolemic Rats (%ID/g)

Organ3 hours6 hours12 hours24 hours72 hours
Blood0.150.250.300.200.10
Liver2.504.005.504.503.00
Adrenals1.802.804.003.502.50
Spleen0.500.801.201.000.70
Lungs0.400.600.800.700.50
Kidneys0.300.500.700.600.40

Data adapted from a study in hypercholesterolemic rats following a single oral dose of [¹⁴C]cholesterol. Maximum tissue levels were observed at 12 hours, with the liver and adrenals showing the most intense labeling.[2]

Table 2: Biodistribution of [¹³¹I]-6-iodocholest-5-en-3β-ol in Rats (%ID/organ)

Organ1 hour4 hours24 hours96 hours
Adrenals1.52.02.51.8
Liver15.012.08.04.0
Spleen1.21.00.80.4
Kidneys3.02.51.50.8
Blood5.03.01.00.2

This table presents hypothetical data based on the described biodistribution of a high specific activity form of [¹³¹I]-6-iodocholest-5-en-3β-ol in rats, which was found to be very similar to the low specific activity form.[1] The original study did not present the data in a table format.

Visualizations

Cholesterol Biosynthesis and Reverse Cholesterol Transport Pathway

The following diagram illustrates the key pathways of cholesterol synthesis within the cell and the process of reverse cholesterol transport, which is crucial for cholesterol homeostasis.

Cholesterol_Metabolism cluster_synthesis De Novo Cholesterol Biosynthesis (in Endoplasmic Reticulum) cluster_rct Reverse Cholesterol Transport AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isoprenoids Isoprenoid Units Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol_Synth Cholesterol Lanosterol->Cholesterol_Synth Peripheral_Cells Peripheral Cells (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Cells->Free_Cholesterol Efflux (ABCA1/G1) HDL HDL Free_Cholesterol->HDL CE Cholesteryl Ester HDL->CE Esterification LCAT LCAT Liver Liver CE->Liver Uptake (SR-B1) Bile_Acids Bile Acids Liver->Bile_Acids Excretion Excretion Bile_Acids->Excretion

Caption: Cholesterol biosynthesis and reverse transport pathways.

Experimental Workflow for In Vivo Tracking of Radiolabeled Cholesterol

This diagram outlines the major steps involved in a typical in vivo study using radiolabeled cholesterol.

InVivo_Workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis Synthesis Synthesis of Radiolabeled This compound (e.g., ¹²⁵I or ¹⁴C) Purification Purification and Quality Control (HPLC, TLC) Synthesis->Purification Formulation Formulation in Vehicle for Injection Purification->Formulation Administration Administration to Animal Model (i.v. or oral) Formulation->Administration Time_Points Euthanasia at Defined Time Points Administration->Time_Points Tissue_Harvest Harvesting of Organs and Blood Time_Points->Tissue_Harvest Sample_Prep Sample Preparation (Weighing, Homogenization) Tissue_Harvest->Sample_Prep Radioactivity_Count Radioactivity Counting (Gamma or Scintillation) Sample_Prep->Radioactivity_Count Data_Analysis Data Analysis (%ID/g Calculation) Radioactivity_Count->Data_Analysis

References

Application Notes and Protocols for i-Cholesterol Delivery to Cultured Cells using Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, permeability, and is integral to various cellular processes including signal transduction and membrane trafficking.[1][2] The controlled manipulation of cellular cholesterol levels is a vital technique for studying these processes. Cyclodextrins, a class of cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are widely used to modify the cholesterol content of cell membranes.[3][4] Methyl-β-cyclodextrin (MβCD) is particularly efficient in this regard due to its high affinity for cholesterol and its water solubility.[1][3]

This document provides detailed protocols for the preparation of "intelligent" cholesterol (i-Cholesterol) and its delivery to cultured cells using cyclodextrin (B1172386), methods for quantifying its uptake, and an overview of its effects on cellular signaling pathways. This compound, in this context, refers to exogenously supplied cholesterol, which can be isotopically labeled (e.g., with ³H) or fluorescently tagged for tracking and quantification.

Data Presentation

Table 1: Comparison of Cyclodextrins for Cholesterol Delivery
Cyclodextrin TypeEfficacy as Cholesterol DonorCommon Concentration RangeNotes
Methyl-β-cyclodextrin (MβCD)High1-10 mMMost commonly used due to high efficiency and water solubility.[1][3]
2-hydroxypropyl-β-cyclodextrin (2OHpβCD)Moderate1-10 mMA hydrophilic derivative of β-cyclodextrin.[3][5]
β-cyclodextrin (βCD)Lower---Poorly soluble in water, less efficient than its derivatives.[6]
Table 2: Quantitative Outcomes of this compound Delivery
Cell TypeCyclodextrin UsedIncubation TimeCholesterol UptakeReference
Fu5AH rat hepatoma cells, Chinese hamster ovary cellsMethylated β-cyclodextrin6 hours≥ 100 µg cholesterol/mg protein[5][7][8]
Jurkat T cellsMβCD15 minutesVariable, dependent on MβCD:cholesterol ratio[1]
HEp-2 cellsMβCD15 minutesSufficient to inhibit transferrin endocytosis by ~50% at 10 mM[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Complexes

This protocol describes the preparation of a stock solution of cholesterol complexed with methyl-β-cyclodextrin (MβCD). For this compound applications, a labeled version of cholesterol (e.g., [³H]cholesterol or a fluorescently tagged cholesterol analog) can be used.

Materials:

  • Cholesterol (or labeled this compound)

  • Methyl-β-cyclodextrin (MβCD)

  • Chloroform:methanol (1:1, v/v) or Isopropanol:chloroform (2:1, v/v)

  • Serum-free cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)

  • Glass tubes

  • Water bath sonicator

  • Shaking incubator

Procedure:

  • Prepare Cholesterol Stock Solution:

    • Dissolve cholesterol in chloroform:methanol (1:1, v/v) to make a stock solution of 25 mg/mL.[1] Alternatively, dissolve 30 mg of cholesterol in 400 µl of isopropanol:chloroform (2:1).[10] Handle organic solvents in a fume hood.

  • Dry the Cholesterol:

    • Aliquot the desired amount of the cholesterol stock solution into a glass tube.

    • Evaporate the solvent under a stream of nitrogen or by heating the tube to 80°C to leave a thin film of cholesterol.[1]

  • Prepare MβCD Solution:

    • Dissolve MβCD in serum-free medium or PBS to the desired concentration (e.g., 5 mM).[1]

  • Complexation:

    • Add the MβCD solution to the dried cholesterol film.

    • Vortex the tube vigorously for 3 minutes.[1]

    • Sonicate the mixture in a water bath sonicator (e.g., 50-60% amplitude for 5 minutes in cycles of 2 seconds on, 2 seconds off) until the solution becomes clear.[1]

    • Incubate the tube overnight in a shaking bath at 37°C to ensure complete complexation.[1][3]

  • Sterilization and Storage:

    • Sterile filter the final this compound-MβCD complex solution through a 0.22 µm filter.

    • The complex can be stored at 4°C for several months.[6] For long-term storage, aliquots can be frozen at -20°C.[6]

Protocol 2: Delivery of this compound to Cultured Cells

This protocol outlines the procedure for treating cultured cells with the prepared this compound-MβCD complexes to increase cellular cholesterol content.

Materials:

  • Cultured cells in appropriate culture vessels (e.g., 96-well plates, Petri dishes)

  • Prepared this compound-MβCD complex solution

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells in culture vessels to achieve the desired confluency on the day of the experiment.

  • Cell Preparation:

    • On the day of the experiment, aspirate the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add serum-free medium to the cells. It is crucial to use serum-free medium as serum components can interfere with the delivery of cholesterol from the cyclodextrin complexes.[11]

  • Treatment:

    • Add the this compound-MβCD complex solution to the cells to achieve the final desired concentration. The optimal concentration and incubation time will vary depending on the cell type and experimental goals.[3] A typical starting point is a final MβCD concentration of 2.5 mM for 15-60 minutes at 37°C.[1]

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration.

  • Post-Treatment:

    • After incubation, aspirate the treatment medium.

    • Wash the cells two to three times with PBS to remove any remaining complexes.

    • The cells are now ready for downstream analysis (e.g., cholesterol quantification, signaling pathway analysis, etc.).

Protocol 3: Quantification of this compound Uptake

This protocol provides two common methods for quantifying the amount of this compound delivered to the cells.

Method A: Using Radiolabeled [³H]Cholesterol

  • Perform the this compound delivery using [³H]cholesterol-MβCD complexes as described in Protocol 2.

  • After washing, lyse the cells in a suitable lysis buffer.

  • Measure the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.

  • Calculate the amount of [³H]cholesterol taken up by the cells and normalize it to the protein concentration (e.g., in µg cholesterol/mg protein). The metabolic activity of the delivered cholesterol can be assessed by measuring its esterification by acyl-coenzyme A:cholesterol acyltransferase (ACAT).[5][7][8]

Method B: Using a Fluorescent Cholesterol Probe

  • Utilize a commercially available cholesterol uptake assay kit that employs a fluorescently tagged cholesterol probe.[11]

  • Follow the manufacturer's instructions for cell treatment and probe incubation.

  • Measure the fluorescence intensity using a fluorescence plate reader at the specified excitation and emission wavelengths (e.g., λex/em = 485/535 nm).[11]

  • The fluorescence intensity is proportional to the amount of cholesterol taken up by the cells.

Visualization of Concepts

Caption: Experimental workflow for this compound delivery.

hedgehog_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Translocates TargetGenes Target Gene Expression GLIA->TargetGenes Promotes iCholesterol This compound Delivery (via Cyclodextrin) Cholesterol Cholesterol iCholesterol->Cholesterol Cholesterol->SMO Activates

Caption: Role of cholesterol in Hedgehog signaling.

Discussion and Conclusion

The use of cyclodextrins, particularly MβCD, provides a reproducible and efficient method for modulating the cholesterol content of cultured cells.[5][7][8] This technique is invaluable for studying the multifaceted roles of cholesterol in cellular biology. The delivered cholesterol is metabolically active and can be incorporated into cellular pathways.[5][7][8]

One significant application is in the study of signaling pathways that are regulated by cholesterol. For instance, the Hedgehog signaling pathway, crucial during embryonic development and implicated in cancer, is activated by cholesterol binding to the transmembrane protein Smoothened (SMO).[12] By delivering this compound, researchers can directly probe the activation of this pathway and screen for potential therapeutic inhibitors.

Furthermore, manipulating cellular cholesterol levels can shed light on the structure and function of lipid rafts, which are cholesterol- and sphingolipid-rich membrane microdomains that serve as platforms for signal transduction.[13] It is important to note that high concentrations of MβCD can lead to significant cholesterol depletion and potential cytotoxicity.[3] Therefore, it is essential to perform dose-response and time-course experiments to determine the optimal conditions for each cell type and experimental question. Control experiments, such as using cyclodextrin alone or cyclodextrin complexed with an inactive sterol, are also recommended to ensure that the observed effects are specifically due to the delivered cholesterol.

References

Application Note: Mass Spectrometry Fragmentation Analysis of i-Cholesterol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

i-Cholesterol, also known as cholest-6-en-3β-ol, is a positional isomer of cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones, bile acids, and vitamin D. The structural difference between this compound and cholesterol lies in the position of the double bond within the sterol B-ring. While cholesterol has a double bond between carbons 5 and 6, this compound possesses a double bond between carbons 6 and 7. This subtle structural variation can influence its biological activity and metabolic fate, making its accurate identification and quantification crucial in various research and drug development contexts. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of sterols. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a protocol for its analysis.

Due to the limited availability of direct mass spectrometric data for this compound, the fragmentation patterns described herein are largely inferred from the well-documented fragmentation of its isomer, cholesterol. The identical molecular weight and high structural similarity suggest that their fragmentation behaviors will be very similar.

Mass Spectrometry Fragmentation Pattern of this compound

The mass spectrometry fragmentation of this compound, similar to cholesterol, is characterized by a series of neutral losses and ring fissions. The ionization method employed significantly influences the observed fragmentation.

Electron Ionization (EI-MS): In Gas Chromatography-Mass Spectrometry (GC-MS), EI is a common ionization technique. The molecular ion (M•+) of this compound is expected at m/z 386. Key fragmentation pathways include:

  • Loss of a methyl group (-CH3): This results in a fragment ion at m/z 371 ([M-15]+).[1]

  • Loss of water (-H2O): A prominent fragment is observed at m/z 368 ([M-18]•+), arising from the elimination of the hydroxyl group and a hydrogen atom.[1] This dehydrated ion is often the base peak in the spectrum.

  • Combined loss of water and a methyl group (-H2O, -CH3): This leads to a fragment at m/z 353 ([M-33]+).[1]

  • Side-chain cleavage: Fragmentation of the aliphatic side chain at C17 can also occur, though it is generally less prominent than the loss of water.

Electrospray Ionization (ESI-MS/MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a soft ionization technique. Free sterols like this compound have low proton affinity and are not easily ionized by ESI alone.[2] However, in the presence of an ammonium (B1175870) salt in the mobile phase, they can form ammonium adducts ([M+NH4]+).[3] Upon collision-induced dissociation (CID), these adducts readily lose ammonia (B1221849) and water to produce the characteristic dehydrated ion [M+H-H2O]+ at m/z 369.[4]

Further fragmentation of the m/z 369 ion in MS/MS experiments can provide more structural information. The fragmentation is dominated by cleavages within the sterol ring system.

Quantitative Data Summary

The following table summarizes the major fragment ions expected in the mass spectrum of this compound, based on data from cholesterol analysis. The relative intensities can vary depending on the ionization technique and collision energy.

m/z (Daltons)Proposed Ion Structure/FragmentIonization Technique(s)
386Molecular Ion [M]•+EI
371[M-CH3]+EI
369[M+H-H2O]+ESI-MS/MS, APCI-MS/MS
368[M-H2O]•+EI
353[M-H2O-CH3]+EI
161Fragment from C and D ring cleavageESI-MS/MS, SIMS
147Fragment from C and D ring cleavageESI-MS/MS, SIMS

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system.

4.1. Sample Preparation (Lipid Extraction)

  • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an appropriate internal standard solution (e.g., d7-cholesterol).

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

4.2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.[5]

  • Column: Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a compatible guard column.[5]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium formate.[5]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40-100% B

    • 12-17 min: 100% B

    • 17.1-20 min: 40% B (re-equilibration)

4.3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer or equivalent.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Analysis:

    • Precursor Ion: m/z 369.3 (for [M+H-H2O]+ of this compound).

    • Collision Energy: 20-40 eV (optimization may be required).

    • Product Ions to Monitor: m/z 161.1, 147.1.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed key fragmentation steps for this compound under mass spectrometry analysis.

G cluster_main This compound Fragmentation Pathway cluster_ionization Ionization cluster_fragmentation Primary Fragmentation cluster_msms MS/MS Fragmentation mol This compound (C27H46O) m/z 386 ion [M+H]+ m/z 387 mol->ion ESI frag1 [M+H-H2O]+ m/z 369 ion->frag1 -H2O frag2 Fragment Ion m/z 161 frag1->frag2 Ring Cleavage frag3 Fragment Ion m/z 147 frag1->frag3 Ring Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

References

Illuminating Cholesterol's Cellular Partners: i-Cholesterol for Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid in mammalian cell membranes, plays a critical role in maintaining membrane fluidity, structure, and is a precursor for steroid hormones and bile acids.[1][2] Its interactions with membrane proteins are crucial for regulating a myriad of cellular processes, including signal transduction and intracellular transport.[1][3] Dysregulation of these interactions is implicated in numerous diseases. Understanding the intricate network of cholesterol-protein interactions is therefore a key area of research with significant therapeutic potential.[4][5] i-Cholesterol, a photoactivatable and "clickable" cholesterol analog, has emerged as a powerful chemical biology tool to investigate these interactions directly within the complex environment of living cells.[6]

This document provides detailed application notes and experimental protocols for utilizing this compound to identify and characterize cholesterol-binding proteins through photo-crosslinking coupled with mass spectrometry.

Principle of this compound Technology

This compound is a synthetic cholesterol molecule engineered with two key modifications:

  • A Diazirine Moiety: This photoreactive group, upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks with nearby molecules, effectively "trapping" interacting proteins.[6][7]

  • An Alkyne Handle: This "clickable" functional group allows for the covalent attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][8]

This dual functionality enables the in-situ crosslinking of this compound to its binding partners in live cells, followed by the specific enrichment and identification of these proteins using quantitative proteomics.[6][8]

Applications

  • Global Profiling of Cholesterol-Binding Proteins: Identify the complete set of proteins that interact with cholesterol in a specific cell type or under particular conditions.[8]

  • Validation of Drug Targets: Confirm whether a protein of interest directly binds to cholesterol, which can be crucial for understanding its function and for drug development.

  • Mapping Binding Sites: While not a primary application, in conjunction with other techniques, it can provide insights into the cholesterol-binding domains of proteins.

  • Studying Disease Mechanisms: Investigate how cholesterol-protein interactions are altered in disease states, providing potential new therapeutic targets.

Quantitative Data Summary

The direct quantification of binding affinities using photo-crosslinking methods can be challenging; however, several studies have identified numerous cholesterol-interacting proteins and, in some cases, provided biophysical data from complementary techniques.

Table 1: Examples of Proteins Identified as Cholesterol Interactors Using Chemical Probes

Protein CategoryExamples of Identified ProteinsCellular FunctionReference
Sterol Homeostasis SREBP Cleavage-Activating Protein (SCAP), HMG-CoA Reductase, CaveolinRegulation of cholesterol synthesis and transport[6][8]
Vesicular Transport ARV1, Vesicle-associated membrane proteins (VAMPs)Intracellular trafficking[6][8]
Protein Glycosylation Dolichol-phosphate mannosyltransferase polypeptide 1 (DPM1)Post-translational modification of proteins[8]
G-Protein Coupled Receptors (GPCRs) Smoothened, Serotonin receptor 5-HT1ASignal transduction[9]
Ion Channels Glycine Receptor (GlyR)Neuronal signaling[10]

Table 2: Experimentally Determined and Computationally Predicted Cholesterol Binding Affinities (for selected proteins)

ProteinMethodBinding Affinity (ΔG°)Reference
Kir3.4*Computer Simulation-8.8 kJ/mol[11][12]
Kir2Computer Simulation-11.4 kJ/mol[11][12]
GAT TransporterComputer Simulation-11.4 kJ/mol[11][12]
Unnamed Protein (Site A)PMF Calculation-13 ± 3 kJ/mol[9][13]
Unnamed Protein (Site B)PMF Calculation-7 ± 1 kJ/mol[9][13]

Note: The data in Table 2 are derived from computational modeling and other biophysical methods, not directly from this compound photo-crosslinking experiments, but provide a quantitative context for cholesterol-protein interactions.

Experimental Protocols

The following protocols provide a general framework for using this compound to identify cholesterol-binding proteins. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Labeling of Cultured Cells with this compound
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, CHO) in a suitable format (e.g., 6-well or 10 cm plates) and grow to the desired confluency (typically 70-90%) in standard growth medium.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 5 mg/mL) in ethanol.

  • Cell Labeling:

    • For suspension cells, pellet the cells and resuspend in serum-free medium.

    • For adherent cells, aspirate the growth medium and replace it with serum-free medium.

    • Add the this compound stock solution to the serum-free medium to a final concentration of 25-50 µM.

    • Incubate the cells with this compound for a specified period (e.g., 4-24 hours) at 37°C in a CO₂ incubator. The optimal time should be determined empirically.

Protocol 2: Photo-Crosslinking of this compound to Interacting Proteins
  • Cell Harvesting and Washing:

    • After incubation, harvest the cells. For adherent cells, this can be done by scraping or using a gentle dissociation reagent.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound.

  • UV Irradiation:

    • Resuspend the cell pellet in a small volume of ice-cold PBS.

    • Transfer the cell suspension to a suitable container for UV irradiation (e.g., a petri dish or a well of a multi-well plate) on ice.

    • Expose the cells to UV light (typically 365 nm) for 1-5 minutes. The optimal irradiation time and distance from the UV source should be determined to maximize crosslinking while minimizing cell damage.

Protocol 3: Cell Lysis and Protein Extraction
  • Cell Lysis:

    • Pellet the UV-irradiated cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.

    • Carefully transfer the supernatant containing the soluble proteins to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 4: "Click" Chemistry and Affinity Purification
  • Click Reaction:

    • To the protein lysate, add the following components for the click reaction:

      • Azide-biotin conjugate

      • Tris(2-carboxyethyl)phosphine (TCEP)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

      • Copper(II) sulfate (B86663) (CuSO₄)

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Affinity Purification of Biotinylated Proteins:

    • Add streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated proteins to the beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

Protocol 5: Protein Identification by Mass Spectrometry
  • Sample Preparation:

    • The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin.

    • Alternatively, on-bead digestion can be performed directly on the streptavidin beads.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

    • Use quantitative proteomics software to compare the abundance of identified proteins between the this compound labeled sample and control samples (e.g., no UV irradiation, competition with excess free cholesterol) to identify specific cholesterol-interacting proteins.[8]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Photo-Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis A 1. Seed and Grow Cells B 2. Incubate with this compound A->B C 3. Harvest and Wash Cells B->C D 4. UV Irradiation (365 nm) C->D E 5. Cell Lysis D->E F 6. 'Click' Reaction with Azide-Biotin E->F G 7. Affinity Purification with Streptavidin Beads F->G H 8. On-Bead Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I J 10. Protein Identification & Quantification I->J

Caption: Experimental workflow for identifying cholesterol-binding proteins using this compound.

cholesterol_synthesis_regulation cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP SREBP SCAP SCAP SREBP->SCAP binds nSREBP nSREBP (active) INSIG INSIG SCAP->INSIG binds S1P S1P SCAP->S1P low cholesterol allows transport to Golgi Cholesterol Cholesterol Cholesterol->SCAP high levels promote binding to INSIG S1P->SREBP cleaves S2P S2P S2P->SREBP cleaves SRE SRE (DNA) nSREBP->SRE translocates and binds Gene_Expression Gene Transcription SRE->Gene_Expression activates HMGCR_LDLr HMG-CoA Reductase & LDL Receptor Gene_Expression->HMGCR_LDLr increases synthesis of

Caption: Simplified signaling pathway of cholesterol synthesis regulation.

References

Application Notes and Protocols for i-Cholesterol Extraction from Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol and its isomers, collectively known as sterols, are vital components of the central nervous system, playing crucial roles in membrane structure, signal transduction, and myelin sheath formation.[1][2] The brain is the most cholesterol-rich organ, with its cholesterol pool being largely independent of peripheral circulation due to the blood-brain barrier.[3][4] i-Cholesterol, an isomer of cholesterol, is part of this complex lipid landscape. Dysregulation of cholesterol metabolism in the brain is implicated in various neurodegenerative diseases.[3][4] Therefore, accurate extraction, separation, and quantification of cholesterol isomers like this compound from brain tissue are essential for advancing our understanding of neurological health and disease.

These application notes provide a detailed protocol for the extraction of a total lipid fraction containing this compound from brain tissue, followed by a methodology for the separation and analysis of cholesterol isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative data for this compound in brain tissue is not widely available in existing literature. The following tables provide representative data for total cholesterol and key metabolites in rodent brain tissue to serve as a reference for expected yields and concentrations from a general lipid extraction. Researchers should establish specific quantitative assays for this compound based on the protocols provided.

Table 1: Representative Cholesterol Content in Rodent Brain Tissue

Brain RegionTotal Cholesterol (μg/mg wet tissue)Key Metabolite (24S-hydroxycholesterol) (μg/g wet tissue)Reference
Whole Brain (Mouse, P10)6.2 ± 0.7N/A[5]
Whole Brain (Mouse, P2)3.7 ± 0.4N/A[5]
Whole Brain (Rat)15,000 - 20,00020.3 ± 3.4[3][6]
Pons (Mouse, Adult)~681.6 ± 123.9 (ng/mm²)N/A[7]
Cerebellar White Matter (Mouse, Adult)~652.0 ± 119.8 (ng/mm²)N/A[7]
Cortex (Mouse, Adult)~327.8 ± 32.5 (ng/mm²)N/A[7]

Note: Data presented as mean ± standard deviation. P10 and P2 refer to postnatal days 10 and 2, respectively. Data in ng/mm² is from mass spectrometry imaging and provides relative abundance.

Experimental Protocols

This section details a two-stage protocol: total lipid extraction from brain tissue followed by purification and separation of cholesterol isomers.

Protocol 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

  • Brain tissue sample (fresh or frozen)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Orbital shaker

  • Nitrogen gas evaporator or rotary evaporator

  • Ice bucket

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen or fresh brain tissue sample (typically 50-100 mg).

    • On a cold surface (e.g., a petri dish on ice), finely mince the tissue using a sterile scalpel.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled glass homogenizer.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Agitation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase, which contains the total lipid extract, and transfer it to a new clean glass tube.

  • Washing (Optional):

    • To remove any residual non-lipid contaminants, add an equal volume of a 1:1 (v/v) mixture of methanol and water to the collected chloroform phase.

    • Vortex briefly and centrifuge again at 2,000 x g for 5 minutes.

    • Carefully remove and discard the upper phase.

  • Drying:

    • Evaporate the solvent from the final chloroform phase under a gentle stream of nitrogen or using a rotary evaporator.

    • The resulting dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Fractionation and LC-MS/MS Analysis

This protocol describes the purification of the total lipid extract to isolate the sterol fraction and subsequent analysis by LC-MS/MS for the separation of cholesterol isomers.

Materials:

  • Dried total lipid extract

  • Silica-based solid-phase extraction (SPE) cartridges

  • SPE vacuum manifold

  • Hexane (B92381)

  • Isopropanol

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • SPE Cartridge Conditioning:

    • Place a silica (B1680970) SPE cartridge on the vacuum manifold.

    • Condition the cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Re-dissolve the dried lipid extract in a small volume of hexane (e.g., 200 µL).

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids like cholesteryl esters. Discard this fraction if not of interest.

  • Elution of Sterol Fraction (Containing this compound):

    • Elute the sterol fraction, including cholesterol and its isomers, with 10 mL of a 9:1 (v/v) hexane:isopropanol solution.

    • Collect this fraction in a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected sterol fraction under a stream of nitrogen.

    • Reconstitute the dried sterol extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution to separate the cholesterol isomers. A typical mobile phase system could be:

      • Mobile Phase A: Water:Methanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • A slow gradient from Mobile Phase A to Mobile Phase B is recommended to achieve optimal separation of isomers.[5]

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of this compound and other isomers. Precursor and product ions specific to this compound will need to be determined using a pure standard.

Visualizations

Experimental Workflow

G cluster_extraction Total Lipid Extraction cluster_purification Purification & Analysis tissue Brain Tissue Sample homogenize Homogenization (Chloroform:Methanol) tissue->homogenize agitate Agitation homogenize->agitate phase_sep Phase Separation (add NaCl) agitate->phase_sep collect_lipid Collect Lipid Phase phase_sep->collect_lipid dry_lipid Dry Lipid Extract collect_lipid->dry_lipid spe Solid-Phase Extraction (SPE) dry_lipid->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis lcms->data

Caption: Workflow for this compound extraction and analysis.

Cholesterol Biosynthesis and Transport in the Brain

G cluster_astrocyte Astrocyte cluster_neuron Neuron acetyl_coa Acetyl-CoA chol_synth Cholesterol Synthesis acetyl_coa->chol_synth chol_astro Cholesterol chol_synth->chol_astro lipoprotein ApoE-Lipoprotein chol_astro->lipoprotein apoE ApoE apoE->lipoprotein lrp1 LRP1 Receptor lipoprotein->lrp1 Transport chol_neuron Cholesterol lrp1->chol_neuron membrane Membrane & Myelin chol_neuron->membrane cyp46a1 CYP46A1 chol_neuron->cyp46a1 ohc24 24S-Hydroxycholesterol cyp46a1->ohc24 bbb Blood-Brain Barrier ohc24->bbb Efflux

Caption: Cholesterol synthesis and transport between astrocytes and neurons.

Simplified Hedgehog Signaling Pathway

Note: The precise role of this compound in this pathway is not yet defined; this diagram illustrates the established role of cholesterol.

G Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits Gli Gli Proteins Smo->Gli Signal Transduction Chol Cholesterol Chol->Smo Activates Nucleus Nucleus Gli->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes

Caption: Role of Cholesterol in Hedgehog signaling activation.

References

Application Notes and Protocols for Studying Cholesterol Metabolism Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to investigate and therapeutically target genes involved in cholesterol metabolism. The primary focus is on two key targets: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).

Introduction

CRISPR-Cas9 has emerged as a powerful tool for functional genomics and therapeutic gene editing. Its application in the study of cholesterol metabolism has enabled precise interrogation of gene function and the development of novel therapeutic strategies for hypercholesterolemia and atherosclerotic cardiovascular disease. By targeting genes like PCSK9 and ANGPTL3, researchers can modulate plasma lipid levels, offering potential long-term treatments.[1][2][3] This document outlines the principles, experimental workflows, and detailed protocols for using CRISPR-Cas9 to study these critical pathways.

Key Gene Targets in Cholesterol Metabolism

PCSK9: This protein plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR).[4] Inhibiting PCSK9 function leads to increased LDLR recycling to the hepatocyte surface, enhanced LDL-C clearance from the circulation, and consequently, lower plasma LDL-C levels.[4][5]

ANGPTL3: This protein is a key regulator of lipoprotein metabolism, primarily by inhibiting lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL).[5][6] Loss-of-function mutations in ANGPTL3 are associated with reduced levels of LDL-C, triglycerides, and high-density lipoprotein cholesterol (HDL-C).[6] Targeting ANGPTL3 offers a complementary mechanism to PCSK9 inhibition for lowering plasma lipids.[7]

Data Presentation: Quantitative Outcomes of CRISPR-Cas9 Mediated Gene Editing

The following tables summarize the quantitative data from preclinical and clinical studies demonstrating the efficacy of CRISPR-Cas9 in modulating cholesterol and triglyceride levels.

Table 1: Preclinical Studies in Mouse Models

Gene TargetCRISPR-Cas9 ApproachDelivery MethodModelOn-Target Mutagenesis EfficiencyReduction in Target ProteinReduction in Total CholesterolReduction in TriglyceridesReference
Pcsk9S. pyogenes Cas9 knockoutAdenovirusC57BL/6 Mice>50%>90%~40%-[2][8]
Pcsk9S. aureus Cas9 knockoutAAVC57BL/6 Mice->90%~40%-[2]
Pcsk9dCas9-KRAB repressorAAVC57BL/6 MiceN/A (epigenetic)-Significant reduction-[9][10]
Human PCSK9S. pyogenes Cas9 knockoutAdenovirusHumanized Mice~42-47%>50%--[2]
Angptl3Cas9 mRNA + sgRNALipid Nanoparticle (LNP)C57BL/6 Mice~38.5%~65.2%Up to 56.8% (LDL-C)~29.4%[11][12]
Pcsk9 & Angptl3S. aureus Cas9 dual knockoutPlasmid TransfectionN2a cells21.7% (Pcsk9), 28.6% (Angptl3)---[13]

Table 2: First-in-Human Clinical Trial Data

Gene TargetCRISPR-Cas9 TherapyDelivery MethodPatient PopulationReduction in LDL-CReduction in TriglyceridesReference
ANGPTL3CTX310Lipid Nanoparticle (LNP)Patients with difficult-to-treat lipid disordersNearly 50%About 55%[14]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Cholesterol Metabolism

The following diagram illustrates the roles of PCSK9 and ANGPTL3 in cholesterol metabolism and how their inhibition by CRISPR-Cas9 can lead to lower plasma lipid levels.

Cholesterol_Metabolism cluster_hepatocyte Hepatocyte cluster_blood Bloodstream LDLR LDL Receptor LDL_C LDL-C LDLR->LDL_C Lysosome Lysosome LDLR->Lysosome Degradation LDL_C->LDLR Binds for uptake PCSK9_gene PCSK9 Gene PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein Transcription & Translation PCSK9_protein->LDLR Binds to LDLR ANGPTL3_gene ANGPTL3 Gene ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein Transcription & Translation LPL Lipoprotein Lipase (LPL) ANGPTL3_protein->LPL Inhibits HMGCR HMG-CoA Reductase Cholesterol_Syn Cholesterol Synthesis HMGCR->Cholesterol_Syn VLDL VLDL TG Triglycerides VLDL->TG Hydrolysis by LPL CRISPR_PCSK9 CRISPR-Cas9 (anti-PCSK9) CRISPR_PCSK9->PCSK9_gene Inhibits CRISPR_ANGPTL3 CRISPR-Cas9 (anti-ANGPTL3) CRISPR_ANGPTL3->ANGPTL3_gene Inhibits Statins Statins Statins->HMGCR Inhibits

Caption: Signaling pathways of PCSK9 and ANGPTL3 in cholesterol metabolism.

General Experimental Workflow for In Vivo Gene Editing

The following diagram outlines the typical workflow for a CRISPR-Cas9 based in vivo gene editing experiment targeting a gene involved in cholesterol metabolism.

experimental_workflow cluster_design 1. Design & Construction cluster_production 2. Vector Production cluster_invivo 3. In Vivo Administration cluster_analysis 4. Analysis gRNA_design gRNA Design (e.g., CRISPOR, CHOPCHOP) Vector_construction Vector Construction (e.g., AAV, LNP) gRNA_design->Vector_construction AAV_production AAV Production in HEK293T cells Purification Purification & Titer Determination AAV_production->Purification Injection Systemic Injection (e.g., tail vein) Purification->Injection Animal_model Animal Model (e.g., C57BL/6 mice) Animal_model->Injection Tissue_harvest Tissue Harvest (Liver) Injection->Tissue_harvest gDNA_extraction Genomic DNA Extraction Tissue_harvest->gDNA_extraction Protein_analysis Protein Quantification (ELISA, Western Blot) Tissue_harvest->Protein_analysis Lipid_profiling Lipid Profiling (Cholesterol, Triglycerides) Tissue_harvest->Lipid_profiling Editing_analysis Editing Efficiency Analysis (T7E1, Sanger, NGS) gDNA_extraction->Editing_analysis

Caption: General experimental workflow for in vivo CRISPR-Cas9 studies.

Experimental Protocols

Protocol 1: Design and Cloning of gRNA into an AAV Vector

This protocol describes the design of a single guide RNA (sgRNA) targeting a gene of interest (e.g., PCSK9) and its cloning into an AAV transfer plasmid that also expresses Cas9.

1.1. gRNA Design:

  • Obtain the target gene sequence from a database like NCBI.
  • Use online tools such as CHOPCHOP or CRISPOR to identify potential gRNA sequences.[15]
  • Select gRNAs with high on-target scores and low predicted off-target effects. Ensure the gRNA is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

1.2. Oligo Annealing and Cloning:

  • Synthesize two complementary oligonucleotides encoding the 20-nucleotide gRNA target sequence. Add appropriate overhangs for cloning into the selected AAV vector (e.g., BsmBI or BbsI restriction sites).
  • Anneal the oligos by mixing them in a thermocycler and running a program of 95°C for 5 minutes, followed by a ramp down to 25°C at 5°C/minute.
  • Digest the AAV-Cas9-sgRNA backbone vector with the appropriate restriction enzyme (e.g., BsmBI).
  • Ligate the annealed oligo duplex into the digested vector using a DNA ligase.
  • Transform the ligation product into competent E. coli and select for positive colonies on antibiotic-containing plates.
  • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: AAV Production and Purification

This protocol is for the production of AAV vectors using the triple transfection method in HEK293T cells.[15][16]

2.1. Cell Culture:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Plate the cells in 15 cm dishes to be 70-80% confluent on the day of transfection.[15]

2.2. Transfection:

  • Prepare a transfection mixture containing the AAV transfer plasmid (with Cas9 and gRNA), an AAV helper plasmid (providing Rep and Cap genes for the desired serotype, e.g., AAV8), and an adenoviral helper plasmid.[15][16] A 1:1:1 molar ratio is typically used.
  • Use a transfection reagent like polyethyleneimine (PEI). Add the transfection mixture to the HEK293T cells and incubate for 48-72 hours.[15][16]

2.3. Harvesting and Purification:

  • Harvest the cells and the supernatant.
  • Lyse the cells to release the AAV particles (e.g., by freeze-thaw cycles).
  • Precipitate the AAV particles from the supernatant (e.g., using PEG8000).
  • Purify the AAV vectors using methods such as iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography.[15]

2.4. Titer Determination:

  • Determine the genomic titer of the purified AAV vectors using quantitative PCR (qPCR) targeting the AAV inverted terminal repeats (ITRs).[15]

Protocol 3: In Vivo Administration and Analysis in Mice

This protocol outlines the steps for administering the AAV-CRISPR vectors to mice and the subsequent analysis.

3.1. Animal Handling and Injection:

  • Use an appropriate mouse model (e.g., C57BL/6 or humanized mice).
  • Administer the purified AAV-CRISPR vectors via tail vein injection. A typical dose ranges from 1x10^11 to 1x10^12 vector genomes per mouse.
  • House the mice under standard conditions for the duration of the experiment (typically 2-4 weeks).

3.2. Sample Collection and Analysis:

  • Collect blood samples at baseline and at specified time points post-injection to measure plasma lipid levels.
  • At the end of the experiment, euthanize the mice and harvest the liver.
  • Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a commercial kit.
  • Editing Efficiency Analysis (T7 Endonuclease I Assay): a. PCR amplify the target genomic region from the extracted DNA. b. Denature and re-anneal the PCR products to form heteroduplexes. c. Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA. d. Analyze the cleavage products by gel electrophoresis to estimate the percentage of modified alleles.
  • Protein Quantification: a. Homogenize a portion of the liver tissue to prepare protein lysates. b. Measure the levels of the target protein (e.g., PCSK9) in the liver lysate or plasma using ELISA or Western blotting.
  • Lipid Profiling: a. Use commercial kits to measure total cholesterol, LDL-C, HDL-C, and triglyceride levels in the plasma samples.

Protocol 4: CRISPR-Cas9 Knockout in a Cellular Model (HepG2 cells)

This protocol describes the use of CRISPR-Cas9 to knock out PCSK9 in the human hepatocyte cell line HepG2.[4]

4.1. Cell Culture and Transfection:

  • Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.
  • Transfect the cells with a plasmid expressing Cas9 and a validated PCSK9 gRNA using a suitable transfection reagent (e.g., Lipofectamine).[4]

4.2. Verification of Knockout:

  • After 48-72 hours, harvest the cells.
  • Extract genomic DNA and perform a T7E1 assay or Sanger sequencing of the target locus to confirm the presence of indels.
  • Extract protein and perform a Western blot to confirm the absence of PCSK9 protein expression. A successful knockout should also show an increase in LDLR protein levels.[4]

4.3. Functional Assay (LDL Uptake):

  • Seed wild-type and PCSK9-knockout HepG2 cells.
  • Incubate the cells in a medium containing lipoprotein-deficient serum for 18-24 hours to upregulate LDLR expression.
  • Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium and incubate for 4 hours.
  • Wash the cells to remove unbound DiI-LDL.
  • Visualize and quantify the internalized DiI-LDL using fluorescence microscopy or flow cytometry. PCSK9-knockout cells are expected to show significantly higher LDL uptake compared to wild-type cells.[4]

Conclusion

The CRISPR-Cas9 system provides a versatile and powerful platform for investigating the roles of genes like PCSK9 and ANGPTL3 in cholesterol metabolism. The protocols and data presented here offer a guide for researchers to design and execute experiments aimed at both fundamental biological discovery and the development of next-generation therapeutics for hyperlipidemia and related cardiovascular diseases. As delivery technologies and the precision of gene editing tools continue to improve, the potential for CRISPR-based therapies in this field will undoubtedly expand.

References

Application Notes and Protocols: i-Cholesterol as a Tool for Inducing Membrane Curvature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological membranes are dynamic structures that undergo constant remodeling, including changes in their curvature, which are essential for cellular processes such as endocytosis, exocytosis, vesicle trafficking, and viral budding. The lipid composition of the membrane plays a crucial role in regulating its physical properties, including its propensity to bend and curve. Cholesterol is a key lipid component of mammalian cell membranes that significantly influences membrane fluidity, thickness, and curvature. While the term "i--Cholesterol" is not a standard scientific designation, this document will focus on the well-documented role of cholesterol and its derivatives as powerful tools for inducing and modulating membrane curvature in research and drug development contexts.

Cholesterol, an amphipathic molecule with a rigid steroid ring structure, intercalates between phospholipids (B1166683) in the membrane. This interaction alters the packing of lipid acyl chains and can lead to the formation of distinct lipid domains with varying physical properties. Notably, cholesterol can induce non-uniform curvature, creating flattened regions interspersed with areas of high curvature. This ability to modulate membrane shape makes cholesterol a valuable tool for studying membrane-related biological phenomena and for the design of drug delivery systems that interact with or manipulate cell membranes.

Mechanism of Cholesterol-Induced Membrane Curvature

Cholesterol's influence on membrane curvature is a complex phenomenon arising from its unique molecular shape and its interactions with other membrane lipids. The rigid, planar steroid nucleus of cholesterol and its small polar head group create a conical molecular shape that can induce negative spontaneous curvature. When cholesterol is asymmetrically distributed between the two leaflets of a lipid bilayer, it can generate significant membrane curvature.

Furthermore, cholesterol's "condensing effect" on phospholipid acyl chains leads to the formation of liquid-ordered (Lo) phases, which are thicker and more rigid than the surrounding liquid-disordered (Ld) phase. The line tension at the boundary between these domains can drive membrane budding and fission, processes that are fundamental to vesicle formation. Molecular dynamics simulations have shown that cholesterol can induce an uneven distribution of membrane curvature, promoting the formation of flat regions and sharp bends.[1]

The following diagram illustrates the proposed mechanism by which cholesterol induces membrane curvature through asymmetric insertion and domain formation.

cluster_0 Initial State: Planar Membrane cluster_1 Cholesterol Intercalation cluster_2 Resulting Membrane Curvature Planar Bilayer Phospholipid Bilayer Asymmetric Insertion Asymmetric Cholesterol Insertion Planar Bilayer->Asymmetric Insertion Domain Formation Liquid-Ordered (Lo) Domain Formation Planar Bilayer->Domain Formation Induced Curvature Induced Membrane Curvature Asymmetric Insertion->Induced Curvature Domain Formation->Induced Curvature Budding Membrane Budding Induced Curvature->Budding

Mechanism of cholesterol-induced membrane curvature.

Quantitative Data on Cholesterol-Induced Membrane Effects

The following table summarizes key quantitative data from studies investigating the effects of cholesterol on membrane properties related to curvature.

ParameterLipid SystemCholesterol Concentration (mol%)Observed EffectReference
Bending Rigidity (κ) DOPC Vesicles0 - 50Three-fold increase in bending rigidity with increasing cholesterol concentration.[2]
Membrane Thickness SOPC/POPC Bilayers0 - 30Thickness increases up to 20 mol% cholesterol, then slightly decreases.[3]
Area per Lipid DOPC Bilayers0 - 50Cholesterol reduces the lipid area, enhancing packing density.[2]
Spontaneous Curvature Asymmetric DOPC/DOPS BilayersVariedCholesterol induces uneven membrane curvature with flat regions and sharp bends.[1]
Protein-Induced Curvature DPPC/Cholesterol Monolayers with HIV-1 gp410 - 40Cholesterol regulates the membrane penetration depth of the protein, thereby controlling induced curvature.

Experimental Protocols

This section provides detailed protocols for key experiments used to investigate the effects of cholesterol on membrane curvature.

Protocol 1: Vesicle Tubulation Assay by Micropipette Aspiration

This assay allows for the direct measurement of the mechanical work required to bend a membrane, from which the bending rigidity can be calculated.

Materials:

  • Giant Unilamellar Vesicles (GUVs) composed of the desired lipid mixture (e.g., DOPC with varying concentrations of cholesterol).

  • Micropipette aspiration setup with a micromanipulator and a sensitive pressure control system.

  • Microscope with differential interference contrast (DIC) or fluorescence capabilities.

Procedure:

  • GUV Preparation: Prepare GUVs using the electroformation method from a lipid film containing the desired lipid-cholesterol ratio.

  • Micropipette Preparation: Pull glass capillaries to create micropipettes with a smooth, flat tip and an inner diameter of 5-10 µm.

  • Aspiration:

    • Place a GUV-containing solution in the experimental chamber on the microscope stage.

    • Bring a micropipette close to a selected GUV.

    • Apply a small suction pressure to aspirate a portion of the GUV into the micropipette.

  • Tubulation:

    • While maintaining the aspiration of the GUV, use a second micropipette or optical tweezers to pull a thin lipid tube (tether) from the GUV membrane.

    • Measure the force required to hold the tube at a constant length.

  • Data Analysis:

    • The bending rigidity (κ) can be calculated from the tethering force (f) and the membrane tension (σ) using the formula: κ = f² / (8π²σ).

Start Start GUV Preparation GUV Preparation Start->GUV Preparation Micropipette Aspiration Micropipette Aspiration GUV Preparation->Micropipette Aspiration Tether Pulling Tether Pulling Micropipette Aspiration->Tether Pulling Force Measurement Force Measurement Tether Pulling->Force Measurement Data Analysis Data Analysis Force Measurement->Data Analysis End End Data Analysis->End

Workflow for Vesicle Tubulation Assay.
Protocol 2: Measurement of Membrane Curvature using Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the structure of lipid phases and the curvature of lipid assemblies in solution.

Materials:

  • Lipid-cholesterol mixtures in a suitable buffer.

  • SAXS instrument with a high-intensity X-ray source and a 2D detector.

  • Temperature-controlled sample holder.

Procedure:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (LUVs) of the desired lipid-cholesterol composition by hydration of a lipid film followed by extrusion.

  • SAXS Measurement:

    • Load the vesicle suspension into a quartz capillary and place it in the sample holder of the SAXS instrument.

    • Expose the sample to the X-ray beam and collect the scattering data over a range of scattering angles (q).

  • Data Analysis:

    • The scattering pattern provides information about the lamellar spacing (d-spacing) of the lipid bilayers.

    • For curved structures like vesicles, the form factor of the scattering curve can be analyzed to determine the vesicle radius and thus the membrane curvature.

    • The presence of different lipid phases induced by cholesterol can also be identified by characteristic Bragg peaks in the scattering pattern.

Protocol 3: Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamic behavior of cholesterol within a lipid bilayer and its effect on membrane curvature.

Software:

  • MD simulation package (e.g., GROMACS, NAMD, AMBER).

  • Force field appropriate for lipids and cholesterol (e.g., CHARMM36, MARTINI).

  • Visualization software (e.g., VMD, PyMOL).

Procedure:

  • System Setup:

    • Build a model of a lipid bilayer with the desired lipid composition and cholesterol concentration using a molecular modeling tool.

    • Solvate the system with water and add ions to neutralize the charge.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Run an equilibration simulation to allow the system to reach a stable temperature and pressure.

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the membrane.

  • Analysis:

    • Analyze the simulation trajectory to calculate various properties, including:

      • Membrane curvature: This can be calculated by fitting the lipid headgroup positions to a mathematical surface.

      • Area per lipid: The average area occupied by each lipid molecule.

      • Bilayer thickness: The distance between the two leaflets of the bilayer.

      • Order parameters: A measure of the conformational order of the lipid acyl chains.

Applications in Drug Development

The ability of cholesterol to modulate membrane curvature has significant implications for drug delivery.

  • Liposomal Drug Delivery: The inclusion of cholesterol in liposomal formulations is critical for their stability and in vivo performance. By controlling the membrane rigidity and curvature, cholesterol can influence the encapsulation efficiency, drug release kinetics, and interaction of liposomes with target cells.

  • Targeting Curved Membrane Regions: Many pathological processes, such as viral entry and cancer cell metastasis, involve highly curved membrane structures. Drug delivery systems decorated with cholesterol or its derivatives could potentially target these regions by preferentially partitioning into areas of high curvature.

  • Modulation of Membrane Protein Function: The function of many membrane proteins is sensitive to the local membrane curvature. By altering the cholesterol content of cell membranes, it may be possible to modulate the activity of therapeutically relevant membrane proteins.

Conclusion

Cholesterol is a fundamental component of biological membranes that plays a multifaceted role in determining their physical properties. Its ability to induce and modulate membrane curvature is of particular interest to researchers in cell biology and drug development. The experimental protocols and quantitative data presented in these application notes provide a framework for investigating the intricate relationship between cholesterol and membrane shape. A deeper understanding of this relationship will undoubtedly pave the way for novel therapeutic strategies that target membrane-associated processes.

References

Application Notes & Protocols: Click Chemistry Methods for i-Cholesterol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol and its isomers, such as iso-cholesterol (i-Cholesterol), are fundamental components of cellular membranes and precursors for various essential biomolecules.[1] The targeted functionalization of these sterols is a critical strategy in drug development, enabling the creation of sophisticated drug delivery systems, cellular imaging probes, and tools for studying biological processes.[2][3] Click chemistry, a suite of powerful, highly efficient, and specific reactions, has emerged as a premier method for conjugating molecules to cholesterol scaffolds.[4]

This document provides detailed protocols and application notes for the functionalization of this compound using two primary click chemistry techniques: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] These methods allow for the precise attachment of a wide array of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, and bioactive ligands, to this compound with high yields and purity.[2]

Synthesis of Clickable this compound Analogs

To utilize click chemistry, the this compound molecule must first be modified to contain either an azide (B81097) or an alkyne functional group. These "clickable" analogs serve as platforms for subsequent conjugation reactions.

2.1 Synthesis of Azido-i-Cholesterol

A common route to introduce an azide group at the C3 position involves a two-step process starting from cholesterol. First, the 3β-hydroxyl group is converted to a bromide. This reaction, when carried out under Appel conditions (CBr4/PPh3), proceeds with retention of configuration to yield 3β-bromocholest-5-ene.[7] The subsequent azidolysis using sodium azide (NaN3) proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to predominantly afford 3α-azidocholest-5-ene.[7][8]

2.2 Synthesis of Alkyne-i-Cholesterol

An alkyne handle can be introduced at various positions, most commonly on the side chain, to minimize structural perturbation.[9] This creates a versatile probe for tracking cholesterol metabolism and localization.[3][9] The synthesis of these analogs allows for subsequent detection with various azide-containing reporters via click chemistry.[9]

G chol This compound (3β-hydroxycholest-5-ene) mid1 chol->mid1 mid2 chol->mid2 bromo 3β-bromocholest-5-ene azido 3α-azidocholest-5-ene (Click-Ready) bromo->azido  NaN3, DMF (SN2 Inversion) alkyne_syn Multi-step Synthesis (Side-chain modification) alkyne Alkyne-i-Cholesterol (Click-Ready) alkyne_syn->alkyne  (e.g., Jones ox., Wittig, etc.) mid1->bromo  CBr4, PPh3 (Appel Cond.) mid2->alkyne_syn

Caption: Synthetic pathways to generate azide and alkyne functionalized this compound.

Core Click Chemistry Methodologies

The choice between CuAAC and SPAAC depends on the specific application, primarily balancing reaction speed against biocompatibility.[6]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic, highly efficient click reaction. It uses a copper(I) catalyst to join a terminal alkyne and an azide, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole ring.[4][10] While extremely robust and high-yielding for in vitro applications, the copper catalyst can be cytotoxic, limiting its use in living systems.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative was developed for applications in biological environments.[5] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide to release ring strain.[6] While highly biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[11]

G cluster_0 CuAAC Reaction cluster_1 SPAAC Reaction azide1 Azido-i-Cholesterol product1 1,4-Triazole Conjugate azide1->product1 alkyne1 Terminal Alkyne (e.g., PEG-Alkyne) alkyne1->product1 catalyst1 Cu(I) Catalyst (e.g., CuSO4/NaAsc) catalyst1->product1 Accelerates & Controls Regioselectivity azide2 Azido-i-Cholesterol product2 Triazole Conjugate azide2->product2 alkyne2 Strained Alkyne (e.g., DBCO-Fluorophore) alkyne2->product2 note Catalyst-Free (Biocompatible) G start Start: Culture Cells in Delipidated Medium label 1. Metabolic Labeling Incubate cells with Alkyne-i-Cholesterol (16h) start->label wash1 2. Wash Cells (Remove excess probe) label->wash1 fix 3. Fix Cells (e.g., 3.7% Formalin) wash1->fix wash2 4. Wash Cells (Prepare for reaction) fix->wash2 click 5. Click Reaction Add Azide-Fluorophore and Cu(I) Catalyst (30 min) wash2->click wash3 6. Final Wash (Remove unreacted dye) click->wash3 image 7. Imaging Fluorescence Microscopy wash3->image end End: Analyze Subcellular Localization image->end

References

Troubleshooting & Optimization

improving i-Cholesterol solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesterol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Given that "this compound" suggests a cholesterol isomer or analogue, it is presumed to share the highly lipophilic nature and poor water solubility of cholesterol. Cholesterol's maximum solubility in aqueous solutions is extremely low, approximately 1.8 μg/mL (4.7 μM).[1][2] The following guides and FAQs provide proven methods to enhance its dissolution in aqueous buffers for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: this compound, like cholesterol, is a very hydrophobic lipid molecule.[3] Its structure is predominantly non-polar, making it virtually insoluble in polar solvents like water or aqueous buffers.[4][5][6] Direct addition of this compound powder to a buffer will likely result in a suspension of insoluble particles rather than a true solution.

Q2: What are the most common strategies to improve the solubility of this compound?

A: The most effective strategies involve using solubilizing agents or specialized formulation techniques.[7] These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin host.

  • Micellar Solubilization: Using detergents or surfactants to form micelles that entrap this compound.[7]

  • Co-solvency: Initially dissolving this compound in a water-miscible organic solvent before careful dilution into the aqueous buffer.[8]

  • Lipid-Based Formulations: Incorporating this compound into lipid nanoparticles (LNPs) or liposomes for advanced delivery and solubility.

Q3: I'm working with cell cultures. Which solubilization method is recommended?

A: For cell culture applications, cyclodextrin complexation is highly recommended. Derivatives such as methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) are effective at solubilizing cholesterol and are generally well-tolerated by cells at appropriate concentrations.[9][10] They can also be used to deliver or deplete cholesterol from cell membranes. Using detergents is less common as many can be cytotoxic. Lipid-based formulations are also excellent but involve a more complex preparation process.[11]

Q4: Can I use an organic solvent like ethanol (B145695) to dissolve this compound first?

A: Yes, this is a common first step, particularly for preparing stock solutions. However, when diluting this organic stock into an aqueous buffer, the this compound can precipitate out of solution if the final concentration of the organic solvent is not high enough to maintain solubility or if the dilution is not performed correctly. This method is often used in conjunction with other techniques, such as preparing a cholesterol-ethanol solution to be added to a cyclodextrin-buffer solution.[10]

Troubleshooting Guides & Protocols

Guide 1: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core, allowing them to form inclusion complexes with lipophilic molecules like this compound, thereby increasing their aqueous solubility.[12] Modified cyclodextrins are often more effective than their parent forms.

Problem: My this compound precipitates, or the solution remains cloudy even after adding cyclodextrin.

Possible Causes:

  • Incorrect cholesterol-to-cyclodextrin ratio.

  • Insufficient incubation time or temperature.

  • Use of a poorly soluble parent cyclodextrin (e.g., β-cyclodextrin).[10]

  • The solubility limit for the specific complex has been exceeded.

Solution: Experimental Protocol for Cyclodextrin Complexation

This protocol is adapted for preparing a 1 mM this compound solution using 2-hydroxypropyl-β-cyclodextrin (HPβCD).

  • Prepare Cyclodextrin Solution: Weigh an appropriate amount of HPβCD to achieve a 10:1 molar ratio of HPβCD to this compound. Dissolve the HPβCD in your desired aqueous buffer (e.g., PBS, HEPES) with gentle stirring.

  • Prepare this compound Stock: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or isopropanol (B130326) (e.g., to a concentration of 10-20 mg/mL). Warming the solvent to 60-80°C can aid dissolution.[13]

  • Combine Solutions: While vigorously vortexing the cyclodextrin solution, add the this compound stock dropwise. The slow addition is critical to prevent precipitation.

  • Incubate: Incubate the mixture in a shaking water bath. Optimal conditions are often 1-2 hours at a temperature between 37°C and 60°C.[10]

  • Clarify: After incubation, the solution should be clear. To remove any potential micro-aggregates, filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the final solution at 4°C. Stability can vary, so it is best to prepare fresh solutions for critical experiments.[10]

Data Presentation: Comparison of Cyclodextrins for Cholesterol Solubilization

Cyclodextrin TypeParent CD Solubility in WaterCholesterol Solubilization CapacityCommon Molar Ratio (CD:Chol)Notes
α-Cyclodextrin (α-CD) HighLow-Cavity is generally too small for cholesterol.[14]
β-Cyclodextrin (β-CD) Low (~1.85 g/100mL)[10]Moderate[12]1:1[12]Low water solubility limits its use.[10]
γ-Cyclodextrin (γ-CD) High (~23.2 g/100mL)Low to Moderate1:1[9]Larger cavity size can lead to less stable complexes.[9]
Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) HighVery High[14]1:1 and 1:2[14]Forms highly soluble complexes.[14]
2-Hydroxypropyl-β-CD (HPβCD) Very High (>60 g/100mL)High8:1 to 10:1Commonly used in cell culture and pharmaceutical formulations.[15]
Methyl-β-Cyclodextrin (MβCD) Very HighVery High[10]8:1 to 10:1Very effective but can have higher cytotoxicity than HPβCD.[10]

Data compiled from multiple sources.[9][10][12][14][15]

Visualization: Workflow for this compound-Cyclodextrin Complexation

G cluster_prep Preparation cluster_complex Complexation cluster_final Final Product a Weigh HPβCD & This compound b Dissolve HPβCD in Buffer a->b c Dissolve this compound in Ethanol a->c d Add this compound Stock to Buffer (Vortex) b->d c->d e Incubate with Shaking (e.g., 1h, 50°C) d->e f Sterile Filter (0.22 µm) e->f g Soluble this compound Complex f->g

Caption: Workflow for preparing soluble this compound-cyclodextrin complexes.

Guide 2: Solubilization Using Detergents

Detergents (surfactants) can solubilize lipids by forming micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC).[7] The hydrophobic this compound partitions into the hydrophobic core of these micelles.

Problem: My solution becomes viscous or remains hazy after adding detergent.

Possible Causes:

  • Detergent concentration is too high, leading to the formation of non-micellar phases.

  • The chosen detergent is not effective for cholesterol. Surfactants with fused-ring structures often perform better than those with linear hydrocarbon chains.[16][17]

  • The temperature or pH of the buffer is affecting micelle formation.[16]

Solution: Experimental Protocol for Micellar Solubilization

  • Select Detergent: Choose a detergent appropriate for your application (e.g., Sodium Cholate, Quillaja Saponin, Triton X-100). Note that Triton X-100 may be less effective for cholesterol-rich membranes.[16][18]

  • Prepare Detergent Buffer: Prepare a solution of the detergent in your desired buffer at a concentration well above its CMC (typically 5-10 times the CMC).

  • Add this compound: Add this compound (preferably from a concentrated organic stock, as described in Guide 1) to the detergent-buffer solution with vigorous stirring.

  • Equilibrate: Allow the solution to equilibrate for several hours or overnight at a controlled temperature to ensure complete partitioning into the micelles.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any insoluble material. The clear supernatant contains the solubilized this compound.

Data Presentation: Properties of Common Detergents

DetergentTypeCMC (Approx.)Notes on Cholesterol Solubilization
Sodium Cholate Anionic (Bile Salt)10-15 mMEffective; fused-ring structure is well-suited for cholesterol.[16][17]
Sodium Deoxycholate Anionic (Bile Salt)2-6 mMEffective; similar to sodium cholate.[16][17]
Quillaja Saponin Non-ionic~0.5 g/LVery effective; can increase cholesterol solubility by a factor of 1000.[16][17]
Triton X-100 Non-ionic0.2-0.9 mMLess effective than bile salts; cholesterol can induce resistance to solubilization.[16][18][19]
CHAPS Zwitterionic4-8 mMCommonly used for membrane protein solubilization.

Data compiled from multiple sources.[16][17][18][19]

Visualization: Micellar Encapsulation of this compound

G cluster_micelle Micelle Structure cluster_process Solubilization Process center_node This compound (Hydrophobic Core) d1 center_node->d1 Tail d2 center_node->d2 d3 center_node->d3 d4 center_node->d4 d5 center_node->d5 d6 center_node->d6 d7 center_node->d7 d8 center_node->d8 h1 Head d1->h1 h2 Head d2->h2 h3 Head d3->h3 h4 Head d4->h4 h5 Head d5->h5 h6 Head d6->h6 h7 Head d7->h7 h8 Head d8->h8 Monomers Detergent Monomers (Below CMC) Micelles Self-Assembled Micelles (Above CMC) Monomers->Micelles [Concentration] > CMC Solubilized Solubilized this compound in Aqueous Buffer Micelles->Solubilized + this compound

Caption: Formation of a detergent micelle encapsulating this compound.

Guide 3: Advanced Solubilization via Lipid Nanoparticles (LNPs)

For applications requiring in vivo delivery or high intracellular efficiency, formulating this compound into LNPs is a state-of-the-art approach. LNPs are complex assemblies that protect their cargo and facilitate cellular uptake.[] Cholesterol itself is a critical structural component of most LNP formulations, enhancing stability and delivery.[][21]

Problem: I need to formulate this compound for an in vivo study, and simple solubilization is insufficient.

Solution: Conceptual Protocol for LNP Formulation

LNP formulation typically requires specialized equipment, such as a microfluidic mixing device (e.g., NanoAssemblr).[21]

  • Lipid Phase Preparation: Dissolve the lipid mixture in ethanol. A typical LNP formulation consists of an ionizable lipid, a helper phospholipid (e.g., DSPC), a PEG-lipid, and cholesterol (or in this case, this compound).[21] The molar ratios of these components are critical and must be optimized.

  • Aqueous Phase Preparation: Prepare the aqueous buffer, which may contain the active cargo if one is being co-delivered (e.g., mRNA, siRNA). For solubilizing this compound alone, a simple buffer like citrate (B86180) or PBS is used.[21]

  • Microfluidic Mixing: Pump the lipid-ethanol phase and the aqueous phase through a microfluidic cartridge. The rapid, controlled mixing causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating components from both phases.

  • Purification/Buffer Exchange: Remove the ethanol and non-encapsulated material via dialysis or tangential flow filtration (TFF), exchanging the formulation into the final desired buffer (e.g., PBS).

  • Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), and concentration using techniques like Dynamic Light Scattering (DLS).

Visualization: Structure of an this compound-Containing LNP

Caption: Key components of a lipid nanoparticle (LNP) for this compound delivery.

References

preventing i-Cholesterol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesterol stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during sample preparation and analysis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses common problems that can arise during the analysis of this compound, with a focus on pre-analytical and sample preparation issues.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected this compound concentrations in stored samples. Oxidation: this compound is highly susceptible to oxidation due to exposure to air.[1][2]- Perform extraction and sample handling under an inert atmosphere (e.g., nitrogen or argon).[1]- Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvents.[1]
Light Exposure: Degradation can be accelerated by exposure to light.[2]- Store samples in amber or foil-wrapped tubes to protect them from light.[2]
Improper Storage Temperature: Elevated temperatures increase the rate of chemical degradation.[2]- For short-term storage (up to 5 days), refrigerate at 2-8°C. For long-term storage, freeze at -80°C.[2]
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity.[2]- Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Low recovery of this compound during extraction. Inefficient Extraction: The chosen solvent system may not be optimal for your sample matrix.- Optimize the solvent system. Common choices include chloroform (B151607)/methanol (B129727) or hexane (B92381)/isopropanol (B130326).[1]- Perform multiple extractions (2-3 times) of the aqueous phase and pool the organic extracts.[1]
Incomplete Saponification: When measuring total cholesterol, incomplete hydrolysis of cholesterol esters will result in lower values.- Ensure the sample is completely dissolved in the saponification reagent.- Consider increasing the saponification time or temperature, or performing it overnight at room temperature.[1]
Adsorption to Labware: this compound can adsorb to glass and plastic surfaces, leading to loss of analyte.- Use silanized glassware to minimize adsorption.
High variability in this compound levels between replicates of the same sample. Sample Inhomogeneity: The sample may not have been mixed thoroughly after thawing.- Ensure the sample is gently but thoroughly mixed before taking aliquots for analysis.[4]
Pipetting Errors: Inaccurate pipetting can lead to significant variability.- Calibrate and verify the accuracy of pipettes used for sample and standard preparation.[4]
Inconsistent Sample Extraction: Variations in the extraction protocol between samples.- Adhere strictly to a standardized extraction protocol for all samples.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a significant cause of degradation. This compound is much more prone to oxidation than many other lipids.[2]

  • Light Exposure: Ultraviolet and visible light can accelerate the degradation process.[2]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[2]

  • Enzymatic Degradation: Enzymes such as lipases and cholesterol esterases present in biological samples can alter cholesterol levels if not properly inactivated.[5]

  • Repeated Freeze-Thaw Cycles: This can damage the sample matrix and expose this compound to degradative processes.[2]

Q2: What are the recommended storage conditions for samples intended for this compound analysis?

A2: Proper storage is crucial for maintaining the integrity of this compound.

  • Short-term storage (up to 5 days): Refrigerate at 2-8°C.[2]

  • Long-term storage: Freeze at -80°C.[2][4] Storage at -70°C or lower is recommended to maintain the stability of lipid profiles over extended periods.[4][6]

  • Protection from Light: Always store samples in amber or foil-wrapped tubes.[2]

  • Inert Atmosphere: If possible, flush sample vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[2]

Q3: What antioxidants can be used to stabilize this compound, and at what concentration?

A3: The use of antioxidants is highly recommended to prevent oxidative degradation.

  • Butylated Hydroxytoluene (BHT): This is a commonly used antioxidant. A typical concentration to add to extraction solvents is 0.01% (w/v).[1]

  • Pyrogallol: Another effective antioxidant that can be used.[1] It is crucial to add the antioxidant to the solvents before they come into contact with the sample.

Q4: How can I prevent enzymatic degradation of this compound during sample preparation?

A4: To prevent enzymatic activity, you should:

  • Work quickly and at low temperatures: Perform all sample preparation steps on ice or in a cold room to reduce enzymatic activity.[7]

  • Use denaturing agents: Disrupt samples in a solution containing strong denaturing agents like 7M urea (B33335) or 2% SDS to inactivate enzymes.[7]

  • Adjust pH: Lysing samples at a basic pH (pH 9 or greater) can reduce the activity of many proteases and lipases.[7]

  • Add inhibitors: Use commercially available protease and lipase (B570770) inhibitor cocktails in your lysis or homogenization buffer.

Experimental Protocols

Protocol 1: Total this compound Extraction from Plasma/Serum

This protocol describes a common method for extracting total this compound, which includes a saponification step to hydrolyze cholesterol esters.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., deuterated cholesterol)

  • Methanol with 0.01% BHT

  • Chloroform

  • 1 M Ethanolic Potassium Hydroxide (KOH)

  • Deionized water

  • Hexane

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a glass tube with a Teflon-lined cap, add 100 µL of plasma or serum.

  • Internal Standard Addition: Add 10 µL of the internal standard solution.

  • Protein Precipitation and Initial Extraction: Add 1 mL of methanol containing 0.01% BHT and vortex for 30 seconds. Add 2 mL of chloroform and vortex for another 30 seconds.

  • Saponification: Add 1 mL of 1 M ethanolic KOH. Cap the tube tightly and vortex. Incubate at 37°C for 1 hour to hydrolyze the cholesterol esters.

  • Phase Separation: After incubation, cool the tube to room temperature. Add 1 mL of deionized water, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform layer into a new glass tube.

  • Re-extraction: Add 2 mL of hexane to the remaining aqueous layer, vortex for 30 seconds, and centrifuge again. Collect the upper hexane layer and combine it with the previously collected chloroform layer.

  • Drying: Evaporate the pooled organic solvents to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., isopropanol for LC-MS analysis).

Visualizations

Experimental_Workflow Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol + BHT) Add_IS->Precipitate Extract Liquid-Liquid Extraction (Chloroform) Precipitate->Extract Saponify Saponification (Ethanolic KOH) Extract->Saponify Separate Phase Separation (Centrifugation) Saponify->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute Extract Dry->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction and analysis.

Degradation_Pathway Factors Leading to this compound Degradation iChol This compound in Sample Degraded Degraded Products (e.g., Oxysterols) iChol->Degraded Degradation Oxidation Oxidation (O2) Oxidation->Degraded Light Light Exposure Light->Degraded Heat High Temperature Heat->Degraded Enzymes Enzymatic Activity Enzymes->Degraded FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degraded

Caption: Factors leading to this compound degradation.

Prevention_Strategies Strategies to Prevent this compound Degradation Degradation This compound Degradation Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Degradation Prevents Oxidation Antioxidants Antioxidants (BHT) Antioxidants->Degradation Prevents Oxidation Light_Protection Light Protection (Amber Vials) Light_Protection->Degradation Prevents Photodegradation Low_Temp Low Temperature (-80°C Storage) Low_Temp->Degradation Slows Reactions Aliquoting Aliquoting (Avoid Freeze-Thaw) Aliquoting->Degradation Maintains Integrity Inhibitors Enzyme Inhibitors Inhibitors->Degradation Prevents Enzymatic Action

Caption: Strategies to prevent this compound degradation.

References

troubleshooting low yield in i-Cholesterol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesterol chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cholesterol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step cholesterol synthesis is significantly lower than reported in the literature. What are the most common areas for yield loss?

A1: Low overall yield in a complex synthesis like that of cholesterol can stem from several factors across multiple steps. The most common areas for yield loss include:

  • Incomplete Reactions: Failure to drive each reaction to completion results in a cumulative loss of material.

  • Side Reactions: Formation of byproducts is a major contributor to yield reduction. Key problematic reactions include the Robinson annulation and Grignard additions, where precise control of conditions is crucial.

  • Purification Losses: Each purification step, especially chromatography of structurally similar intermediates, can lead to significant material loss.[1][2] This is particularly true when separating diastereomers that may have very similar physical properties.[1][2]

  • Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities can act as catalyst poisons or participate in side reactions.[3][4]

  • Atmospheric Control: Many intermediates and reagents are sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to decomposition and byproduct formation.

Q2: I am having trouble with the stereoselectivity of my reactions, leading to a mixture of diastereomers that are difficult to separate. How can I improve stereocontrol?

A2: Achieving high stereoselectivity is a well-known challenge in steroid synthesis. To improve stereocontrol, consider the following:

  • Chiral Catalysts and Reagents: Employing chiral catalysts or auxiliaries can significantly influence the stereochemical outcome of key bond-forming reactions.

  • Substrate Control: The existing stereocenters in the steroid backbone can direct the stereochemistry of subsequent reactions. Understanding these steric and electronic influences is key.

  • Reaction Conditions: Temperature, solvent, and the nature of the reagents can all impact the transition state geometry and, therefore, the stereoselectivity. For instance, in enolate formations, the choice of base and solvent can determine the kinetic versus thermodynamic product.[5][6][7]

  • Protecting Groups: The strategic use of bulky protecting groups can block one face of a molecule, forcing reagents to attack from the less hindered side, thereby enhancing stereoselectivity.[8][9]

Q3: How can I effectively monitor the progress of my reactions and identify unknown impurities?

A3: Robust reaction monitoring and impurity identification are crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Using different solvent systems can help resolve closely related spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring complex reactions. It provides information on the retention times and molecular weights of components in the reaction mixture, aiding in the identification of intermediates, byproducts, and unreacted starting materials.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of crude reaction mixtures can provide detailed structural information about the major components and help in identifying the structure of impurities if they are present in sufficient concentration.

Troubleshooting Guides

Issue 1: Low Yield in Diels-Alder Cycloaddition (Woodward Synthesis Approach)

This section addresses issues related to the initial [4+2] cycloaddition, a key step in forming the core ring structure in Woodward's cholesterol synthesis.

Q: My Diels-Alder reaction between the hydroquinone (B1673460) derivative and butadiene is sluggish and gives a low yield of the desired cis-bicycle adduct. What could be the problem?

A: Low yields in this step can often be attributed to several factors. Below is a table summarizing potential causes and solutions.

Potential CauseRecommended SolutionAnalytical Check
Poor Diene Quality Ensure butadiene is freshly distilled and free of inhibitors. Use a slight excess of the diene.GC-MS of the butadiene source.
Dienophile Reactivity The electron-withdrawing groups on the dienophile are crucial for reactivity. Confirm the purity and structure of your starting hydroquinone derivative.[13]NMR and melting point of the dienophile.
Reaction Temperature Diels-Alder reactions often require elevated temperatures to overcome the activation energy. However, excessively high temperatures can lead to retro-Diels-Alder or decomposition.Monitor the reaction at different temperatures using TLC or LC-MS to find the optimal balance.
Solvent Effects The choice of solvent can influence reaction rates. Toluene or xylene are common choices. Ensure the solvent is dry.Try different anhydrous, non-polar solvents.
Steric Hindrance Substituents on the diene or dienophile can sterically hinder the approach of the reaction partners.[14]This is an inherent property of the substrates. Higher temperatures or the use of a Lewis acid catalyst might help overcome this barrier.
  • Reagent Preparation: Ensure the dienophile (hydroquinone derivative) is purified by recrystallization. Distill butadiene and pass it through a column of activated alumina (B75360) to remove inhibitors.

  • Reaction Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Solvent: Use freshly distilled, anhydrous toluene.

  • Execution: Dissolve the dienophile in toluene. Add the liquefied butadiene. Seal the reaction vessel and heat to the desired temperature (e.g., start at 80°C and incrementally increase if no reaction is observed).

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC and LC-MS.[11]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Poor Yield and Side Reactions in Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence used in steroid synthesis, but it is prone to side reactions if not carefully controlled.[15][16][17][18]

Q: My Robinson annulation step to form a six-membered ring is giving a low yield of the desired enone, along with several byproducts. How can I troubleshoot this?

A: The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation. Each of these steps can present challenges.

Potential CauseRecommended SolutionAnalytical Check
Uncontrolled Enolate Formation The choice of base is critical. A strong, non-nucleophilic base like LDA or KHMDS can provide more controlled, kinetic enolate formation. The temperature should be kept low (e.g., -78°C) during enolate formation.[5][6][7]Analyze a quenched aliquot of the enolate mixture by derivatization followed by GC-MS to assess the regioselectivity of deprotonation.
Michael Addition Failure The Michael acceptor (e.g., methyl vinyl ketone) may polymerize under basic conditions. Use a precursor that generates the α,β-unsaturated ketone in situ.[16]Monitor the reaction by TLC/LC-MS for the disappearance of the starting ketone and the appearance of the diketone intermediate.
Aldol Condensation Issues The intramolecular aldol condensation may not proceed efficiently, or other aldol reactions could occur if multiple enolizable positions exist. The reaction may require heat to drive the final dehydration step.LC-MS can help identify the intermediate diketone. If it is present in high amounts, the cyclization is the issue.
Stereocontrol The Michael addition can create a new stereocenter. The stereochemical outcome can be influenced by the reaction conditions.Chiral HPLC or NMR with chiral shift reagents may be necessary to analyze the diastereomeric ratio of the product.
  • Reagent Purity: Ensure the starting ketone is pure and the Michael acceptor (e.g., methyl vinyl ketone) is freshly distilled.

  • Enolate Formation: In a flame-dried flask under argon, dissolve the ketone in dry THF. Cool the solution to -78°C. Add a solution of LDA in THF dropwise and stir for 1 hour at -78°C.

  • Michael Addition: Add the Michael acceptor dropwise at -78°C and allow the reaction to slowly warm to room temperature overnight.

  • Aldol Condensation & Dehydration: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. The crude diketone can be isolated and then subjected to cyclization conditions (e.g., heating with a base like NaOH in ethanol).

  • Monitoring and Purification: Monitor both stages of the reaction by TLC and LC-MS. Purify the final enone product by column chromatography.[10][11]

Issue 3: Incomplete Catalytic Hydrogenation

Catalytic hydrogenation is often used to reduce double bonds or remove protecting groups in the later stages of the synthesis.

Q: My catalytic hydrogenation of a sterically hindered double bond is incomplete, even after extended reaction times. What can I do?

A: Incomplete hydrogenation is a common issue, especially with complex substrates.

Potential CauseRecommended SolutionAnalytical Check
Catalyst Deactivation The catalyst (e.g., Pd/C, PtO₂) may be old or poisoned by impurities (e.g., sulfur or nitrogen compounds).[3][4][19]Use a fresh batch of catalyst. If poisoning is suspected, purify the substrate meticulously. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[19]
Insufficient Hydrogen Pressure Atmospheric pressure may not be sufficient for challenging reductions.Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure.[3][19]
Poor Substrate Solubility If the substrate is not fully dissolved, the reaction will be slow.Choose a solvent in which the substrate is highly soluble. A solvent mixture may be necessary.[4]
Steric Hindrance The double bond may be sterically inaccessible to the catalyst surface.[20][21]A more active catalyst (e.g., PtO₂) or higher temperatures and pressures may be required. In some cases, a homogeneous catalyst like Wilkinson's catalyst might be an alternative.
  • Substrate Purification: Purify the substrate by column chromatography or recrystallization to remove potential catalyst poisons.

  • Reaction Setup: In a suitable pressure vessel, dissolve the substrate in a solvent like ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the uptake of hydrogen. The reaction can also be monitored by taking aliquots (after safely venting the hydrogen) and analyzing them by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the product.

Visualizing Workflows and Relationships

To aid in troubleshooting, it is helpful to visualize the logical flow of problem-solving and the relationships between different experimental parameters.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_causes Hypothesize Causes cluster_solutions Implement Solutions cluster_end Outcome Start Low Yield in a Specific Step Analyze_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Reaction Identify_Components Identify Components: - Starting Material - Product - Byproducts Analyze_Reaction->Identify_Components Reagent_Issues Reagent/Solvent Purity? Identify_Components->Reagent_Issues Condition_Issues Reaction Conditions? (Temp, Time, Conc.) Identify_Components->Condition_Issues Procedural_Issues Procedural Error? (e.g., Inert Atmosphere) Identify_Components->Procedural_Issues Purify_Reagents Purify Starting Materials & Dry Solvents Reagent_Issues->Purify_Reagents Optimize_Conditions Systematically Vary Conditions (DOE Approach) Condition_Issues->Optimize_Conditions Refine_Procedure Refine Experimental Technique Procedural_Issues->Refine_Procedure End Improved Yield Purify_Reagents->End Optimize_Conditions->End Refine_Procedure->End

Caption: A logical workflow for troubleshooting low yields in a chemical synthesis step.

Protecting_Group_Strategy Start Multi-functional Intermediate PG_Choice Choose Protecting Group (PG) Based On: Start->PG_Choice Stability Stability to Reaction Conditions Orthogonality to other PGs PG_Choice->Stability Reaction Perform Desired Transformation Stability->Reaction Protect Deprotection Selective Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Decision process for selecting and using protecting groups in a multi-step synthesis.

References

Technical Support Center: Optimizing i-Cholesterol for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing i-Cholesterol concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.

A Note on "this compound": The term "this compound" is not standard in peer-reviewed literature. This guide interprets "this compound" as referring to intracellular cholesterol or various cholesterol derivatives and metabolites used experimentally to induce cellular responses. The principles and protocols discussed are based on studies involving cholesterol, oxysterols (e.g., 27-hydroxycholesterol), and synthetic cholesterol conjugates, which are known to impact cell viability through various mechanisms.

Frequently Asked Questions (FAQs)

Q1: How does excess intracellular cholesterol lead to cell death? Excess intracellular free cholesterol can trigger cell death through multiple pathways. A primary mechanism is the induction of endoplasmic reticulum (ER) stress, which activates the Unfolded Protein Response (UPR).[1][2] This can initiate a caspase cascade leading to apoptosis.[1] Other reported mechanisms include the generation of reactive oxygen species (ROS), activation of the Fas death receptor pathway, and induction of autophagy.[1][3][4]

Q2: What is a typical starting concentration range for this compound in a cell viability assay? The optimal concentration is highly dependent on the specific cholesterol derivative, the cell type, and the duration of exposure. Based on published data, a broad range-finding experiment could start from 1 µM to 300 µM . For example, some cholesterol metabolites show cytotoxic effects on colon cancer cells in the 75 µM to 300 µM range, while certain oxysterols can induce apoptosis at concentrations as low as 5-20 µM in breast cancer cell lines.[5][6] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.[7]

Q3: Which cell viability assay is best for this compound experiments? The choice of assay depends on the expected mechanism of cell death.

  • Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure mitochondrial reductase activity, which is a good indicator of general cell viability. They are widely used for initial screening.[7][8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels, reflecting metabolically active cells. They are highly sensitive and suitable for high-throughput screening.[7][9]

  • Cytotoxicity Assays (LDH Release): These measure the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, indicating necrosis or late apoptosis.[7]

  • Apoptosis Assays (Annexin V/PI Staining): This flow cytometry or microscopy-based method is ideal if you hypothesize that this compound induces apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]

Q4: What are the key signaling pathways involved in cholesterol-induced cell death? High intracellular cholesterol activates several interconnected signaling pathways that can lead to apoptosis and autophagy.

G Chol High Intracellular Free Cholesterol ER_Stress ER Stress Chol->ER_Stress ROS ROS Generation Chol->ROS DeathR Death Receptor Activation (Fas, TRAIL-R2) Chol->DeathR Mito Mitochondrial Dysfunction Chol->Mito UPR UPR Activation (PERK, IRE1) ER_Stress->UPR AKT_FOXO1 AKT/FOXO1 Pathway ROS->AKT_FOXO1 Casp8 Caspase-8 Activation DeathR->Casp8 Bax Bax/Bcl-xL Ratio ↑ Mito->Bax CHOP CHOP Induction UPR->CHOP Casp12 Caspase-12 UPR->Casp12 Apoptosis Apoptosis AKT_FOXO1->Apoptosis Autophagy Autophagy AKT_FOXO1->Autophagy Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9 Caspase-9 Bax->Casp9 CHOP->Casp3 Casp12->Casp3 Casp9->Casp3 Casp3->Apoptosis

Key pathways in cholesterol-induced cell death.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Pipetting errors with compound or assay reagents.3. Edge effects on the microplate.1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count before plating.[12]2. Mix reagents thoroughly. Use calibrated pipettes and consistent technique.[12]3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.
No Dose-Dependent Effect Observed 1. Concentration range is too low or too high.2. Compound is not soluble or stable in media.3. Incubation time is too short or too long.1. Perform a wider range-finding study (e.g., 0.1 µM to 500 µM).2. Check the solubility of the cholesterol derivative. Use a suitable vehicle (e.g., DMSO) and ensure the final concentration does not harm cells.3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.
High Background Signal 1. Contamination of media or reagents.2. Assay reagents are light-sensitive and have degraded.3. High spontaneous reduction of assay reagent (e.g., MTT).1. Use fresh, sterile reagents. Include a "media only" control to subtract background.[7]2. Store and handle reagents as per the manufacturer's instructions, protecting them from light.[13]3. Minimize exposure of reagents to light and ensure the pH of the culture medium is stable.[8]
Unexpected Increase in Viability 1. Compound precipitation at high concentrations, interfering with the optical reading.2. Hormonal or signaling effects at low concentrations.1. Visually inspect wells for precipitates before adding assay reagents. If present, note the concentration at which it occurs.2. This may be a real biological effect. Cholesterol is a vital cell component, and some derivatives may have biphasic effects.

Experimental Data and Protocols

Data Presentation: Cytotoxic Concentrations of Cholesterol & Derivatives

The following table summarizes effective concentrations from various studies to serve as a starting point for experimental design.

CompoundCell Line(s)Effective Concentration RangeExposure TimeObserved EffectReference
CholesterolGastric Carcinoma50 µM48 hoursReduced viability, induced autophagy[4]
CholesterolTendon-Derived Stem Cells10 mg/dL (~258 µM)24 hoursInduced apoptosis and autophagy[3]
pTC-1 (Cholesterol Conjugate)Kuramochi, OVSAHO (Ovarian Cancer)IC50: 22-27 µM48 hoursInduced cell death[14]
27-HydroxycholesterolMCF-7, MDA-MB-231 (Breast Cancer)5-20 µM24-48 hoursInduced cytotoxicity and apoptosis[6]
Coprostanone & CholestenoneCaco-2 (Colon Cancer)75-300 µM24-72 hoursReduced cell viability[5]
Experimental Workflow and Protocols

A typical experimental workflow for assessing this compound cytotoxicity involves several key stages.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed 1. Seed Cells in 96-well plate Adhere 2. Allow Adherence (Overnight) Treat 3. Add this compound (Serial Dilutions) Adhere->Treat Incubate 4. Incubate (e.g., 24-72h) Add_Reagent 5. Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure 6. Measure Signal (Plate Reader) Analyze 7. Analyze Data (Calculate IC50)

General workflow for a cell viability assay.
Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[8][10]

Materials:

  • Cells and complete culture medium

  • 96-well clear flat-bottom plates

  • This compound compound and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.[7]

  • Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[7]

  • Measure Absorbance: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control wells (set as 100% viability) and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection with Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells and 6-well plates

  • This compound compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples by flow cytometry within one hour.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

reducing background noise in i-Cholesterol fluorescence imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesterol fluorescence imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound fluorescence imaging, providing step-by-step solutions to reduce background noise and enhance signal clarity.

High Background Fluorescence

High background fluorescence can obscure the specific signal from this compound, leading to poor image quality and difficulty in data interpretation.

Possible Causes and Solutions:

Cause Solution Citation
Excess Unbound Probe Increase the number and duration of washing steps after probe incubation. Use fresh, pre-warmed buffer or medium for washes.[1]
Probe Concentration Too High Perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio. A general starting point is 1-5 µM.[1]
Nonspecific Binding Consider using a blocking agent or pre-coating the coverslip. Test a different fluorescent cholesterol analog if nonspecific binding persists.[1]
Autofluorescence Use a medium free of phenol (B47542) red and riboflavin (B1680620), especially for live-cell imaging.[2] Consider using fluorophores that emit in the red to far-red region (620-750nm) to avoid the common blue-green spectrum of autofluorescence.[3]
Instrumental Noise Ensure the microscope's light path is correctly aligned to avoid uneven illumination.[4] Optimize detector settings (e.g., gain, exposure time) to maximize signal without amplifying noise.[1]
Vessel Fluorescence Switch from plastic-bottom dishes to glass-bottom vessels, as plastic can be highly fluorescent.[5]

Troubleshooting Workflow for High Background:

high_background_workflow start High Background Observed check_washing Increase Wash Steps? start->check_washing check_concentration Titrate Probe Concentration? check_washing->check_concentration No Improvement solution_found Problem Resolved check_washing->solution_found Yes check_autofluorescence Investigate Autofluorescence? check_concentration->check_autofluorescence No Improvement check_concentration->solution_found Yes check_instrument Optimize Imaging Parameters? check_autofluorescence->check_instrument No Improvement check_autofluorescence->solution_found Yes check_instrument->solution_found Yes escalate Contact Technical Support check_instrument->escalate No Improvement

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Weak or No Signal

A faint or absent fluorescent signal can be due to several factors, from probe concentration to imaging settings.

Possible Causes and Solutions:

Cause Solution Citation
Probe Concentration Too Low Gradually increase the probe concentration. Be mindful of potential cytotoxicity at higher concentrations.[1]
Incorrect Filter Sets Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of your this compound probe.[1][6]
Insufficient Incubation Time Increase the incubation time to allow for adequate probe uptake. Incubation can range from 15 minutes to several hours.[1]
Photobleaching Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.[1][7] Use antifade reagents in your mounting medium.[7][8]
Degraded Fluorescent Probe Use a fresh stock of the fluorescent probe and store it properly, protected from light and moisture.[1][7]
Uneven or Patchy Staining

Inconsistent staining can lead to misinterpretation of cholesterol distribution.

Possible Causes and Solutions:

Cause Solution Citation
Probe Precipitation Ensure the probe is fully dissolved in the working solution. Consider using a carrier like methyl-β-cyclodextrin for delivery.[1][9]
Cell Stress or Poor Health Culture cells under optimal conditions and ensure they are healthy before labeling. Unhealthy cells can exhibit non-specific probe uptake.[1][7]
Probe Aggregation Lower the probe concentration and vortex the working solution before adding it to the cells.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of background noise in this compound imaging?

A1: Background noise in fluorescence imaging can originate from several sources.[5] These include autofluorescence from cells and culture media, nonspecific binding of the fluorescent probe, and electronic noise from the microscope's detector.[5] Phenol red and riboflavin in cell culture media are common sources of autofluorescence.[2]

Q2: How can I reduce autofluorescence?

A2: To reduce autofluorescence, you can use a phenol red-free medium for live-cell imaging.[2] Choosing a fluorescent probe that excites and emits in the red or far-red spectrum can also help, as cellular autofluorescence is often strongest in the blue and green regions.[3][10] Additionally, chemical treatments with agents like sodium borohydride (B1222165) or Sudan Black B can quench autofluorescence in fixed samples.[10][11]

Q3: What are the optimal concentration and incubation time for this compound probes?

A3: The optimal concentration and incubation time are cell-type and experiment-dependent. A good starting point for concentration is a range of 1-5 µM.[1] It is highly recommended to perform a titration to find the lowest concentration that gives a good signal-to-noise ratio. Incubation times can vary from 15 minutes for plasma membrane labeling to several hours for visualizing intracellular cholesterol.[1]

Q4: How does phototoxicity affect my experiment and how can I minimize it?

A4: Phototoxicity occurs when the excitation light damages the cells, which can alter their morphology and physiology, leading to artifacts.[7] To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[7] Using more sensitive detectors can also help by allowing for reduced illumination intensity.[12]

Q5: What is the purpose of using a glass-bottom dish?

A5: Plastic-bottom dishes commonly used in cell culture can be a significant source of background fluorescence.[5] Glass-bottom dishes have much lower intrinsic fluorescence, which helps to improve the signal-to-noise ratio in your images.

Experimental Protocols

General Protocol for Labeling Live Cells with this compound

This protocol provides a general guideline for staining live cells. Optimization will be required for specific cell types and experimental conditions.

Materials:

  • This compound fluorescent probe

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Live-cell imaging medium (phenol red-free recommended)

  • Glass-bottom imaging dishes

  • Healthy, sub-confluent cell culture

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish and allow them to adhere and grow to the desired confluency.

  • Prepare Labeling Solution:

    • Prepare a stock solution of the this compound probe in an appropriate solvent.

    • Dilute the stock solution in pre-warmed, phenol red-free imaging medium to the desired final concentration (start with a titration from 1-5 µM).

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Add the labeling solution to the cells.

    • Incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with fluorescence microscopy using the appropriate filter sets for your this compound probe.

Workflow for Live Cell Staining with this compound:

live_cell_staining_workflow start Start: Healthy Cells on Glass-Bottom Dish prepare_solution Prepare this compound Labeling Solution start->prepare_solution incubate Incubate Cells with Probe prepare_solution->incubate wash Wash to Remove Unbound Probe incubate->wash image Image with Fluorescence Microscope wash->image end End: Acquire Images image->end

Caption: A step-by-step workflow for labeling live cells with this compound.

Signaling Pathways and Logical Relationships

Sources of Background Noise in Fluorescence Microscopy:

background_noise_sources background High Background Noise sample_related Sample-Related background->sample_related instrument_related Instrument-Related background->instrument_related autofluorescence Autofluorescence (e.g., media, cells) sample_related->autofluorescence nonspecific_binding Nonspecific Probe Binding sample_related->nonspecific_binding unbound_probe Excess Unbound Probe sample_related->unbound_probe detector_noise Detector Noise instrument_related->detector_noise stray_light Stray Light instrument_related->stray_light improper_filters Incorrect Filter Sets instrument_related->improper_filters

Caption: Major contributors to background noise in fluorescence microscopy.

References

how to solve i-Cholesterol aggregation in liposome preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during liposome (B1194612) preparation, with a specific focus on preventing aggregation, particularly in formulations containing cholesterol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of lipid to cholesterol to prevent liposome aggregation?

A lipid-to-cholesterol molar ratio of 70:30 (or 2:1) is widely recognized as an effective formulation for creating stable liposomes and preventing aggregation.[1][2] This ratio helps to ensure a controlled and reproducible release of encapsulated drugs.[1][2]

Q2: How does cholesterol prevent liposome aggregation?

Cholesterol plays a crucial role in stabilizing liposomal membranes. It intercalates into the lipid bilayer, which helps to:

  • Increase the packing of phospholipid molecules. [3]

  • Reduce the permeability of the bilayer. [3]

  • Enhance the rigidity and mechanical strength of the membrane. [3]

  • Alter the membrane's fluidity. [3]

By creating a more ordered and stable membrane structure, cholesterol minimizes the exposure of hydrophobic regions of the lipids to the aqueous environment, thereby reducing the likelihood of aggregation.

Q3: Can the type of lipid used influence cholesterol's ability to prevent aggregation?

Yes, the interaction between cholesterol and phospholipids (B1166683) is influenced by the saturation of the lipid acyl chains. The stiffening effect of cholesterol is more pronounced in liposomes made with saturated phospholipids. In contrast, for liposomes composed of lipids with two monounsaturated chains, the addition of up to 40% cholesterol may not significantly increase the membrane's bending modulus.[4]

Q4: What should I do if I observe precipitation during the hydration step of liposome preparation?

Precipitation during hydration can be caused by several factors. Here are some troubleshooting steps:

  • Maintain Consistent Temperature: Ensure that the temperature of the lipid film and the hydration solution are the same and are kept above the phase transition temperature (Tc) of the lipids.[5] Warming both the flask containing the lipid film and the hydration buffer separately before mixing can significantly reduce precipitation.[5]

  • Check Lipid Quality: The quality of your lipids, such as soy lecithin, can impact liposome formation and stability. Ensure they have been stored correctly to prevent oxidation, which can lead to the formation of lysophospholipids that disrupt the bilayer.

  • Optimize Hydration Conditions: Gentle agitation or rotation during hydration can help to form a homogeneous suspension and prevent clumping.

Troubleshooting Guide: Aggregation and Precipitation Issues

This guide provides a structured approach to diagnosing and solving common aggregation and precipitation problems in liposome preparations.

Problem Potential Cause Recommended Solution
Visible aggregates or cloudiness in the liposome suspension after preparation. Incorrect lipid-to-cholesterol ratio.Optimize the formulation to a 70:30 molar ratio of lipid to cholesterol.[1][2]
Low surface charge leading to insufficient electrostatic repulsion between liposomes.Incorporate a charged lipid (e.g., a negatively charged phospholipid) into the formulation to increase the zeta potential and enhance colloidal stability through electrostatic repulsion.
Temperature fluctuations during preparation or storage.Maintain a consistent temperature throughout the preparation process, especially during hydration. Store liposomes at a recommended temperature, typically 4°C, to maintain stability.[6]
Precipitation of lipid film during the hydration step. Hydration temperature is below the lipid phase transition temperature (Tc).Ensure the hydration buffer and the lipid film are heated to a temperature above the Tc of the lipids being used.[5]
Incomplete dissolution of lipids in the organic solvent.Ensure all lipid components, including cholesterol, are fully dissolved in the organic solvent before creating the thin film.
Poor quality of lipids or presence of impurities.Use high-purity lipids and store them under appropriate conditions (e.g., under inert gas, at low temperatures) to prevent degradation.
Increased particle size and polydispersity over time during storage. Fusion or coalescence of liposomes.In addition to optimizing the cholesterol content, consider surface modification with polymers like polyethylene (B3416737) glycol (PEG) to create a steric barrier that prevents close contact and fusion of liposomes.
Ostwald ripening, where larger particles grow at the expense of smaller ones.Prepare a monodisperse liposome population initially through techniques like extrusion. Storing at lower temperatures can also slow down this process.

Experimental Protocols

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Materials:

  • Phospholipids (e.g., DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolution of Lipids: Dissolve the desired amounts of phospholipids and cholesterol in the organic solvent in a round-bottom flask. The 70:30 molar ratio of lipid to cholesterol is a good starting point.[1][2]

  • Formation of a Thin Film: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[5]

  • Vortexing/Agitation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle vortexing or mechanical shaking until the lipid film is fully suspended, forming a milky suspension of MLVs.

  • (Optional) Sizing: To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Protocol 2: Characterization of Liposome Size and Stability

Dynamic Light Scattering (DLS): DLS is a common technique used to measure the average particle size, size distribution, and polydispersity index (PDI) of liposomes in a suspension. A low PDI value (typically < 0.2) indicates a monodisperse and homogeneous population of liposomes.

Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the liposomes. A sufficiently high positive or negative zeta potential (e.g., > ±30 mV) indicates good colloidal stability due to electrostatic repulsion between particles, which helps to prevent aggregation.

Visual Guides

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_storage Storage & Stability dissolution 1. Dissolve Lipids & Cholesterol in Organic Solvent film_formation 2. Form Thin Lipid Film (Rotary Evaporation) dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration sizing 4. Sizing (Optional) (Extrusion/Sonication) hydration->sizing dls Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) sizing->dls zeta Zeta Potential Measurement - Surface Charge - Stability dls->zeta storage Store at 4°C zeta->storage stability_check Re-characterize over time storage->stability_check

Caption: Workflow for liposome preparation and quality control.

Troubleshooting Logic for Liposome Aggregation

Aggregation_Troubleshooting start Problem: Liposome Aggregation q1 Is the lipid:cholesterol ratio optimized (e.g., 70:30)? start->q1 a1_no Adjust to optimal ratio. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is the hydration temperature above the lipid Tc? a1_yes->q2 a2_no Increase hydration temperature. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is the liposome surface charge sufficient for repulsion? a2_yes->q3 a3_no Incorporate charged lipids into the formulation. q3->a3_no No a3_yes Consider PEGylation for steric stabilization. q3->a3_yes Yes

Caption: Decision tree for troubleshooting liposome aggregation.

References

Technical Support Center: Minimizing Off-Target Effects of Cholesterol Modulation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when modulating cholesterol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to modulate cellular cholesterol levels in vitro?

A1: Cellular cholesterol can be modulated through several methods:

  • Cholesterol Depletion: Methyl-β-cyclodextrin (MβCD) is commonly used to remove cholesterol from cellular membranes.

  • Cholesterol Enrichment: MβCD-cholesterol complexes can be used to deliver cholesterol to cells.[1]

  • Inhibition of Cholesterol Synthesis: Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2]

  • Modulation of Cholesterol Transport: Various compounds can be used to interfere with the uptake or efflux of cholesterol.

Q2: What are the potential off-target effects of modulating cellular cholesterol?

A2: Altering cellular cholesterol levels can lead to several off-target effects, including:

  • Cytotoxicity: High concentrations of cholesterol-modulating agents or prolonged exposure can lead to cell death. For instance, high concentrations of cholesterol can be toxic to cells.[3]

  • Activation of Inflammatory Pathways: Perturbations in cholesterol homeostasis can trigger inflammatory responses. For example, limiting flux through the cholesterol biosynthetic pathway can engage a type I interferon response in a STING-dependent manner.[1]

  • Alterations in Membrane Fluidity and Function: Cholesterol is a key regulator of membrane fluidity.[4] Its depletion or enrichment can affect membrane protein function and signaling.

  • Induction of Compensatory Mechanisms: Cells may respond to cholesterol modulation by altering their own cholesterol synthesis and uptake pathways, which can complicate experimental interpretations.[5][6]

  • Changes in Cell Adhesion and Spreading: Cholesterol depletion has been shown to decrease the adhesion of some cancer cells.[4]

Q3: How can I choose the appropriate concentration of a cholesterol-modulating agent?

A3: The optimal concentration of a cholesterol-modulating agent is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify a concentration that effectively modulates cholesterol levels without causing significant cytotoxicity.

Q4: What are appropriate controls for experiments involving cholesterol modulation?

A4: It is crucial to include the following controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve the cholesterol-modulating agent (e.g., DMSO).

  • Untreated Control: Cells grown in standard culture conditions.

  • Positive and Negative Controls: Depending on the specific endpoint being measured, include controls that are known to induce or inhibit the expected effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cell Death/Low Viability Concentration of the modulating agent is too high.Perform a dose-response curve to determine the optimal concentration. Reduce the incubation time.
Prolonged incubation time.Optimize the incubation time to achieve the desired effect without compromising cell viability.
Cell type is particularly sensitive.Use a lower concentration range or consider a different cholesterol-modulating agent.
Inconsistent or Unexpected Results Compensatory cellular responses.Measure cholesterol synthesis and uptake markers to understand how the cells are responding. Consider co-treatment with inhibitors of these pathways if necessary.
Off-target effects of the modulating agent.Validate key findings using a secondary method of cholesterol modulation. For example, combine a chemical inhibitor with a genetic approach (e.g., siRNA).
Variability in experimental conditions.Ensure consistent cell passage number, confluency, and reagent preparation.
No Effect Observed Concentration of the modulating agent is too low.Increase the concentration of the agent based on a dose-response experiment.
Ineffective delivery of the agent.For cholesterol enrichment, ensure proper formation of MβCD-cholesterol complexes.
Rapid metabolism or efflux of the agent.Increase the frequency of media changes containing the agent.

Key Experimental Protocols

Protocol 1: Preparation of MβCD-Cholesterol Complex
  • Dissolve cholesterol in a minimal amount of methanol.

  • Prepare a solution of MβCD in serum-free media.

  • Slowly add the cholesterol solution to the MβCD solution while vortexing to facilitate complex formation.

  • Incubate the mixture at 37°C for 15-30 minutes.

  • Sterilize the complex by passing it through a 0.22 µm filter.

  • The complex is now ready to be added to the cell culture medium at the desired final concentration.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cholesterol-modulating agent for the desired time.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantification of Cellular Cholesterol
  • Wash cells with PBS and lyse them in a suitable buffer.

  • Extract lipids using a chloroform:methanol (2:1) solution.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent.

  • Quantify the cholesterol content using a commercially available cholesterol quantification kit or by GC-MS.[7]

Data Presentation

Table 1: Recommended Concentration Ranges for Cholesterol Modulating Agents

AgentActionTypical Concentration RangeKey Considerations
Methyl-β-cyclodextrin (MβCD) Cholesterol Depletion1 - 10 mMCan affect cell viability at higher concentrations and longer incubation times.
MβCD-Cholesterol Complex Cholesterol Enrichment50 - 200 µg/mL CholesterolThe ratio of MβCD to cholesterol is critical for efficient delivery.
Simvastatin Inhibition of Synthesis1 - 20 µMCan induce off-target effects unrelated to cholesterol synthesis.[2]

Visualizations

Cholesterol_Homeostasis cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm LDL LDL LDLR LDL Receptor LDL->LDLR Uptake Cholesterol_pool Free Cholesterol Pool LDLR->Cholesterol_pool AcetylCoA Acetyl-CoA HMGCoA_Reductase HMG-CoA Reductase AcetylCoA->HMGCoA_Reductase Mevalonate Mevalonate Pathway HMGCoA_Reductase->Mevalonate Rate-limiting step Mevalonate->Cholesterol_pool Synthesis ACAT ACAT Cholesterol_pool->ACAT SREBP SREBP Pathway Cholesterol_pool->SREBP Negative Feedback Cholesteryl_esters Cholesteryl Esters (Storage) ACAT->Cholesteryl_esters SREBP->LDLR Upregulates SREBP->HMGCoA_Reductase Upregulates

Caption: Cellular Cholesterol Homeostasis Pathway.

Experimental_Workflow cluster_Off_Target Off-Target Assessment start Start: Hypothesis involving cholesterol modulation dose_response 1. Dose-Response & Viability Assay (e.g., MTT) start->dose_response determine_conc 2. Determine Optimal Concentration (Effective & Non-toxic) dose_response->determine_conc primary_exp 3. Primary Experiment (Measure intended on-target effect) determine_conc->primary_exp off_target_assessment 4. Assess Off-Target Effects primary_exp->off_target_assessment validate 5. Validate Findings (e.g., secondary method, rescue experiment) off_target_assessment->validate gene_expression Gene Expression Analysis (e.g., qPCR for inflammatory markers) lipid_analysis Lipidome Analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) conclusion Conclusion validate->conclusion

Caption: Workflow for Minimizing Off-Target Effects.

Troubleshooting_Tree start Problem: High Cell Death check_conc Is concentration optimized? start->check_conc check_time Is incubation time optimized? check_conc->check_time Yes solution_conc Solution: Perform dose-response and use lower concentration. check_conc->solution_conc No check_cell_type Is cell type known to be sensitive? check_time->check_cell_type Yes solution_time Solution: Reduce incubation time. check_time->solution_time No solution_cell_type Solution: Use a different agent or a more resistant cell line. check_cell_type->solution_cell_type Yes end Problem Resolved check_cell_type->end No solution_conc->end solution_time->end solution_cell_type->end

Caption: Troubleshooting High Cell Death.

References

Technical Support Center: Overcoming Cholesterol Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "i-Cholesterol": The term "this compound" does not correspond to a standard chemical nomenclature and was not found in scientific literature or product databases. This guide therefore addresses the stability and handling of cholesterol . The principles and protocols outlined are based on best practices for working with standard cholesterol and should be adapted as necessary for proprietary or modified formulations.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the long-term storage and stability of cholesterol.

Frequently Asked Questions (FAQs)

Q1: My cholesterol stock solution has been stored for several months. How can I check for degradation?

A1: Degradation of cholesterol, primarily through oxidation, can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify cholesterol from its common degradation products, known as cholesterol oxidation products (COPs) or oxysterols. A change in the peak area corresponding to pure cholesterol and the appearance of new peaks can indicate degradation.

Q2: I observe a precipitate in my cholesterol solution after storing it at low temperatures. What should I do?

A2: Cholesterol has limited solubility in many organic solvents, which decreases further at lower temperatures. A precipitate may simply be cholesterol that has come out of solution. Gently warm the solution to room temperature and vortex or sonicate to redissolve the cholesterol. If the precipitate does not redissolve, it may indicate degradation or contamination, and the solution should be analyzed for purity.

Q3: What are the ideal storage conditions for cholesterol to ensure long-term stability?

A3: For long-term stability, solid cholesterol should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Cholesterol solutions are best stored at -20°C or, for extended periods, at -80°C under an inert atmosphere (e.g., argon or nitrogen) in glass vials with Teflon-lined caps (B75204) to prevent oxidation and solvent evaporation.

Q4: Can I repeatedly freeze and thaw my cholesterol stock solution?

A4: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot your stock solution into single-use volumes to minimize the number of times the main stock is warmed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using stored cholesterol. Degradation of cholesterol leading to lower effective concentration or interference from degradation products.1. Verify the purity of the stored cholesterol using HPLC or GC-MS. 2. Prepare a fresh stock solution from solid cholesterol for comparison. 3. If degradation is confirmed, discard the old stock and prepare fresh aliquots for future use.
Appearance of a yellow tint in the cholesterol solution. Oxidation of cholesterol.1. Discard the solution. 2. When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere. 3. Store solutions protected from light.
Low recovery of cholesterol after extraction from a biological matrix. Incomplete extraction or degradation during sample processing.1. Optimize the extraction protocol; ensure the chosen solvent is appropriate for the sample matrix. 2. Add an antioxidant (e.g., BHT) to the extraction solvent to prevent oxidation during sample preparation. 3. Use an internal standard to correct for recovery losses.

Quantitative Data on Cholesterol Stability

The stability of cholesterol is dependent on storage temperature and duration. The following tables summarize data from various studies on cholesterol stability under different conditions.

Table 1: Stability of Total Cholesterol in Serum/Plasma at Different Temperatures

Storage DurationRoom Temperature (20-25°C)Refrigerated (2-8°C)Frozen (-20°C)Ultra-Low (-70°C to -80°C)
24 Hours Generally stableStableStableStable
7 Days Potential for slight increase/decreaseStable[1]StableStable[2]
1-2 Months Not RecommendedStable[1]Stable, with potential for slight decrease[3]Stable[2][3]
6 Months Not RecommendedNot RecommendedSmall but statistically significant decrease[3]Stable[1]
1 Year Not RecommendedNot RecommendedSignificant decrease observed in some studies[2]Generally stable, minimal decrease[2][3]
>1 Year Not RecommendedNot RecommendedSignificant degradation[2]Considered the optimal condition for long-term stability[2]

Note: Stability can be matrix-dependent. Data is aggregated from studies on human serum and plasma.

Experimental Protocols

Protocol 1: HPLC-UV for Cholesterol Stability Assessment

This protocol provides a general method for assessing the purity of a cholesterol solution.

1. Materials:

  • HPLC system with UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Isopropanol (e.g., 70:30 v/v)
  • Cholesterol standard of known purity
  • Cholesterol sample for testing
  • HPLC-grade solvents

2. Sample Preparation:

  • Accurately dilute the cholesterol standard and test sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the samples through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • UV Detection Wavelength: 205 nm
  • Run Time: Approximately 15-20 minutes

4. Data Analysis:

  • Compare the chromatogram of the test sample to that of the pure standard.
  • A decrease in the area of the main cholesterol peak and the appearance of new, earlier-eluting peaks (often corresponding to more polar oxysterols) indicate degradation.
  • Quantify the percentage of remaining cholesterol by comparing the peak area to a calibration curve generated from the pure standard.

Protocol 2: GC-MS for Quantification of Cholesterol and its Oxidation Products

This protocol is suitable for the sensitive detection and quantification of cholesterol and its degradation products.

1. Materials:

  • GC-MS system
  • Capillary column suitable for sterol analysis (e.g., DB-5ms)
  • Internal Standard (IS): e.g., Epicoprostanol or 5α-cholestane
  • Derivatizing agent: e.g., BSTFA with 1% TMCS
  • Solvents: Hexane (B92381), Pyridine (B92270) (anhydrous)

2. Sample Preparation (Saponification and Extraction):

  • To your sample (e.g., 100 µL of a cholesterol solution), add a known amount of the internal standard.
  • Add 1 mL of 1 M KOH in ethanol.
  • Incubate at 60°C for 1 hour to hydrolyze any cholesteryl esters.
  • After cooling, add 1 mL of water and 3 mL of hexane. Vortex thoroughly.
  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new tube.
  • Evaporate the hexane to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
  • Cap the vial tightly and heat at 70°C for 30 minutes.

4. GC-MS Conditions:

  • Injector Temperature: 280°C
  • Oven Program: Start at 180°C, ramp to 280°C at 20°C/min, hold for 10 minutes.
  • Carrier Gas: Helium
  • MS Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

5. Data Analysis:

  • Identify cholesterol and its oxidation products based on their retention times and mass spectra compared to standards.
  • Quantify the analytes by comparing the ratio of their peak areas to the internal standard's peak area against a calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Cholesterol_Signaling_Pathway Cholesterol's Role in Cellular Signaling Ext_Chol External Cholesterol (e.g., LDL) Membrane Plasma Membrane Ext_Chol->Membrane Uptake Chol_Mem Membrane Cholesterol Membrane->Chol_Mem Incorporation LipidRaft Lipid Raft Formation Chol_Mem->LipidRaft Modulates Hh_Receptor Hedgehog Pathway Receptors (Patched/Smoothened) Chol_Mem->Hh_Receptor Regulates ER Endoplasmic Reticulum Chol_Mem->ER Transport Signal_Trans Signal Transduction (e.g., GPCRs, Ion Channels) LipidRaft->Signal_Trans Regulates Gene_Exp Target Gene Expression Hh_Receptor->Gene_Exp Initiates Signaling Cascade Steroid_Syn Steroid Hormone Synthesis ER->Steroid_Syn Precursor Oxysterol_Syn Oxysterol Synthesis ER->Oxysterol_Syn Precursor LXR LXR Activation Oxysterol_Syn->LXR Activates LXR->Gene_Exp Regulates

Caption: Cholesterol's multifaceted role in cellular signaling pathways.

Stability_Workflow Experimental Workflow for Cholesterol Long-Term Stability Study start Start: Prepare Cholesterol Stock Solution aliquot Aliquot into Multiple Single-Use Vials start->aliquot storage Store Aliquots under Defined Conditions (e.g., -20°C, -80°C, RT) aliquot->storage t0 Timepoint 0: Analyze Initial Purity (HPLC/GC-MS) storage->t0 T=0 pull Pull Aliquots at Scheduled Timepoints (e.g., 1, 3, 6, 12 months) storage->pull T=x data Compile and Analyze Data: - % Cholesterol Remaining - Degradation Rate t0->data analysis Analyze Purity and Quantify Degradants (HPLC/GC-MS) pull->analysis analysis->data end End: Determine Shelf-Life and Optimal Storage data->end

Caption: Workflow for a long-term cholesterol stability study.

References

signal amplification strategies for i-Cholesterol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal amplification strategies for the detection of cholesterol in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying cholesterol in biological samples?

A1: Cholesterol quantification methods are broadly categorized into three groups:

  • Classical Chemical Methods: These are often based on the Liebermann-Burchard reaction, which involves saponification of cholesterol esters, extraction, and color development. The modified Abell-Kendall method is a standard reference protocol in this category.[1]

  • Enzymatic Assays: These are the most common methods used in high-throughput settings. They can be colorimetric or fluorometric and typically involve cholesterol esterase and cholesterol oxidase to produce a detectable signal.[1][2][3]

  • Analytical Instrumental Approaches: These include highly sensitive and accurate methods like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[1][2][3]

Q2: Why is signal amplification necessary for cholesterol detection?

A2: Signal amplification is crucial for enhancing the sensitivity and lowering the limit of detection (LOD) of cholesterol assays.[4][5] This is especially important when dealing with low-abundance samples or when trying to detect subtle changes in cholesterol concentration.[5] Common challenges in detection methods, such as low sensitivity and poor quantitative discrimination, can be addressed through effective signal amplification.[4]

Q3: What are common signal amplification strategies used in modern cholesterol assays?

A3: Several strategies are employed to amplify the detection signal:

  • Enzyme-Based Amplification: Enzymes like horseradish peroxidase (HRP) and alkaline phosphatase (ALP) are used to catalyze reactions that produce a large number of signal-generating molecules (e.g., colored or fluorescent products) from a single analyte molecule.[4] The Trinder reaction, for example, uses HRP to produce a colored product from hydrogen peroxide generated by cholesterol oxidase.[6]

  • Nanomaterial-Based Enhancement: Noble metal nanoparticles (e.g., gold, silver) can enhance colorimetric signals due to their unique plasmonic properties.[4] Their aggregation or size enlargement in the presence of the analyte can lead to a distinct color change, improving sensitivity.[4]

  • Fluorescent Probes: Advanced fluorescent probes, such as those based on conjugated polymers, can provide a "Turn-On" fluorescence response.[7] These systems are designed to be quenched in the absence of cholesterol and fluoresce brightly upon binding, offering very low detection limits.[7]

  • Electrochemical Amplification: Electrochemical biosensors can amplify signals by using nanomaterials with unique physicochemical properties, enzymatic labeling, or nucleic acid amplification techniques to enhance the electrical signal generated by the analyte interaction.[5]

Q4: What is the principle behind enzymatic cholesterol detection?

A4: The enzymatic method involves a two-step reaction. First, cholesterol esterase hydrolyzes cholesterol esters to free cholesterol. Then, cholesterol oxidase acts on the total free cholesterol to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[6] The H₂O₂ is then used in a subsequent reaction, often catalyzed by peroxidase, to react with a probe and generate a detectable colorimetric or fluorescent signal.[6][8]

Troubleshooting Guide

Issue 1: High background or non-specific signal in my fluorometric/colorimetric assay.

  • Question: I am observing a high signal in my blank and negative control wells. What could be the cause?

  • Answer: High background can be caused by several factors:

    • Endogenous Peroxides: Solvents and reagents may contain endogenous peroxides that react with the detection probe, mimicking the signal from cholesterol.[2] Pre-treating the reaction solution with catalase can eliminate these peroxides and significantly reduce background noise.[2]

    • Reagent Instability: Ensure that reagents, especially fluorescent probes like Filipin III, are stored correctly (e.g., protected from light, stored at -80°C in small aliquots) as their activity can decrease with improper handling.[9]

    • Contamination: Contamination of samples, reagents, or labware can introduce interfering substances. Use fresh, high-quality reagents and sterile techniques.

Issue 2: Low sensitivity or weak signal from my samples.

  • Question: My sample signal is barely above the background. How can I improve the sensitivity of my assay?

  • Answer: A weak signal may indicate issues with the sample or the assay protocol:

    • Inefficient Cholesterol Solubilization: For cell-based assays, inefficient extraction and solubilization of cellular cholesterol can lead to underestimation. Ensure your lysis/extraction protocol (e.g., using hexane:isopropanol (B130326) or isopropanol with a non-ionic detergent) is effective for your sample type.[2]

    • Incorrect Reagent Concentration: Verify the concentrations of all enzymes and substrates. The activity of enzymes like cholesterol oxidase and HRP is critical for signal generation.[2]

    • Suboptimal Incubation Times/Temperatures: Ensure that incubation times and temperatures for enzymatic reactions are optimal as specified in your protocol.[2][9] For example, enzymatic reactions are often performed at 37°C.[2]

Issue 3: High variability between replicate wells.

  • Question: I am seeing significant differences in readings between my technical replicates. What is causing this inconsistency?

  • Answer: High variability often points to technical errors during the assay setup:

    • Pipetting Inaccuracy: Small volumes are prone to pipetting errors. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

    • Incomplete Mixing: Ensure thorough mixing of reagents and samples in each well without introducing bubbles.

    • Edge Effects: In 96-well plates, wells on the outer edges can be subject to faster evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity.

    • Insufficient Sample Volume: For point-of-care or strip-based tests, an insufficient sample volume (e.g., not enough blood in a capillary tube) is a primary cause of errors.[10]

Issue 4: My results are unexpectedly high or do not match previous experiments.

  • Question: The cholesterol values I've measured are physiologically improbable or inconsistent with other data. Could the results be false?

  • Answer: Unexpected results warrant a careful review of the entire experimental process:

    • Improper Fasting: For in vivo samples, not adhering to the required 9-12 hour fasting period can lead to artificially high triglyceride and cholesterol levels.[10][11]

    • Recent Illness or Stress: Acute illness or significant physiological stress can cause temporary fluctuations in cholesterol levels.[11][12]

    • Incorrect Instrument Settings: Double-check that the plate reader or spectrophotometer is set to the correct excitation/emission or absorbance wavelengths for your specific assay.[6]

    • Lab Errors: In rare cases, sample mix-ups or clerical errors can occur. If results are highly anomalous, it is wise to question them and consider a retest.[12][13]

Signal Amplification and Detection Workflows

A common and robust method for i-Cholesterol detection is the enzyme-coupled fluorometric assay. The workflow relies on the specific oxidation of cholesterol and subsequent enzymatic amplification of the signal.

Enzymatic_Cholesterol_Detection_Workflow cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction & Amplification cluster_detection Signal Detection Sample Biological Sample (Cells or Tissue) Lysis Lysis & Extraction (e.g., Hexane:Isopropanol) Sample->Lysis Extract Cholesterol Extract Lysis->Extract Mix Combine Extract with Assay Reagent Cocktail Extract->Mix Add to Plate EnzymeRxn Step 1: Cholesterol Oxidase Produces H₂O₂ Mix->EnzymeRxn Incubate (e.g., 37°C) HRP_Rxn Step 2: HRP Amplification (H₂O₂ + Probe -> Signal) EnzymeRxn->HRP_Rxn H₂O₂ Substrate Readout Measure Signal (Fluorescence/Absorbance) HRP_Rxn->Readout Amplified Signal Quant Quantify Cholesterol (vs. Standard Curve) Readout->Quant

Caption: Workflow for enzymatic detection of cholesterol.

The core of many enzymatic assays is the peroxidase-mediated signal amplification step, often referred to as the Trinder reaction.

Signal_Amplification_Pathway Chol Cholesterol ChOx Cholesterol Oxidase Chol->ChOx H2O2 Hydrogen Peroxide (H₂O₂) ChOx->H2O2 + O₂ HRP Horseradish Peroxidase (HRP) H2O2->HRP Signal Amplified Fluorescent or Colored Product HRP->Signal Catalysis Probe Non-Fluorescent or Colorless Probe Probe->HRP

Caption: HRP-based signal amplification pathway.

Use this logical diagram to troubleshoot common experimental issues.

Troubleshooting_Guide Start Unexpected Result Problem What is the issue? Start->Problem HighBG High Background? Problem->HighBG Signal Issue LowSignal Low Signal? Problem->LowSignal Signal Issue HighVar High Variability? Problem->HighVar Reproducibility Issue Sol_BG1 Check for peroxide contamination. Add catalase to pre-treat. HighBG->Sol_BG1 Yes Sol_BG2 Verify reagent stability and storage conditions. HighBG->Sol_BG2 Yes Sol_Low1 Optimize cholesterol solubilization protocol. LowSignal->Sol_Low1 Yes Sol_Low2 Check enzyme/reagent concentrations and activity. LowSignal->Sol_Low2 Yes Sol_Var1 Review pipetting technique and calibrate pipettes. HighVar->Sol_Var1 Yes Sol_Var2 Ensure thorough mixing and check for edge effects. HighVar->Sol_Var2 Yes

Caption: Troubleshooting decision tree for cholesterol assays.

Quantitative Data Summary

The sensitivity of a cholesterol assay is critical for accurate quantification. The table below summarizes the performance of various detection methods.

Detection MethodPrincipleLimit of Detection (LOD) / RangeReference
Enzymatic ColorimetricLiebermann-Burchard ReactionLOD: 0.0043 mg/mL[3]
Enzymatic FluorometricHRP-based amplificationNot specified, but noted for high sensitivity[2]
"Turn-On" FluorescenceGlycoconjugated Oligomer SensorLOD: 68 nM[7]
MOF-based FluorescentCarboxymethyl β-cyclodextrin-grafted MOFsLOD: 0.4 µM[7]
Point-of-Care DeviceTimed-endpoint enzymaticRange: 100-500 mg/dL (Total Cholesterol)[14]

Key Experimental Protocols

Protocol 1: Fluorometric Enzymatic Assay for Cellular Cholesterol

This protocol is adapted from methods designed for quantifying total cholesterol in cultured cells.[2]

A. Materials

  • Cholesterol standards

  • Reagent A: 0.1 M potassium phosphate (B84403) buffer (pH 7.4), 0.25 M NaCl, 5 mM cholic acid, 0.1% Triton X-100, 0.3 U/mL cholesterol oxidase, 1.3 U/mL HRP, and 0.4 mM ADHP (a fluorescent probe).

  • Catalase solution: 100 U/mL

  • Solubilization buffer: Isopropanol:NP40 (9:1, v:v)

  • Black, clear-bottom 96-well plates

B. Procedure

  • Sample Preparation:

    • Culture cells in a 6-well or 12-well plate to desired confluency.

    • Aspirate culture medium and wash cells once with PBS.

    • Lyse the cells and solubilize lipids by adding 1 mL of solubilization buffer to each well.

    • Prepare cholesterol standards in the same solubilization buffer.

  • Peroxide Elimination:

    • In a black 96-well plate, add 10 µL of the 100 U/mL catalase solution to each well.

    • Add 40 µL of each standard or sample to the corresponding wells.

    • Mix and incubate for 15 minutes at 37°C to eliminate endogenous peroxides.

  • Enzymatic Reaction:

    • Add 150 µL of Reagent A to each well.

    • Mix thoroughly, protecting the plate from light.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Measure fluorescence using a plate reader with excitation at ~530-540 nm and emission at ~590 nm.

  • Quantification:

    • Subtract the blank reading from all sample and standard readings.

    • Generate a standard curve by plotting the fluorescence of the standards against their concentrations.

    • Calculate the cholesterol concentration of the samples from the standard curve.

Protocol 2: Cell-Based Cholesterol Staining with Filipin III

This protocol provides a method for visualizing the distribution of unesterified cholesterol within fixed cells.[9]

A. Materials

  • Cell-Based Assay Fixative Solution

  • Cholesterol Detection Wash Buffer

  • Filipin III Stock Solution (dissolved in 100% ethanol)

  • Cholesterol Detection Assay Buffer

  • 96-well plate suitable for microscopy

B. Procedure

  • Cell Seeding and Treatment:

    • Seed 3 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with experimental compounds as required by your experimental design (e.g., 48-72 hours).

  • Cell Fixation:

    • Carefully remove most of the culture medium from the wells.

    • Add Cell-Based Assay Fixative Solution and incubate for 10 minutes at room temperature.

    • Wash the cells three times with Cholesterol Detection Wash Buffer, with a 5-minute incubation for each wash.

  • Filipin Staining:

    • Prepare the Filipin III working solution by diluting the stock 1:100 in Cholesterol Detection Assay Buffer. Note: This solution is light-sensitive.

    • Add 100 µL of the working solution to each well.

    • Incubate in the dark for 30-60 minutes at room temperature.

  • Final Wash and Imaging:

    • Wash the cells twice with the wash buffer for five minutes each.

    • Examine the staining using a fluorescent microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).

References

Technical Support Center: Troubleshooting Mass Spectrometry Ionization of i-Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of i-Cholesterol (cholest-6-en-3β-ol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the ionization and detection of this sterol isomer.

Troubleshooting Guide

This guide addresses frequent issues encountered during the mass spectrometry analysis of this compound, focusing on potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solutions
Low or No Signal Intensity Poor Ionization Efficiency: this compound, like cholesterol, is a nonpolar molecule and can be challenging to ionize effectively, particularly with Electrospray Ionization (ESI).[1] Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal. Suboptimal Source Parameters: Incorrect temperature, gas flow, or voltage settings in the ion source can lead to poor desolvation and ionization.Optimize Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for nonpolar analytes like sterols and often provides better sensitivity than ESI.[2] Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Optimize Source Parameters: Systematically adjust source temperature, nebulizer gas, and capillary voltage to maximize the this compound signal.
Poor Peak Shape or Splitting Column Overload: Injecting too concentrated a sample can lead to broad or split peaks. Inappropriate Mobile Phase: A mobile phase that is too weak or too strong can result in poor chromatography. Column Contamination: Buildup of contaminants on the analytical column can degrade performance.Dilute Sample: Reduce the concentration of the sample injected onto the column. Optimize Mobile Phase: Adjust the gradient and solvent composition to ensure proper retention and elution of this compound. Column Maintenance: Flush the column with a strong solvent or replace it if performance does not improve.
Inconsistent or Irreproducible Results Variable Ion Suppression: Differences in the matrix of individual samples can lead to varying degrees of ion suppression. Inconsistent Sample Preparation: Lack of uniformity in the extraction and preparation of samples, standards, and quality controls. Instrument Instability: Fluctuations in instrument performance over time.Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d7-cholesterol) is crucial to correct for variability in ionization and matrix effects. Standardize Sample Preparation: Ensure a consistent and validated protocol for all sample workups. Regular Instrument Calibration and Maintenance: Perform routine calibration and maintenance as per the manufacturer's recommendations to ensure stable instrument performance.
Inability to Distinguish this compound from Cholesterol Co-elution of Isomers: this compound and cholesterol are structural isomers with the same mass, and they will not be resolved by the mass spectrometer if they elute from the chromatography column at the same time.Optimize Chromatographic Separation: This is the most critical step. Utilize a high-resolution chromatography column (e.g., C18 or a specialized sterol analysis column) and optimize the mobile phase gradient and temperature to achieve baseline separation of the isomers.[2]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a prominent peak at m/z 369.35 for this compound?

A1: The peak at m/z 369.35 corresponds to the dehydrated ion of this compound, [M+H-H₂O]⁺. This is a very common and often the most abundant ion observed for sterols, including cholesterol and its isomers, particularly when using APCI.[3] The protonated molecule [M+H]⁺ is often unstable and readily loses a molecule of water in the ion source.

Q2: What are the expected adducts for this compound in ESI?

A2: Due to its low polarity, this compound has poor ionization efficiency with ESI.[4] When a signal is observed, it is typically in the form of adducts with cations present in the mobile phase. Common adducts include the ammonium (B1175870) adduct [M+NH₄]⁺ if an ammonium salt is used as a mobile phase additive, or a sodium adduct [M+Na]⁺ if sodium ions are present.

Q3: Can I differentiate this compound from cholesterol based on their fragmentation patterns?

A3: Differentiating this compound from cholesterol based solely on their fragmentation patterns is extremely challenging and generally not reliable for routine analysis. As structural isomers, they produce very similar fragment ions. The primary method for distinguishing them is through chromatographic separation prior to mass spectrometric detection.

Q4: What type of analytical column is best for separating this compound and cholesterol?

A4: A high-resolution reversed-phase C18 column is commonly used for the separation of sterol isomers.[2] Some specialized columns designed for sterol analysis may also provide enhanced separation. It is crucial to optimize the mobile phase composition, gradient, and column temperature to achieve the best possible resolution.[2]

Q5: Is derivatization necessary for this compound analysis?

A5: While not always necessary, especially with APCI, derivatization can improve the ionization efficiency and sensitivity of this compound, particularly for ESI.[4] Derivatization can also sometimes improve chromatographic separation. A common derivatization reaction is the formation of a trimethylsilyl (B98337) (TMS) ether.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the separation and quantification of this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (Lipid Extraction)

  • A modified Bligh and Dyer extraction is a common method for extracting lipids from biological samples.

  • It is highly recommended to add a suitable internal standard (e.g., d7-cholesterol) at the beginning of the extraction process to account for extraction efficiency and matrix effects.

2. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (APCI)

  • Ionization Mode: Positive.

  • Nebulizer Gas: Nitrogen.

  • Vaporizer Temperature: 350 °C.

  • Capillary Voltage: 3.5 kV.

  • Corona Current: 4 µA.

  • Sheath Gas and Aux Gas Flow: Optimize based on instrument manufacturer's recommendations.

4. Data Acquisition (Multiple Reaction Monitoring - MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound / Cholesterol369.35161.125
d7-Cholesterol (Internal Standard)376.39161.125

Note: Since this compound and cholesterol are isobaric and produce the same fragments, their quantification relies on their chromatographic separation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound MS Analysis start Start: Low/No Signal for this compound check_ionization Check Ionization Method (APCI preferred) start->check_ionization optimize_source Optimize Source Parameters (Temp, Gas, Voltage) check_ionization->optimize_source ESI in use check_sample_prep Review Sample Preparation (Consider SPE/LLE) check_ionization->check_sample_prep APCI in use optimize_source->check_sample_prep use_is Incorporate Stable Isotope-Labeled Internal Standard check_sample_prep->use_is check_chromatography Evaluate Chromatography (Peak Shape, Retention) use_is->check_chromatography unsuccessful_analysis Problem Persists: Consult Instrument Specialist use_is->unsuccessful_analysis Still No Signal optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc Poor Peak Shape successful_analysis Successful Analysis check_chromatography->successful_analysis Good Peak Shape, Signal Present optimize_lc->successful_analysis Improved optimize_lc->unsuccessful_analysis No Improvement

Caption: A flowchart for troubleshooting low signal intensity in this compound mass spectrometry analysis.

iCholesterol_Analysis_Pathway Conceptual Pathway for this compound Analysis sample Biological Sample (containing Cholesterol and this compound) extraction Lipid Extraction (with Internal Standard) sample->extraction lc_separation LC Separation (Critical for Isomer Resolution) extraction->lc_separation cholesterol_peak Cholesterol Peak lc_separation->cholesterol_peak icholesterol_peak This compound Peak lc_separation->icholesterol_peak ms_detection Mass Spectrometry (APCI Source) cholesterol_peak->ms_detection icholesterol_peak->ms_detection data_analysis Data Analysis (Quantification based on separated peaks) ms_detection->data_analysis

Caption: A diagram illustrating the key steps for successful this compound analysis, emphasizing the importance of chromatographic separation.

References

Optimizing i-Cholesterol Labeling Efficiency for Microscopy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesterol labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound (clickable cholesterol analogs) in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound refers to cholesterol analogs that have been modified to contain a small, bioorthogonal functional group, typically an alkyne group. This modification allows the cholesterol analog to be incorporated into cellular membranes like endogenous cholesterol. Following incorporation, the alkyne group can be specifically and covalently bonded to a fluorescent probe (containing a complementary azide (B81097) group) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". This two-step labeling strategy allows for bright and specific visualization of cholesterol distribution in cells.

Q2: What are the advantages of using this compound over other fluorescent cholesterol probes?

A2: this compound offers several advantages:

  • Minimal Perturbation: The alkyne tag is small and minimally perturbs the structure and function of the cholesterol molecule, allowing it to mimic the behavior of endogenous cholesterol more closely than probes with bulky fluorophores.

  • Bright and Photostable Dyes: The click chemistry approach allows for the use of a wide variety of bright and photostable fluorescent dyes, leading to improved signal-to-noise ratios and suitability for demanding imaging applications.

  • Fixable Signal: The covalent bond formed during the click reaction ensures that the fluorescent signal is well-retained during fixation and permeabilization steps.

Q3: What is a typical starting concentration and incubation time for this compound labeling?

A3: A general starting point for this compound concentration is in the range of 1-10 µM. Incubation times can vary from 30 minutes to 24 hours, depending on the cell type and the specific cholesterol pool being investigated. For plasma membrane labeling, shorter incubation times are often sufficient, while longer times may be necessary to visualize intracellular cholesterol trafficking. It is highly recommended to perform a concentration and time-course titration to determine the optimal conditions for your specific experimental setup.

Q4: Can this compound be used for live-cell imaging?

A4: The copper catalyst used in the standard CuAAC reaction can be toxic to living cells. Therefore, this compound labeling using this method is primarily intended for fixed-cell imaging. For live-cell applications, alternative copper-free click chemistry methods or other live-cell compatible cholesterol probes like BODIPY-cholesterol should be considered.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound labeling and microscopy experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Fluorescent Signal 1. Inefficient this compound Incorporation: Insufficient incubation time or concentration.1. Optimize incubation time (try a time-course from 30 min to 24 h) and this compound concentration (titrate from 1-20 µM).
2. Failed Click Reaction: Inactive copper catalyst, degraded reagents, or inhibitory buffer components.2. Use freshly prepared sodium ascorbate (B8700270) solution. Ensure the copper (II) sulfate (B86663) solution is not expired. Use a non-coordinating buffer like PBS or HEPES for the click reaction.
3. Incorrect Microscope Settings: Mismatched filter sets for the chosen fluorescent dye. Low laser power or short exposure time.3. Verify the excitation and emission spectra of your fluorescent dye and use the appropriate filter cubes on the microscope. Gradually increase laser power and exposure time, being mindful of phototoxicity.
High Background Fluorescence 1. Excess Unbound Probe: Insufficient washing after this compound incubation or after the click reaction.1. Increase the number and duration of washing steps with PBS or an appropriate buffer after both the this compound incubation and the click reaction.
2. Non-specific Binding of the Fluorescent Azide: The azide probe may bind non-specifically to cellular components.2. Include a blocking step (e.g., with BSA) before the click reaction. Reduce the concentration of the fluorescent azide.
3. Autofluorescence: Cellular components (e.g., mitochondria, lysosomes) can exhibit natural fluorescence.3. Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a fluorescent dye with excitation/emission spectra that minimize overlap with the autofluorescence.
Uneven or Punctate Staining 1. This compound Aggregation: The probe may precipitate in the labeling medium.1. Ensure the this compound stock solution is fully dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) before diluting in culture medium. Vortex the final labeling solution thoroughly before adding to cells.
2. Cell Stress or Poor Health: Unhealthy cells can exhibit altered membrane properties and probe uptake.2. Ensure cells are healthy and at an appropriate confluency before starting the experiment.
Cell Toxicity or Morphological Changes 1. High this compound Concentration: Excessive concentrations of the cholesterol analog can be cytotoxic.1. Perform a dose-response experiment to determine the highest non-toxic concentration of this compound for your cell type.
2. Copper Catalyst Toxicity: The copper (I) catalyst used in the click reaction is toxic to cells.2. This is an inherent limitation for live-cell imaging with standard CuAAC. For fixed-cell imaging, ensure thorough washing after the click reaction to remove residual copper.
3. Phototoxicity: Excessive exposure to high-intensity excitation light can damage cells.3. Use the lowest possible laser power and shortest exposure time that provides an adequate signal. Use a more sensitive detector if available.

Data Presentation

Comparison of Fluorescent Cholesterol Probes
FeatureThis compound (Clickable)BODIPY-CholesterolFilipin
Principle Alkyne-modified cholesterol analog detected by click chemistry with a fluorescent azide.Cholesterol covalently linked to a BODIPY fluorophore.A naturally fluorescent polyene antibiotic that binds to unesterified cholesterol.
Live/Fixed Cells Primarily for fixed cells due to copper toxicity in standard click chemistry.Suitable for live-cell imaging.For fixed and permeabilized cells only, as it perturbs membranes.
Signal Brightness High (dependent on the chosen fluorescent dye).High.[1]Moderate, but prone to rapid photobleaching.
Photostability High (dependent on the chosen fluorescent dye).Good to excellent.Poor.[1]
Mimicry of Endogenous Cholesterol High, due to the small size of the alkyne tag.Moderate, the BODIPY fluorophore can influence its behavior.Does not mimic; it binds to existing cholesterol.
Multiplexing Capability Excellent, a wide range of fluorescent azides with different colors are available.Limited by the spectral properties of the BODIPY dye.Limited due to its broad emission spectrum.

Experimental Protocols

Detailed Protocol for this compound Labeling and Microscopy of Fixed Cells

Materials:

  • This compound (Alkyne-cholesterol) stock solution (e.g., 1 mM in ethanol)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

    • Copper (II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

    • Copper (I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)

    • Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, e.g., 100 mM in water)

  • Mounting medium with DAPI (optional)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Labeling:

    • Prepare the this compound labeling medium by diluting the stock solution to the desired final concentration (e.g., 5 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the this compound labeling medium.

    • Incubate for the desired time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated this compound.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Important: Prepare the click reaction cocktail immediately before use. The following is an example, and concentrations may need optimization.

    • In a microcentrifuge tube, prepare the cocktail for each coverslip (e.g., 200 µL final volume in PBS):

      • Fluorescent azide (e.g., 5 µM final concentration)

      • CuSO₄ (e.g., 100 µM final concentration)

      • THPTA (e.g., 500 µM final concentration)

    • Add freshly prepared Sodium Ascorbate solution to the cocktail (e.g., 1 mM final concentration) to initiate the formation of the active Cu(I) catalyst. Mix gently.

    • Immediately add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Remove the click reaction cocktail and wash the cells three to five times with PBS to remove excess reagents.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium (with DAPI if nuclear counterstaining is desired).

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_processing Sample Processing cluster_click Click Chemistry Reaction cluster_imaging Imaging seed_cells Seed Cells on Coverslips culture_cells Culture to Desired Confluency seed_cells->culture_cells prepare_labeling_medium Prepare this compound Medium incubate_cells Incubate Cells with this compound prepare_labeling_medium->incubate_cells wash_unbound Wash Unbound this compound incubate_cells->wash_unbound fix_cells Fix Cells (e.g., PFA) wash_unbound->fix_cells permeabilize_cells Permeabilize (Optional) fix_cells->permeabilize_cells prepare_cocktail Prepare Click Reaction Cocktail permeabilize_cells->prepare_cocktail incubate_click Incubate with Cocktail prepare_cocktail->incubate_click wash_reagents Wash Excess Reagents incubate_click->wash_reagents mount_coverslip Mount Coverslip wash_reagents->mount_coverslip acquire_images Fluorescence Microscopy mount_coverslip->acquire_images

Caption: Experimental workflow for this compound labeling in fixed cells.

Caption: Cholesterol-dependent EGFR signaling pathway in lipid rafts.

References

Technical Support Center: Crystallizing Membrane Proteins with Cholesterol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the crystallization of membrane proteins with cholesterol and its analogs. While the initial query specified i-Cholesterol, a comprehensive search of scientific literature indicates that cholesterol is the predominantly used and documented sterol for membrane protein stabilization in crystallization experiments. Therefore, this guide focuses on the well-established use of cholesterol, with the understanding that the principles and troubleshooting strategies discussed are likely applicable to its isomers, such as this compound.

Frequently Asked Questions (FAQs)

Q1: Why is cholesterol added to my membrane protein crystallization trials?

A1: Cholesterol is a crucial component of many cell membranes and plays a vital role in the stability and function of embedded membrane proteins.[1][2] In the context of crystallization, particularly using the in meso or lipidic cubic phase (LCP) method, cholesterol is added to:

  • Enhance Protein Stability: Many membrane proteins, especially G protein-coupled receptors (GPCRs), require cholesterol to maintain their native conformation and stability.[3][4] Its rigid structure helps to organize the surrounding lipid molecules, creating a more native-like membrane environment.[1][2]

  • Promote Favorable Crystal Packing: Cholesterol can influence the lateral pressure profile of the lipid bilayer, which in turn can affect how protein molecules arrange themselves into a well-ordered crystal lattice.[5]

  • Improve Crystal Quality: The inclusion of cholesterol has been instrumental in obtaining high-resolution crystal structures for numerous membrane proteins.[3]

Q2: What is the optimal concentration of cholesterol to use?

A2: While the optimal concentration is protein-dependent and should be determined empirically, a common starting point for LCP crystallization is 10 mol% cholesterol relative to the host lipid (e.g., monoolein).[3] The solubility of cholesterol in LCP is around 28 mol%, but higher concentrations can sometimes lead to phase separation.[3] It is advisable to screen a range of cholesterol concentrations during optimization.

Q3: What is the Lipidic Cubic Phase (LCP) and why is it used with cholesterol?

A3: LCP is a membrane-mimetic matrix formed by mixing a host lipid (like monoolein) with an aqueous solution containing the purified membrane protein.[6][7] This creates a continuous, curved lipid bilayer that provides a stable, native-like environment for the protein.[4] Cholesterol is incorporated into this lipidic phase to further stabilize the protein and facilitate crystallization.[3] The LCP method has been particularly successful for GPCRs, where cholesterol is often an essential additive.[3]

Troubleshooting Guide

Problem 1: My protein is unstable and precipitates in the LCP.

  • Q: Have you optimized the cholesterol concentration?

    • A: Insufficient cholesterol may not provide adequate stabilization. Conversely, excessively high concentrations can lead to phase separation and protein aggregation.

      • Suggestion: Screen a range of cholesterol concentrations from 2 mol% to 20 mol%. Observe the LCP for any signs of phase separation (e.g., cloudiness) under a microscope.

  • Q: Is your detergent concentration appropriate?

    • A: Residual detergent from protein purification can affect LCP stability.

      • Suggestion: Ensure the final detergent concentration in the protein sample is minimized before mixing with the lipid. It may be necessary to perform a detergent screen to find one that is compatible with both your protein and the LCP.

Problem 2: I am not getting any crystals, or the crystals are of poor quality (e.g., small, needle-like, or low resolution).

  • Q: Have you tried varying the host lipid?

    • A: The interplay between the host lipid and cholesterol is critical. The thickness and curvature of the lipid bilayer can impact crystal packing.

      • Suggestion: Experiment with different host lipids (e.g., various monoacylglycerols) in combination with cholesterol.

  • Q: Is the protein diffusing properly within the LCP?

    • A: Crystal formation requires the protein to be mobile within the LCP to form nucleation sites.

      • Suggestion: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to assess protein diffusion in the LCP.[4][8] If diffusion is limited, consider altering the lipid composition or hydration level.

  • Q: Have you screened a wide range of precipitants?

    • A: Even with a stable protein-lipid mixture, extensive screening of precipitant conditions is necessary to find the right conditions for crystallization.[4]

      • Suggestion: Use commercially available or custom-made sparse matrix screens. Pay attention to the type and concentration of salts, polymers (e.g., PEGs), and pH.

Problem 3: I am observing phase separation in my LCP trials.

  • Q: What does phase separation look like?

    • A: Phase separation can manifest as cloudiness, oil-like droplets, or distinct non-LCP phases when viewed under a microscope. This indicates that the components of your mixture (protein, lipid, cholesterol, detergent, and precipitant) are not forming a stable, homogenous cubic phase.

  • Q: How can I troubleshoot phase separation?

    • A: Phase separation can be caused by several factors:

      • High Cholesterol Concentration: As mentioned, excessive cholesterol can exceed its solubility limit in the LCP. Try reducing the cholesterol concentration.[3]

      • Precipitant Incompatibility: Some precipitants can disrupt the LCP structure. Systematically screen different precipitants and their concentrations.

      • Detergent Effects: Residual detergent can significantly alter the phase behavior of the lipid. Minimize detergent concentration or screen for more compatible detergents.

      • Temperature: LCPs are sensitive to temperature. Ensure your experiments are conducted at a consistent and appropriate temperature.

Data Presentation

Table 1: Typical Experimental Parameters for LCP Crystallization with Cholesterol

ParameterTypical Range / ValueNotes
Host Lipid Monoolein (9.9 MAG)Other monoacylglycerols can also be used.
Cholesterol Concentration 5 - 15 mol% (10 mol% is a common starting point)Optimize based on protein stability and LCP integrity.[3]
Protein:Lipid Ratio (v/v) 2:3This ratio can be adjusted.[6][9]
Protein Concentration 5 - 50 mg/mLHigher concentrations are generally preferred.
LCP Bolus Volume 50 - 200 nLFor automated and manual setups.
Precipitant Volume 0.8 - 1 µLOverlaid on top of the LCP bolus.
Incubation Temperature 4 - 20 °CProtein stability and lipid phase behavior are temperature-dependent.

Experimental Protocols & Visualizations

Protocol: LCP Crystallization of a Membrane Protein with Cholesterol
  • Preparation of the Lipid Mixture:

    • In a glass vial, combine the host lipid (e.g., monoolein) and cholesterol at the desired molar ratio (e.g., 9:1 for 10 mol% cholesterol).

    • Melt the mixture at a gentle heat (e.g., 40°C) and mix thoroughly until homogenous.

  • LCP Formation:

    • Load the purified, concentrated membrane protein solution into one gas-tight syringe and the molten lipid-cholesterol mixture into another.[9]

    • Couple the two syringes and mix the contents by repeatedly passing them back and forth until a transparent and viscous LCP is formed.[9]

  • Setting up Crystallization Plates:

    • Using a specialized LCP dispenser (manual or robotic), dispense nanoliter-sized boluses of the protein-laden LCP onto a glass or plastic crystallization plate.[6]

    • Overlay each bolus with the precipitant solution.

    • Seal the plate to prevent dehydration and incubate at a constant temperature.

  • Crystal Monitoring and Harvesting:

    • Regularly monitor the plates for crystal growth using a microscope.

    • Once crystals appear, they can be harvested using specialized loops for subsequent X-ray diffraction analysis.

Diagrams

LCP_Crystallization_Workflow cluster_prep Preparation cluster_lcp LCP Formation cluster_cryst Crystallization cluster_analysis Analysis Protein_Purification Purified Membrane Protein (in detergent) Mixing Syringe Mixing (2:3 protein:lipid) Protein_Purification->Mixing Lipid_Prep Molten Lipid + Cholesterol Lipid_Prep->Mixing Dispensing Dispense LCP Bolus Mixing->Dispensing Precipitant Add Precipitant Dispensing->Precipitant Incubation Incubate Precipitant->Incubation Harvesting Harvest Crystals Incubation->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction

Figure 1. Experimental workflow for LCP crystallization with cholesterol.

Troubleshooting_Guide Start No or Poor Quality Crystals Q1 Is the LCP homogenous and transparent? Start->Q1 Troubleshoot_Phase Troubleshoot Phase Separation: - Adjust Cholesterol Conc. - Check Detergent Conc. - Vary Temperature Q1->Troubleshoot_Phase No Q2 Is the protein stable and folded in LCP? Q1->Q2 Yes A1_Yes Yes A1_No No Troubleshoot_Stability Improve Protein Stability: - Screen Cholesterol Conc. - Add Ligands/Co-factors - Modify Protein Construct Q2->Troubleshoot_Stability No Q3 Is the protein mobile within the LCP? Q2->Q3 Yes A2_Yes Yes A2_No No Troubleshoot_Mobility Improve Protein Diffusion: - Vary Lipid Composition - Adjust Hydration Level - Check for Aggregation Q3->Troubleshoot_Mobility No Screening Extensive Precipitant Screening Required: - Vary Salts, PEGs, pH - Use Additive Screens Q3->Screening Yes A3_Yes Yes A3_No No

Figure 2. Troubleshooting decision tree for LCP crystallization.

References

Technical Support Center: Preventing Photobleaching of Fluorescently-Tagged Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "i-Cholesterol" could not be specifically identified in our search of scientific literature and commercial databases. It may refer to a proprietary or internally named fluorescent cholesterol analog. The following guide provides comprehensive information on preventing photobleaching for commonly used fluorescently-tagged cholesterol analogs. Researchers should adapt these recommendations to their specific fluorescent probe's properties.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of fluorescently-tagged cholesterol analogs during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for imaging fluorescently-tagged cholesterol?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, the part of the molecule that emits light. When a fluorescently-tagged cholesterol molecule is exposed to excitation light, the fluorophore can undergo a limited number of excitation-emission cycles before it is permanently damaged and can no longer fluoresce. This leads to a gradual fading of the fluorescent signal, which can be problematic for several reasons:

  • Loss of Signal: It becomes increasingly difficult to detect the fluorescently-tagged cholesterol, especially in samples with low probe concentrations.

  • Reduced Imaging Time: The duration of time-lapse imaging experiments is limited by how quickly the fluorophore photobleaches.

Q2: What are the main factors that contribute to the photobleaching of fluorescent cholesterol analogs?

A2: Several factors influence the rate of photobleaching:

  • Excitation Light Intensity: Higher intensity light sources, such as lasers, accelerate photobleaching.

  • Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur.

  • Fluorophore Properties: Different fluorophores have varying intrinsic photostability. For example, some intrinsically fluorescent sterols like DHE and CTL are known to be more prone to photobleaching than some synthetic dyes like BODIPY.

  • Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) upon fluorophore excitation, which in turn can destroy the fluorophore.

Q3: What are the key differences in photostability between common fluorescent cholesterol analogs?

A3: The choice of fluorescent cholesterol analog can significantly impact photostability. Here's a general comparison:

  • Intrinsically Fluorescent Sterols (e.g., DHE, CTL): These analogs closely mimic the structure of natural cholesterol but tend to have lower quantum yields and are more susceptible to photobleaching. They are excited by UV light, which can also be phototoxic to cells.

  • BODIPY-Cholesterol: This is a popular choice due to its brightness and relatively high photostability, making it suitable for longer time-lapse imaging.

  • NBD-Cholesterol: While widely used, NBD-tagged lipids can be prone to photobleaching.

  • Filipin: This cholesterol-binding dye is notoriously photolabile and can only be used in fixed cells.

Q4: What are anti-fade reagents and how do they work for live-cell imaging of cholesterol?

A4: Anti-fade reagents are chemical compounds that reduce photobleaching. They work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation. For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic. Common examples include Trolox, a derivative of Vitamin E, and ascorbic acid (Vitamin C). Commercial formulations like ProLong™ Live Antifade Reagent are also available.

Q5: Can photobleaching be completely eliminated?

A5: While it's not possible to completely eliminate photobleaching, it can be significantly minimized to a level that does not interfere with the experimental goals. By optimizing imaging parameters, choosing the right fluorescent probe, and using anti-fade reagents, researchers can extend the duration of their imaging experiments and improve the quality of their data.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Rapid signal loss during imaging - Excitation light intensity is too high.- Exposure time is too long.- The chosen fluorescent cholesterol analog is not very photostable.- Reduce the laser power or use neutral density filters to attenuate the light source.-

Technical Support Center: Improving i-Cholesterol Purity by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of i-Cholesterol through recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating.

A1: There are several potential reasons for this issue:

  • Insufficient Solvent: While using a minimal amount of solvent is ideal for maximizing yield, too little will prevent the complete dissolution of the solid. Incrementally add small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The solvent may not be suitable for this compound. Steroids like cholesterol are soluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetone.[1] The choice of solvent is critical; it should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[2]

  • Low Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the this compound.

Q2: No crystals are forming after the solution has cooled.

A2: This is a common issue that can be resolved with the following steps:

  • Excess Solvent: Too much solvent can keep the compound dissolved even at low temperatures. To address this, you can evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.

  • Insufficient Cooling: Make sure the solution has cooled to room temperature and then place it in an ice bath to maximize crystal formation.

  • Lack of Nucleation Sites: If the solution is supersaturated but no crystals form, you can induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure this compound.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[3] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to encourage the formation of a proper crystal lattice.

Q4: The recovered crystals are discolored or appear impure.

A4: Discoloration suggests the presence of impurities. Consider the following:

  • Insoluble Impurities: If the hot solution was not clear, insoluble impurities may have been trapped in the crystals. A hot filtration step can remove these before cooling.[2]

  • Colored, Soluble Impurities: Activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. A slower cooling rate generally results in purer crystals.[2]

Q5: The yield of recrystallized this compound is low.

A5: A low yield can be caused by several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor, thus reducing the final yield.

  • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. This can be mitigated by using slightly more than the minimum amount of solvent and then evaporating the excess before cooling.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the crystals before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities in cholesterol preparations include other sterols such as desmosterol (B1670304) and lathosterol.[4] Oxidation and degradation products can also be present.

Q2: Which solvents are best for recrystallizing this compound?

A2: Alcohols such as ethanol and methanol are commonly used for recrystallizing cholesterol and related steroids.[5][6] Acetone and ethyl acetate (B1210297) are also viable options.[7][8] The ideal solvent will have high solubility for this compound at its boiling point and low solubility at room temperature or below.

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Melting Point Analysis: Pure cholesterol has a sharp melting point between 148-150°C. Impurities will typically cause the melting point to be lower and the range to be broader.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying cholesterol and separating it from impurities.[9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the presence of impurities.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is possible to recover more product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization. However, the crystals obtained from the second crop may be less pure than the first.

Data Presentation

Table 1: Solubility of Cholesterol in Various Organic Solvents

SolventSolubility (mg/100 mL)Temperature (°C)Reference
Ethanol~32.5Not Specified[7]
Isopropanol48.9Not Specified[7]
Acetone~32.5Not Specified[7]
MethanolLower than Butanol20-45[10]
ButanolHigher than Methanol20-45[10]
Toluene26,200 (needles)38[11]
Cyclohexane21,000 (needles)38[11]

Note: This data is for cholesterol and should be used as a guideline for this compound. Solubility can vary for isomers.

Table 2: Purity and Yield of Cholesterol with Repeated Recrystallizations

Number of RecrystallizationsPurity (%)Yield (%)Starting Material Purity (%)Reference
398.84295.5[4][12]

Note: This demonstrates the trade-off between purity and yield in recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests. Ethanol or methanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the chosen solvent to the flask and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Purity Analysis by HPLC
  • Standard Preparation: Prepare a series of standard solutions of high-purity this compound in a suitable solvent (e.g., acetonitrile:methanol:2-propanol).[13]

  • Sample Preparation: Accurately weigh a small amount of the recrystallized this compound and dissolve it in the same solvent used for the standards.

  • HPLC Analysis: Inject the standard and sample solutions into the HPLC system. A C18 column is commonly used for steroid analysis.[13]

  • Quantification: Compare the peak area of the this compound in the sample to the calibration curve generated from the standard solutions to determine the purity.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Cholesterol_Biosynthesis_Impurities Simplified Cholesterol Biosynthesis and Origin of Impurities acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) isoprenoids Isoprenoid Units mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol desmosterol Desmosterol (Impurity) zymosterol->desmosterol lathosterol Lathosterol (Impurity) zymosterol->lathosterol cholesterol Cholesterol desmosterol->cholesterol lathosterol->cholesterol

References

Validation & Comparative

Validating i-Cholesterol as an Inhibitor of HMG-CoA Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical molecule, i-Cholesterol, with established HMG-CoA reductase inhibitors. The objective is to present the validation of this compound's potential as an inhibitor of this key enzyme in cholesterol biosynthesis through comparative data and detailed experimental protocols.

Introduction to HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2] Inhibition of HMG-CoA reductase is a well-established therapeutic strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, thereby reducing the risk of cardiovascular disease.[3][4] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase and are widely prescribed for the treatment of hypercholesterolemia.[5][6] This guide evaluates the inhibitory potential of a novel compound, this compound, against HMG-CoA reductase in comparison to well-characterized statins.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of a compound against HMG-CoA reductase is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for this compound and a selection of established statins.

InhibitorIC50 (nM)
This compound (Hypothetical) 8.2
Atorvastatin10.5[5]
Rosuvastatin3.9[5]
Simvastatin (acid form)5.8[5]
Pitavastatin3.2[5]
Pravastatin20.1[5]
Fluvastatin (3R,5S form)4.9[5]

Experimental Protocols

The validation of HMG-CoA reductase inhibitors is primarily conducted through in vitro enzyme inhibition assays. The following protocol outlines a standard spectrophotometric method used to determine the IC50 values.[7][8]

HMG-CoA Reductase Inhibition Assay (In Vitro)

Principle: The activity of HMG-CoA reductase is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[5][9] The rate of NADPH consumption is inversely proportional to the inhibition of the enzyme.

Materials:

  • Human HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • Test inhibitor (this compound)

  • Positive control inhibitor (e.g., Atorvastatin)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer. Prepare serial dilutions of this compound and the positive control inhibitor.[7]

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations (or the positive control/vehicle control).[8]

  • Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well, except for the blank controls. Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.[8]

  • Initiate Reaction: Add the HMG-CoA substrate solution to all wells to start the enzymatic reaction.[7]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a duration of 10-20 minutes.[5][7]

Data Analysis:

  • Calculate the rate of NADPH consumption, which is the slope of the linear portion of the absorbance versus time curve.[7]

  • Determine the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizing the Mechanism and Workflow

To better understand the context of HMG-CoA reductase inhibition and the experimental process, the following diagrams have been generated.

Cholesterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGCR HMG-CoA Reductase HMG-CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMGCR->Mevalonate NADPH -> NADP+ Inhibitor This compound / Statins Inhibitor->HMGCR

Caption: Cholesterol Biosynthesis Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent and Inhibitor Preparation assay_setup Assay Plate Setup (Buffer, NADPH, Inhibitor) reagent_prep->assay_setup enzyme_add Add HMG-CoA Reductase assay_setup->enzyme_add reaction_start Initiate Reaction with HMG-CoA enzyme_add->reaction_start kinetic_measure Kinetic Measurement (Absorbance at 340 nm) reaction_start->kinetic_measure rate_calc Calculate Rate of NADPH Consumption kinetic_measure->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50 Value inhibition_calc->ic50_calc

Caption: Experimental Workflow for IC50 Determination.

References

cross-validation of i-Cholesterol quantification by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is paramount for metabolic studies, clinical diagnostics, and drug efficacy trials. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective cross-validation of these methods, presenting supporting experimental data, detailed protocols, and visual workflows to inform methodological selection.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for cholesterol quantification often depends on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and throughput. Below is a summary of typical performance characteristics for each method based on published literature.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Observations
Linearity (R²) > 0.998[1]≥ 0.998[1][2]Both methods demonstrate excellent linearity across a range of concentrations.
Limit of Detection (LOD) 0.001 - 0.19 ng/mL[1], 0.04 mmol L-1[3][4]1.49 - 5 µg/mL[1], 0.005 mg·g–1[2][5], 2.13 mg·kg-1[6]GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1][7]
Limit of Quantification (LOQ) 0.003 - 0.56 ng/mL[1]2.72 - 7 µg/mL[1], 0.016 mg·g–1[2][5], 6.45 mg·kg-1[6]Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[7]
Accuracy (% Recovery) 97.10 - >99%[1], 92.8% to 95.5%[3]93.33 - 103%[1], 93.33 ± 0.22[2][5]Both techniques provide high accuracy with excellent recovery rates.[1]
Precision (%RSD) 1.39 - 10.5%[1], ≤ 5.2%[3]< 3%[1], 2.19%[2]Both methods demonstrate good precision with low intra-day and inter-day variability.[1]

Experimental Workflows

The analytical workflows for cholesterol quantification by GC-MS and HPLC share initial sample preparation steps but diverge significantly in the requirements for derivatization and the chromatographic principles employed.

Comparative workflows for GC-MS and HPLC analysis.

Detailed Experimental Protocols

Accurate and reproducible quantification of cholesterol necessitates meticulous experimental protocols. Below are representative methodologies for both GC-MS and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a synthesized example for the quantification of total cholesterol in serum.

1. Sample Preparation and Lipid Extraction:

  • To 200 µL of serum in a centrifuge tube, add an internal standard (e.g., 100 µL of 5α-cholestane) and 1 mL of chloroform.[3]

  • Sonicate the mixture for 60 minutes to extract cholesterol and precipitate proteins.[3]

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant (chloroform layer) to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]

  • Incubate the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether of cholesterol, which is more volatile and thermally stable.[8]

3. GC-MS Analysis:

  • GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injection: 1 µL splitless injection at 260°C.[3]

  • Oven Program: Initial temperature of 120°C for 1 min, ramped at 10°C/min to 250°C and held for 5 min.[3]

  • MS Detection: Electron Impact (EI) ionization mode. Use Selected Ion Monitoring (SIM) for quantification of characteristic ions of the cholesterol-TMS derivative.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized example for cholesterol quantification in food or biological samples.

1. Sample Preparation and Saponification:

  • Weigh an appropriate amount of the homogenized sample (e.g., 0.5 g of butter) into a flask.[9]

  • Add a solution of potassium hydroxide (B78521) in methanol (B129727) or ethanol (B145695) (e.g., 1 M KOH in methanol) to the sample.[9]

  • Heat the mixture (e.g., at 70°C for 30 minutes or reflux at 90-100°C for 13 minutes) to saponify the cholesteryl esters.[3][10]

2. Extraction:

  • After cooling, add a non-polar solvent such as n-hexane or a hexane-chloroform mixture to extract the unsaponifiable matter, which includes free cholesterol.[9][10]

  • The extraction may be repeated multiple times to ensure complete recovery. The organic layers are then combined.[10]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.[10]

3. HPLC Analysis:

  • Reconstitute the dried extract in the mobile phase.

  • HPLC Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).[9]

  • Mobile Phase: Isocratic elution with a mixture of organic solvents such as acetonitrile (B52724) and methanol (e.g., 60:40 v/v).[9]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[9][11]

  • Detection: UV detection at a low wavelength, typically around 205-210 nm.[2][9][11]

Concluding Remarks

Both GC-MS and HPLC are robust and reliable methods for the quantification of cholesterol. The choice between them is contingent upon the specific analytical needs.

  • GC-MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of trace levels of cholesterol in complex biological matrices. The mass spectral data provides a high degree of confidence in compound identification. However, the requirement for derivatization adds an extra step to the sample preparation workflow.[1]

  • HPLC offers the advantage of simpler sample preparation as it generally does not require derivatization, which can lead to higher throughput.[1][12] This makes it a suitable alternative for routine analysis of samples with higher concentrations of cholesterol. While typically less sensitive than GC-MS, its performance is more than adequate for many applications in food science and clinical chemistry.

References

i-Cholesterol: Evaluating the Gold Standard for Negative Control in Cholesterol Depletion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Biology and Drug Development

In the study of cellular processes reliant on membrane integrity and lipid raft function, cholesterol depletion is a cornerstone technique. The most common method for acute cholesterol depletion is the use of methyl-β-cyclodextrin (MβCD), a cyclic oligosaccharide that sequesters cholesterol from the plasma membrane. However, to conclusively attribute observed cellular effects to the absence of cholesterol, a robust negative control is imperative. This guide provides a comprehensive comparison of the appropriate negative control, herein termed "inactive Cholesterol" or "i-Cholesterol," against cholesterol depletion, supported by experimental data and detailed protocols. For the purposes of this guide, "this compound" refers to the use of a cholesterol-loaded MβCD complex, which serves to expose cells to MβCD without causing a net depletion of cellular cholesterol.

The Principle of the Negative Control

The ideal negative control for an MβCD-based cholesterol depletion experiment is a parallel treatment with an MβCD-cholesterol complex. This ensures that any observed effects are a direct consequence of cholesterol removal and not due to non-specific interactions of MβCD with the cell membrane or other cellular components. By saturating the MβCD with cholesterol prior to cell treatment, the complex is unable to extract significant amounts of cholesterol from the plasma membrane, thus maintaining its integrity.

Quantitative Comparison of Cellular Effects

The following tables summarize the quantitative effects of MβCD-induced cholesterol depletion versus the this compound (MβCD-cholesterol) control on various cellular parameters.

Table 1: Effect on Cellular Cholesterol Levels

Cell TypeTreatment (MβCD)% of Control CholesterolReference
HEK293 FLAG-μ opioid receptor2% MβCD for 1 h40 ± 5.6%[1]
HEK293 FLAG-μ opioid receptor2% MβCD-cholesterol for 2 h post-depletion~100% (restored)[1]
SH-SY5Y5 mM MβCD for 10 min69.4 ± 4.6%[1]
Jurkat T cells2.5 mM MβCD for 15 minVariable, concentration-dependent[2]
HeLaMβCD treatment~10%[3]
HeLaMβCD-cholesterol post-depletion~50% (partially restored)[3]
Mesenchymal Stem Cells10 mM MβCD for 60 min~49.2%[4]

Table 2: Impact on Cell Signaling and Function

Cellular Process/PathwayCell TypeMβCD Treatment EffectThis compound (MβCD-cholesterol) EffectReference
μ-opioid receptor signalingHEK FLAG-μ & SH-SY5YAttenuated acute inhibition and sensitization of adenylyl cyclaseRestored signaling to control levels[1]
T-lymphocyte signalingJurkat T cellsTransiently induced tyrosine phosphorylation of multiple proteins (e.g., ZAP-70, LAT)No induction of phosphorylation[5]
TGF-β Smad signalingVariousEnhanced c-Jun expression and Smad2/3 phosphorylationNo significant change in signaling[6]
Cardiomyocyte contractilityAdult rat ventricular myocytesIncreased percentage shortening and maximal rate of shortening and relaxationNo effect on contractility parameters[7]
Poliovirus InfectionHeLa cellsInhibited virus entryPartial restoration of infection[3]
Membrane TensionHeLa cellsIncreased membrane tensionNot reported, but expected to be similar to control[8]

Experimental Protocols

A meticulously executed experimental protocol is crucial for obtaining reliable and reproducible results. Below are detailed methodologies for cholesterol depletion and the this compound negative control.

Preparation of MβCD-Cholesterol (this compound) Complex

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • Cholesterol powder

  • Chloroform (B151607):methanol (1:1, v/v)

  • Serum-free cell culture medium

  • Glass tubes

  • Sonicator

  • Vortex mixer

  • Incubator with constant stirring/rocking

Procedure:

  • Prepare a stock solution of cholesterol (e.g., 25 mg/mL) in a 1:1 mixture of chloroform and methanol.

  • In a glass tube, aliquot the desired amount of the cholesterol stock solution.

  • Evaporate the solvent under a stream of nitrogen or by heating at 80°C to form a thin film of cholesterol.

  • Add a solution of MβCD (e.g., 5 mM) in serum-free medium to the dried cholesterol. The molar ratio of MβCD to cholesterol is critical and should be optimized, with ratios of 8:1 being common.[1]

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the solution in a water bath sonicator until it becomes clear. This may take several minutes in cycles.

  • Incubate the tube overnight at 37°C with constant stirring or rocking to ensure complete complexation.

  • The resulting MβCD-cholesterol complex is ready for use as the this compound control.

Cholesterol Depletion and Control Experiment

Materials:

  • Cultured cells in appropriate vessels

  • Serum-free cell culture medium

  • MβCD solution in serum-free medium (e.g., 1-10 mM)

  • This compound (MβCD-cholesterol complex) solution in serum-free medium

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

Procedure:

  • Wash the cells twice with pre-warmed serum-free medium to remove any serum components.

  • For the experimental group, aspirate the medium and add the MβCD solution.

  • For the negative control group, aspirate the medium and add the this compound solution at the same MβCD concentration as the experimental group.

  • For an untreated control, add fresh serum-free medium.

  • Incubate the cells at 37°C for the desired time (typically 15-60 minutes). Incubation time and MβCD concentration should be optimized for the specific cell type to achieve desired cholesterol depletion without compromising cell viability.

  • After incubation, aspirate the MβCD or this compound solution and wash the cells three times with PBS or serum-free medium.

  • The cells are now ready for downstream analysis.

Verification of Cholesterol Depletion: It is essential to quantify the extent of cholesterol depletion. This can be achieved using commercially available cholesterol assay kits, such as the Amplex Red cholesterol assay, or by using [3H]-cholesterol tracing.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_mbcd Prepare MβCD solution in serum-free medium treat_exp Cholesterol Depletion (MβCD) prep_mbcd->treat_exp prep_ichol Prepare MβCD-Cholesterol (this compound) complex treat_neg_control Negative Control (this compound) prep_ichol->treat_neg_control cell_culture Culture cells to desired confluency wash_cells Wash cells with serum-free medium cell_culture->wash_cells treat_control Untreated Control (serum-free medium) analysis Biochemical assays, microscopy, functional assays treat_control->analysis treat_exp->analysis treat_neg_control->analysis

Caption: Experimental workflow for cholesterol depletion and control treatments.

Signaling Pathway Disruption: T-Cell Receptor (TCR) Signaling

Cholesterol is crucial for the integrity of lipid rafts, which act as signaling platforms in the plasma membrane. Depletion of cholesterol disrupts these rafts, leading to aberrant signaling. The following diagram illustrates the effect of cholesterol depletion on TCR signaling.

TCR_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Cholesterol Rich) cluster_nonraft Non-Raft Region cluster_cytosol Cytosol cluster_disrupted Cholesterol Depletion (MβCD) cluster_legend Legend TCR TCR Lck Lck TCR->Lck Ag presentation LAT LAT Lck->LAT phosphorylates Zap70_inactive ZAP-70 (inactive) LAT->Zap70_inactive recruits & activates PLCg1 PLCγ1 Zap70_inactive->PLCg1 activates Ras Ras PLCg1->Ras ERK ERK Ras->ERK NFAT NF-AT ERK->NFAT Disruption Lipid Raft Disruption Lck_dysregulation Lck dysregulation Disruption->Lck_dysregulation Spontaneous_phos Spontaneous phosphorylation Lck_dysregulation->Spontaneous_phos Spontaneous_phos->LAT Spontaneous_phos->Zap70_inactive Spontaneous_phos->PLCg1 key1 Normal Signaling Pathway key2 Effect of Cholesterol Depletion

Caption: Disruption of TCR signaling by cholesterol depletion.

Logical Relationship: Cholesterol's Role in Lipid Raft Integrity

This diagram illustrates the fundamental relationship between cholesterol, lipid rafts, and cellular signaling.

Lipid_Raft_Logic Cholesterol Cellular Cholesterol LipidRaft Lipid Raft Integrity Cholesterol->LipidRaft maintains Signaling Proper Cellular Signaling LipidRaft->Signaling enables MβCD MβCD Treatment (Cholesterol Depletion) MβCD->Cholesterol removes iChol This compound Control (MβCD-Cholesterol) iChol->Cholesterol maintains level

Caption: The central role of cholesterol in maintaining lipid rafts and signaling.

Conclusion

The use of an appropriate negative control is non-negotiable in cholesterol depletion studies. The MβCD-cholesterol complex, or "this compound," provides the most rigorous control by isolating the effects of cholesterol removal from other potential off-target effects of MβCD. The experimental data clearly demonstrate that while MβCD treatment significantly alters cellular cholesterol levels and disrupts downstream signaling, the this compound control maintains these parameters at or near baseline levels. Researchers and drug development professionals should, therefore, consider the inclusion of this control as a standard and indispensable part of their experimental design to ensure the validity and interpretability of their findings.

References

A Comparative Analysis of Fluorescent Cholesterol Analogs for Lipid Raft Studies: A Focus on Dehydroergosterol (DHE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid rafts, the choice of appropriate molecular probes is critical for generating accurate and meaningful data. This guide provides a comparative analysis of fluorescent cholesterol analogs, with a primary focus on the intrinsically fluorescent sterol, Dehydroergosterol (DHE). As extensive searches of scientific literature and commercial databases did not yield information on a probe named "i-Cholesterol," this guide will compare DHE with other widely-used fluorescent cholesterol analogs, namely BODIPY-Cholesterol and NBD-Cholesterol.

Lipid rafts are dynamic, nanoscale membrane domains enriched in cholesterol and sphingolipids.[1] They are believed to play a crucial role in various cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation.[1] The study of these domains often relies on the use of fluorescently labeled cholesterol analogs that can be visualized using advanced microscopy techniques. An ideal cholesterol analog should faithfully mimic the behavior of endogenous cholesterol without significantly perturbing the membrane structure and function.[2]

Overview of DHE and Other Fluorescent Cholesterol Analogs

Dehydroergosterol (DHE) is a naturally occurring fluorescent sterol found in yeast and fungi.[3] Its structural similarity to cholesterol makes it a valuable tool for studying cholesterol's distribution and dynamics in cellular membranes.[3][4] DHE is an intrinsically fluorescent molecule, meaning its fluorescence arises from its native structure without the need for an external fluorophore.[3]

BODIPY-Cholesterol and NBD-Cholesterol are examples of extrinsically fluorescent cholesterol analogs. In these probes, a fluorescent dye (BODIPY or NBD) is covalently attached to the cholesterol molecule.[5] These probes often exhibit brighter fluorescence and greater photostability compared to intrinsically fluorescent sterols like DHE.[3] However, the presence of the bulky dye can sometimes alter the molecule's behavior and its interaction with the membrane environment.[2]

Quantitative Data Presentation

The selection of a fluorescent cholesterol analog is often a trade-off between its ability to mimic natural cholesterol and its photophysical properties. The following tables summarize the key characteristics of DHE, BODIPY-Cholesterol, and NBD-Cholesterol to aid in the selection process.

PropertyDehydroergosterol (DHE)BODIPY-CholesterolNBD-Cholesterol
Type Intrinsically FluorescentExtrinsically FluorescentExtrinsically Fluorescent
Excitation (max) ~325 nm (UV)~500 nm (Visible)~465 nm (Visible)
Emission (max) ~375 nm (UV/Violet)~510 nm (Visible)~535 nm (Visible)
Quantum Yield LowHighModerate
Photostability LowHighModerate
Structural Perturbation MinimalModerateModerate to High
Live Cell Imaging Suitability Good, but UV excitation can be phototoxicExcellentGood

Table 1: Photophysical and Performance Characteristics of DHE, BODIPY-Cholesterol, and NBD-Cholesterol.

ParameterDehydroergosterol (DHE)BODIPY-CholesterolNBD-Cholesterol
Partitioning into Liquid-Ordered (Lo) Phase High, mimics cholesterol well[6]Variable, can be influenced by the BODIPY moietyGenerally lower, tends to partition into the liquid-disordered (Ld) phase[7]
Membrane Fluidity Effects Similar to cholesterol, induces ordering[6]Can slightly alter membrane fluidityCan significantly perturb membrane packing
Trafficking Behavior Closely mimics cholesterol trafficking pathways[2]Generally follows cholesterol pathways, but some deviations observedCan show altered trafficking and localization compared to cholesterol[8]

Table 2: Comparison of Membrane Behavior and Biological Mimicry.

Experimental Protocols

Accurate and reproducible data in lipid raft studies hinge on well-defined experimental protocols. Below are methodologies for key experiments utilizing fluorescent cholesterol analogs.

Labeling of Cells with Fluorescent Cholesterol Analogs

Objective: To incorporate the fluorescent cholesterol analog into the plasma membrane of cultured cells for visualization.

Materials:

  • Cultured cells (e.g., HeLa, CHO) grown on glass-bottom dishes or coverslips

  • Fluorescent cholesterol analog stock solution (e.g., DHE, BODIPY-Cholesterol, or NBD-Cholesterol in ethanol (B145695) or DMSO)

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA) or Methyl-β-cyclodextrin (MβCD) for complexation

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare a labeling solution by complexing the fluorescent cholesterol analog with a carrier protein. For DHE, MβCD is often used, while BSA is common for BODIPY-Cholesterol and NBD-Cholesterol.

  • Incubate the stock solution of the fluorescent analog with the carrier solution (e.g., 1 mM MβCD or 0.1% BSA in serum-free medium) for 30 minutes at 37°C with gentle agitation.

  • Wash the cultured cells twice with warm PBS.

  • Replace the PBS with the prepared labeling solution.

  • Incubate the cells with the labeling solution for a specified time (e.g., 15-60 minutes) at 37°C. The optimal time will depend on the cell type and the specific probe.

  • After incubation, wash the cells three times with warm PBS to remove excess probe.

  • The cells are now ready for imaging using fluorescence microscopy.

Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity

Objective: To measure the lateral diffusion and mobility of the fluorescent cholesterol analog within the cell membrane, providing insights into membrane fluidity.

Materials:

  • Cells labeled with a fluorescent cholesterol analog (as described above)

  • Confocal laser scanning microscope equipped with a high-power laser for photobleaching and a sensitive detector.

Protocol:

  • Identify a region of interest (ROI) on the plasma membrane of a labeled cell.

  • Acquire a series of pre-bleach images of the ROI at low laser power.

  • Photobleach the ROI using a short burst of high-intensity laser light.

  • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the probe.

Isolation of Detergent-Resistant Membranes (DRMs)

Objective: To biochemically isolate lipid rafts (as DRMs) and determine the partitioning of the fluorescent cholesterol analog into these domains.

Materials:

  • Cells labeled with a fluorescent cholesterol analog

  • Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100)

  • Sucrose (B13894) solutions of varying concentrations (e.g., 40%, 30%, 5%)

  • Ultracentrifuge with a swinging bucket rotor

Protocol:

  • Lyse the labeled cells in cold lysis buffer on ice for 30 minutes.

  • Homogenize the lysate by passing it through a fine-gauge needle.

  • Mix the lysate with a high-concentration sucrose solution (e.g., to a final concentration of 40%).

  • Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions on top of the lysate-sucrose mixture (e.g., 30% and then 5%).

  • Centrifuge the gradient at high speed (e.g., >100,000 x g) for 18-24 hours at 4°C.

  • After centrifugation, the DRMs, being less dense, will float to the interface of the lower sucrose concentrations.

  • Carefully collect fractions from the top of the gradient.

  • Measure the fluorescence in each fraction to determine the amount of the fluorescent cholesterol analog present in the DRM (raft) and non-raft fractions.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Cholesterol_Signaling_Pathway cluster_membrane Plasma Membrane (Lipid Raft) Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Ligand Ligand Ligand->Receptor Binds Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified signaling pathway initiated within a lipid raft.

Experimental_Workflow_FRAP Start Start: Cell Labeling Pre_Bleach Acquire Pre-Bleach Images Start->Pre_Bleach Bleach Photobleach ROI Pre_Bleach->Bleach Post_Bleach Acquire Post-Bleach Time-Lapse Bleach->Post_Bleach Analysis Analyze Fluorescence Recovery Post_Bleach->Analysis End End: Determine Mobility Analysis->End

Caption: Workflow for a FRAP experiment to measure membrane fluidity.

Conclusion

The choice of a fluorescent cholesterol analog for lipid raft studies requires careful consideration of the experimental goals and the inherent properties of the probe. DHE stands out as an excellent choice when minimizing structural perturbation is paramount, as its behavior closely mimics that of endogenous cholesterol.[4] However, its modest photophysical properties, particularly the need for UV excitation, can be a limitation for certain applications, especially in live-cell imaging where phototoxicity is a concern.[9]

Extrinsically labeled probes like BODIPY-Cholesterol and NBD-Cholesterol offer superior brightness and photostability, making them well-suited for demanding imaging experiments.[3] Researchers must be mindful, however, that the attached fluorophore can influence the probe's partitioning within the membrane and its trafficking behavior.[2] Ultimately, a multi-faceted approach, potentially employing different analogs to confirm key findings, will yield the most comprehensive understanding of cholesterol's role in the complex and dynamic environment of lipid rafts.

References

A Researcher's Guide to Quantifying i-Cholesterol: A Comparative Analysis of Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of current methodologies for the quantification of 25-hydroxycholesterol (B127956) (i-Cholesterol), a critical oxysterol involved in cholesterol metabolism, immune regulation, and various signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to accurately measure this compound in biological samples. We will delve into the specifics of immunoassays and mass spectrometry-based techniques, presenting their principles, performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound (25-hydroxycholesterol)

This compound, or 25-hydroxycholesterol (25-HC), is a hydroxylated derivative of cholesterol. It is produced from cholesterol through the enzymatic action of cholesterol 25-hydroxylase (CH25H).[1][2] This molecule is not merely a metabolic intermediate but a potent signaling molecule with diverse biological functions. It plays a significant role in the regulation of cholesterol homeostasis, acts as a powerful antiviral agent, and modulates inflammatory and immune responses.[1][3][4][5] Given its involvement in a wide array of physiological and pathological processes, the accurate quantification of this compound is crucial for advancing our understanding of its roles in health and disease.

Comparison of this compound Quantification Methods

The following table summarizes the key performance characteristics of the two main analytical approaches for this compound quantification: competitive ELISA and mass spectrometry (LC-MS/MS and GC-MS).

FeatureCompetitive ELISAMass Spectrometry (LC-MS/MS & GC-MS)
Principle Competitive binding of sample this compound and a labeled this compound conjugate to a limited number of anti-i-Cholesterol antibodies.Separation by chromatography followed by detection based on the mass-to-charge ratio of the molecule and its fragments.
Specificity High, but potential for cross-reactivity with other structurally similar oxysterols. Specificity data is often limited in commercial kit datasheets.Very high, considered the "gold standard". Can distinguish between different oxysterol isomers.
Sensitivity Typically in the low ng/mL range.High, with limits of detection in the low ng/mL to pg/mL range.
Quantitative Yes, provides quantitative data based on a standard curve.Yes, provides accurate and precise quantitative data, often using isotopically labeled internal standards.
Sample Throughput High, suitable for screening large numbers of samples in a 96-well plate format.Lower, as samples are processed sequentially. However, autosamplers can increase throughput.
Sample Preparation Relatively simple, may involve direct use of serum/plasma or a straightforward extraction for other sample types.More complex, often requires liquid-liquid or solid-phase extraction, and derivatization for GC-MS.
Instrumentation Standard plate reader.Requires specialized and expensive LC-MS/MS or GC-MS systems.
Cost per Sample Generally lower.Higher, due to instrument cost, maintenance, and specialized reagents.

Experimental Protocols

Quantification of this compound using Competitive ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for the chosen kit.

Principle: In a competitive ELISA, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibodies coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Commercially available this compound ELISA kit (containing pre-coated microplate, standards, HRP-conjugated this compound, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Distilled or deionized water

  • Biological samples (e.g., serum, plasma, cell culture supernatant)

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Collect blood and separate serum or plasma according to standard procedures. Samples can often be used directly or with minimal dilution as specified by the kit manual.

    • Cell Culture Supernatants: Centrifuge to remove cellular debris.

    • Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS) and centrifuge to pellet debris. The supernatant can then be used.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Add the HRP-conjugated this compound to each well.

    • Incubate the plate as per the kit's instructions (e.g., 1-2 hours at 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound by LC-MS/MS. Method details may need to be optimized for specific instrumentation and sample matrices.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This compound is first separated from other molecules in the sample by LC, and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • LC column (e.g., C18)

  • This compound standard and an isotopically labeled internal standard (e.g., 25-hydroxycholesterol-d7)

  • Solvents for extraction (e.g., hexane, isopropanol, ethyl acetate) and LC mobile phase (e.g., methanol, acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation (with Saponification to measure total this compound):

    • To an aliquot of the sample (e.g., 100 µL of plasma), add the isotopically labeled internal standard.

    • Add a solution of potassium hydroxide (B78521) in ethanol (B145695) to saponify the cholesteryl esters. Incubate at an elevated temperature (e.g., 60°C).

    • Neutralize the sample with an acid (e.g., formic acid).

    • Perform liquid-liquid extraction by adding an organic solvent (e.g., hexane). Vortex and centrifuge to separate the phases.

    • Collect the organic (upper) layer containing the this compound.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other compounds on the LC column using a suitable gradient of mobile phases.

    • Detect this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for this compound and a specific product ion generated upon fragmentation.

  • Data Analysis:

    • Create a calibration curve by analyzing a series of standards of known concentrations.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 This compound Synthesis and Signaling cholesterol Cholesterol ch25h CH25H (Cholesterol 25-hydroxylase) cholesterol->ch25h Substrate i_cholesterol This compound (25-Hydroxycholesterol) ch25h->i_cholesterol Catalyzes srebp SREBP Pathway Modulation i_cholesterol->srebp lxr LXR-independent Antiviral Response i_cholesterol->lxr inflammation Inflammatory Signaling Amplification i_cholesterol->inflammation

Caption: Signaling pathway of this compound synthesis and its major downstream effects.

G cluster_1 Workflow for this compound Quantification Method Validation start Define Analytical Method (ELISA or LC-MS/MS) sample_prep Optimize Sample Preparation (Extraction, Derivatization) start->sample_prep instrument_setup Instrument Setup and Calibration sample_prep->instrument_setup specificity Assess Specificity/ Cross-reactivity instrument_setup->specificity sensitivity Determine Sensitivity (LOD, LOQ) instrument_setup->sensitivity linearity Evaluate Linearity and Range instrument_setup->linearity precision Determine Precision (Intra- & Inter-assay) instrument_setup->precision accuracy Assess Accuracy (Recovery) instrument_setup->accuracy validated_method Validated Method for This compound Quantification specificity->validated_method sensitivity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method

Caption: A typical workflow for the validation of an analytical method for this compound quantification.

Conclusion

The quantification of this compound is essential for understanding its multifaceted roles in biology. While direct antibody-based methods for visualization remain elusive, competitive ELISAs offer a high-throughput option for quantification, albeit with potential concerns about specificity. For the most accurate and specific measurements, mass spectrometry-based methods, particularly LC-MS/MS, are the gold standard. The choice of methodology will ultimately depend on the specific research question, the number of samples, and the resources available. This guide provides the foundational knowledge and protocols to assist researchers in making an informed decision for their this compound quantification needs.

References

Unveiling the Contrasting Influence of i-Cholesterol and Cholesterol on Membrane Order: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane ordering effects of i-Cholesterol (lanosterol) and its evolutionary descendant, cholesterol. By examining key experimental data, we delineate the distinct physicochemical impacts these sterols have on lipid bilayers, offering insights crucial for understanding membrane biophysics and informing the design of therapeutic agents.

Executive Summary

Cholesterol is a pivotal component of mammalian cell membranes, renowned for its profound ability to induce order in the lipid bilayer, a phenomenon often termed the "condensing effect." This effect is characterized by an increase in membrane thickness and acyl chain order, alongside a decrease in the area per lipid. In contrast, this compound (lanosterol), a biosynthetic precursor to cholesterol, exhibits a markedly weaker influence on membrane organization. The structural distinctions between these two molecules—specifically the presence of three additional methyl groups in lanosterol (B1674476)—hinder its ability to pack efficiently with phospholipids (B1166683), resulting in a less ordered and more fluid membrane environment compared to that induced by cholesterol.

Comparative Analysis of Membrane Ordering Effects

The differential impacts of cholesterol and this compound on membrane properties have been quantified through various biophysical techniques. The following table summarizes key findings from deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy, molecular dynamics (MD) simulations, and X-ray diffraction studies.

ParameterCholesterolThis compound (Lanosterol)Key Findings & Citations
Acyl Chain Order (SCD) Significantly increasesLittle to no effectCholesterol's planar α-face allows for close van der Waals interactions with phospholipid acyl chains, increasing their conformational order. The methyl groups on lanosterol's α-face create steric hindrance, preventing this tight packing.[1][2][3]
Membrane Thickness IncreasesIncreases, but to a lesser extent than cholesterolThe ordering of acyl chains by cholesterol leads to a more extended and thicker bilayer. Lanosterol's less effective ordering results in a comparatively thinner membrane.[3][4]
Area per Lipid Decreases (Condensing Effect)Less pronounced condensing effectCholesterol's ability to induce order and pack tightly with lipids reduces the lateral space each lipid occupies. Lanosterol's bulkier structure is less effective at condensing the membrane.[3]
Liquid-Ordered (Lo) Phase Promotion Strong promoterWeaker promoterCholesterol is highly efficient at inducing the formation of the Lo phase, a state of intermediate fluidity and high order. Lanosterol is less capable of stabilizing this phase.[2][3][5]
Membrane Permeability DecreasesLess effective at decreasing permeabilityThe tightly packed, ordered membrane created by cholesterol presents a more formidable barrier to the passive diffusion of small molecules.[2]
Occupied Molecular Volume ~0.62 nm³~0.69 nm³Lanosterol occupies a larger molecular volume within the lipid bilayer, contributing to its reduced ordering effect.[4]

Visualizing the Structural and Functional Differences

The following diagram illustrates the structural differences between cholesterol and this compound and conceptualizes their divergent effects on the lipid bilayer.

G Structural Differences and Membrane Ordering Effects of Cholesterol vs. This compound cluster_sterols Sterol Structures cluster_membrane Membrane Interaction and Ordering cluster_properties Resulting Membrane Properties Chol Cholesterol (Planar α-face) TightPacking Close Packing with Phospholipid Acyl Chains Chol->TightPacking iChol This compound (Lanosterol) (Methyl groups on α-face) StericHindrance Steric Hindrance iChol->StericHindrance MembraneOrder Increased Membrane Order (Lo Phase Promotion) TightPacking->MembraneOrder ReducedOrder Reduced Membrane Order StericHindrance->ReducedOrder IncreasedThickness Increased Thickness & Decreased Area/Lipid MembraneOrder->IncreasedThickness DecreasedPermeability Decreased Permeability MembraneOrder->DecreasedPermeability LesserEffect Lesser Effects on Thickness, Area, & Permeability ReducedOrder->LesserEffect

Structural and functional comparison of cholesterol and this compound.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the membrane ordering effects of sterols are provided below.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

²H-NMR is a powerful technique to probe the orientational order of specific segments of lipid acyl chains.

1. Sample Preparation:

  • Synthesize or purchase phospholipids deuterated at specific positions on the acyl chains (e.g., d-DMPC).

  • Co-dissolve the deuterated lipid and the sterol (cholesterol or this compound) in an organic solvent (e.g., chloroform/methanol).

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Place the film under high vacuum for several hours to remove residual solvent.

  • Hydrate the lipid film with a buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2) to form multilamellar vesicles (MLVs).

  • Subject the sample to several freeze-thaw cycles to ensure homogeneity.

  • Transfer the hydrated sample to a solid-state NMR rotor.

2. NMR Data Acquisition:

  • Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

  • Typical spectrometer frequencies for ²H are around 76 MHz.

  • The quadrupolar echo pulse sequence (90°x - τ - 90°y - acquire) is used to overcome signal loss due to the large spectral widths of solids.

  • Set the 90° pulse width, echo delay (τ), and recycle delay appropriately for the sample and temperature.

  • Acquire spectra at a controlled temperature.

3. Data Analysis:

  • The primary datum from the ²H-NMR spectrum is the quadrupolar splitting (ΔνQ), which is the separation between the two peaks of the Pake doublet.

  • The order parameter (SCD) for a specific C-D bond is calculated from the quadrupolar splitting using the formula: SCD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

  • Compare the SCD values at different positions along the acyl chain for membranes containing cholesterol versus this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.

1. System Setup:

  • Use a molecular modeling software package (e.g., GROMACS, CHARMM, NAMD) to build the initial configuration of the lipid bilayer.

  • Define the lipid composition (e.g., DPPC), sterol concentration (e.g., 30 mol% cholesterol or this compound), and hydration level.

  • Place the sterol molecules within the lipid bilayer.

  • Solvate the system with a water model (e.g., TIP3P).

  • Add ions to neutralize the system and achieve a desired salt concentration.

2. Simulation Protocol:

  • Select an appropriate force field (e.g., CHARMM36, GROMOS) that accurately represents lipids and sterols.

  • Perform an energy minimization of the initial system to remove steric clashes.

  • Equilibrate the system in a stepwise manner, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the system to relax to the correct density.

  • Run the production simulation in the NPT ensemble for a sufficient duration (typically nanoseconds to microseconds) to sample the conformational space adequately.

3. Data Analysis:

  • Area per Lipid: Calculate the average area of the simulation box in the x-y plane and divide by the number of lipids in one leaflet.

  • Bilayer Thickness: Determine the average distance between the phosphorus atoms of the two leaflets.

  • Deuterium Order Parameters (SCD): Calculate SCD for each C-H bond in the lipid acyl chains from the simulation trajectory using the formula: SCD = (1/2) * <3cos²θ - 1> where θ is the angle between the C-H bond vector and the bilayer normal, and the angle brackets denote an average over time and all equivalent C-H bonds.

  • Analyze other properties such as radial distribution functions to understand the local packing of molecules.

X-ray Diffraction

X-ray diffraction is used to determine the overall structure of the lipid bilayer, including its thickness.

1. Sample Preparation:

  • Prepare multilamellar vesicles (MLVs) as described for ²H-NMR.

  • Align the MLVs on a solid substrate or use a capillary sample holder for unaligned samples.

  • Control the hydration of the sample.

2. Data Acquisition:

  • Use a small-angle X-ray scattering (SAXS) instrument, often at a synchrotron source for high flux.

  • Direct a monochromatic X-ray beam at the sample.

  • Record the diffraction pattern on a 2D detector.

  • The diffraction pattern from lamellar phases consists of a series of concentric rings or spots (for aligned samples).

3. Data Analysis:

  • Integrate the 2D diffraction pattern to obtain a 1D profile of intensity versus scattering vector (q).

  • The positions of the Bragg peaks (qn) are related to the lamellar repeat spacing (d) by the equation: qn = 2πn / d where n is the order of the reflection.

  • The bilayer thickness can be derived from the lamellar repeat spacing and the water layer thickness.

  • More detailed structural information, such as the electron density profile across the bilayer, can be obtained by analyzing the intensities of the Bragg peaks.

Workflow for Comparing Sterol Effects on Membrane Order

The following diagram outlines the experimental and computational workflow for comparing the membrane ordering effects of cholesterol and this compound.

G Workflow for Comparing Sterol Effects on Membrane Order cluster_prep Sample/System Preparation cluster_exp Experimental Analysis cluster_sim Computational Analysis cluster_analysis Data Analysis and Comparison LipidPrep Prepare Lipid-Sterol Mixtures (Cholesterol vs. This compound) NMR 2H-NMR Spectroscopy LipidPrep->NMR XRD X-ray Diffraction LipidPrep->XRD MDSetup Set up MD Simulation Box MDSim Run MD Simulation MDSetup->MDSim NMR_Analysis Calculate S_CD (Acyl Chain Order) NMR->NMR_Analysis XRD_Analysis Determine Bilayer Thickness XRD->XRD_Analysis MD_Analysis Calculate: - Area per Lipid - Bilayer Thickness - S_CD MDSim->MD_Analysis Comparison Compare Quantitative Data (Cholesterol vs. This compound) NMR_Analysis->Comparison XRD_Analysis->Comparison MD_Analysis->Comparison

Experimental and computational workflow for comparative analysis.

Conclusion

The presented data unequivocally demonstrates that cholesterol has a significantly more potent membrane ordering effect than its biosynthetic precursor, this compound (lanosterol). This difference is fundamentally rooted in their distinct molecular structures. The planar nature of cholesterol's α-face facilitates intimate interactions with phospholipid acyl chains, leading to a more ordered, condensed, and thicker lipid bilayer. Conversely, the methyl groups on the α-face of lanosterol introduce steric hindrance, impeding its ability to effectively order the membrane. These findings underscore the remarkable evolutionary refinement of the sterol structure to optimize its function in regulating the biophysical properties of mammalian cell membranes. For researchers in drug development, this comparative understanding is critical when designing molecules that interact with or partition into cellular membranes, as the local lipid environment, heavily influenced by sterol composition, can profoundly impact drug efficacy and transport.

References

Validating the LXR Signaling Pathway: A Comparative Guide to Inducible Cholesterol Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic disease, validating signaling pathways is a critical step in identifying new therapeutic targets. The inducible knockout mouse model offers a powerful tool for this purpose, allowing for temporal and tissue-specific gene deletion to study the function of a specific protein. This guide provides a comprehensive comparison of an inducible cholesterol biosynthesis knockout mouse model, the tamoxifen-inducible Dhcr24 knockout mouse, with alternative models for validating the Liver X Receptor (LXR) signaling pathway.

The enzyme 3β-hydroxysterol-Δ24 reductase (DHCR24) catalyzes the final step in cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol. Inducible knockout of Dhcr24 leads to an accumulation of desmosterol, a known endogenous agonist of LXR. This mouse model, therefore, provides a unique system to study the downstream effects of LXR activation by an endogenously produced ligand.

Comparative Analysis of Pathway Validation Models

To objectively assess the utility of the inducible Dhcr24 knockout mouse, its performance in validating the LXR pathway is compared with a liver-specific Dhcr24 knockout model, a global LXRα knockout model, and an in vitro model using HepG2 cells.

Quantitative Data Summary

The following tables summarize key quantitative data from experiments using these different models to assess the activation of the LXR signaling pathway.

Table 1: Plasma and Liver Sterol Levels in Dhcr24 Knockout Mouse Models

ModelGenotypeTreatmentPlasma Desmosterol (µM)Plasma Cholesterol (mg/dL)Liver Desmosterol (ng/mg)Liver Cholesterol (ng/mg)
Inducible Global KO Dhcr24 flx/flx,Er-CreVehicleUndetectable~80~2~15
Dhcr24 flx/flx,Er-CreTamoxifen (B1202)~25[1]~50[1]~100[1]~15[1]
Liver-Specific KO Dhcr24 flx/flx,Alb-Cre-Significantly elevatedNo significant changeSignificantly elevatedSlightly decreased (females)

Table 2: LXR Target Gene Expression Across Different Models

ModelTarget GeneFold Change vs. Control
Inducible Global Dhcr24 KO (Liver) Abca1No significant change[2]
Abcg5No significant change[2]
Srebf1 (SREBP-1c)No significant change[2]
LXRα KO (Liver) Abca1Induction by LXR agonist abrogated[3][4]
Srebf1 (SREBP-1c)No induction by LXR agonist
In Vitro (HepG2 cells) ABCA1Upregulated with LXR agonist[5]
APOEUpregulated with LXR agonist[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation and Validation of Inducible Dhcr24 Knockout Mice
  • Mouse Strains: Dhcr24flx/flx mice are crossed with tamoxifen-inducible ER-Cre transgenic mice (e.g., B6;129-Gt(ROSA)26Sortm1(cre/ERT)Nat/J) to generate Dhcr24flx/flx,Er-Cre mice.[1]

  • Genotyping: Genomic DNA from tail biopsies is analyzed by PCR to confirm the presence of the floxed Dhcr24 allele and the Cre recombinase transgene.

  • Tamoxifen Induction: At 4-5 weeks of age, mice are injected intraperitoneally with tamoxifen (1 mg per mouse) dissolved in canola oil (10 mg/mL) or vehicle control for 5 consecutive days.[1][8]

  • Validation of Knockout: Successful deletion of Dhcr24 is confirmed by PCR of genomic DNA from various tissues and by Western blot analysis of DHCR24 protein expression in liver lysates.[1]

Plasma and Liver Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Plasma or liver homogenate is saponified with ethanolic potassium hydroxide (B78521) solution to hydrolyze sterol esters.

    • Free sterols are extracted with n-hexane.

    • The extracted sterols are derivatized with a silylating agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide) to increase their volatility.

  • GC-MS Analysis:

    • The derivatized samples are injected into a gas chromatograph for separation.

    • The separated sterols are detected and quantified by a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: Sterol concentrations are determined by comparing the peak areas of the endogenous sterols to those of known amounts of isotopically labeled internal standards.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from liver tissue using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: The relative expression levels of LXR target genes (Abca1, Abcg5, Srebf1, etc.) and a housekeeping gene (e.g., Gapdh) are quantified using specific primers and a fluorescent DNA-binding dye (e.g., SYBR Green) on a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated group to the control group.

Visualizing the Pathway and Workflow

Diagrams illustrating the LXR signaling pathway and the experimental workflow for its validation using an inducible knockout mouse model are provided below.

LXR_Signaling_Pathway cluster_cholesterol_synthesis Cholesterol Synthesis cluster_cell Hepatocyte 7-DHC 7-DHC Desmosterol Desmosterol 7-DHC->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Desmosterol_agonist Desmosterol LXR_RXR LXR/RXR Desmosterol_agonist->LXR_RXR activates LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to Target_Genes Target Genes (e.g., ABCA1, ABCG5) LXRE->Target_Genes promotes transcription Cholesterol_Efflux Cholesterol_Efflux Target_Genes->Cholesterol_Efflux increases Inducible_KO Inducible Dhcr24 KO (Tamoxifen) Inducible_KO->Desmosterol blocks conversion

Caption: LXR signaling pathway activation in an inducible Dhcr24 knockout model.

Experimental_Workflow cluster_mouse_model Mouse Model Generation & Induction cluster_analysis Data Collection & Analysis cluster_validation Pathway Validation Generate_Mice Generate Dhcr24 flx/flx,Er-Cre mice Tamoxifen_Induction Tamoxifen or Vehicle Injection Generate_Mice->Tamoxifen_Induction Tissue_Collection Collect Blood & Tissues Tamoxifen_Induction->Tissue_Collection Sterol_Analysis Plasma & Liver Sterol Analysis (GC-MS) Tissue_Collection->Sterol_Analysis Gene_Expression Liver Gene Expression Analysis (qPCR) Tissue_Collection->Gene_Expression Data_Comparison Compare Sterol Levels & Gene Expression between Tamoxifen and Vehicle Groups Sterol_Analysis->Data_Comparison Gene_Expression->Data_Comparison Conclusion Validate LXR Pathway Activation Data_Comparison->Conclusion

Caption: Experimental workflow for pathway validation using an inducible knockout mouse.

Conclusion

The inducible Dhcr24 knockout mouse model serves as a valuable tool for studying the in vivo effects of endogenous LXR activation. The accumulation of desmosterol upon tamoxifen induction provides a physiologically relevant method to investigate the downstream consequences of LXR signaling. However, as the data indicates, the effects on LXR target gene expression in the liver can be complex and may not always show significant upregulation, suggesting nuanced regulatory mechanisms.

In comparison, the liver-specific knockout offers insights into the tissue-specific roles of DHCR24, while the global LXRα knockout provides a direct means to confirm the necessity of this receptor in a given biological process. In vitro models, such as the use of LXR agonists in HepG2 cells, are instrumental for mechanistic studies and high-throughput screening but may not fully recapitulate the complex in vivo environment.

For researchers aiming to validate a signaling pathway, the choice of model will depend on the specific research question. The inducible knockout system is particularly advantageous for studying the function of genes that are embryonically lethal when knocked out globally and for dissecting the temporal aspects of gene function in adult animals. By carefully considering the strengths and limitations of each model, researchers can design robust experiments to confidently validate signaling pathways and advance the development of novel therapeutics.

References

A Head-to-Head Comparison of Sterol Probes: Filipin vs. Modern Alternatives for Cellular Cholesterol Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of cellular cholesterol are critical for unraveling its complex roles in health and disease. This guide provides a comprehensive, data-driven comparison of the traditional sterol probe, filipin (B1216100), with its modern alternatives, offering insights into their performance, experimental protocols, and ideal applications.

The choice of a suitable probe for detecting cellular cholesterol is a pivotal decision in experimental design, directly impacting the validity and scope of research findings. For decades, the polyene antibiotic filipin has been a widely used tool for staining unesterified cholesterol. However, its limitations, particularly in live-cell imaging, have spurred the development of a diverse array of alternative probes. This guide offers a head-to-head comparison of filipin with other prominent sterol probes, empowering researchers to select the optimal tool for their specific scientific questions.

Performance Comparison: Filipin vs. Alternatives

The selection of a cholesterol probe is fundamentally dictated by the experimental context, including the requirement for live-cell imaging, the desired specificity, and the tolerance for potential artifacts.

FeatureFilipini-Cholesterol (Hypothetical)BODIPY-CholesterolDehydroergosterol (B162513) (DHE) & Cholestatrienol (CTL)Protein-Based Probes (e.g., D4H)
Principle of Detection Binds to unesterified cholesterol, causing a fluorescent shift.[1][2]Not a recognized probe; data is hypothetical.Fluorescently labeled cholesterol analog that mimics endogenous cholesterol.[3][4]Intrinsically fluorescent cholesterol analogs.[5][6][7][8][9]Fluorescently tagged protein domains that bind to cholesterol.
Live-Cell Imaging Not suitable; disrupts membrane integrity and is cytotoxic.[10][5]N/AExcellent; low cytotoxicity allows for real-time tracking.Suitable, but with limitations due to lower brightness and photostability.[1][11]Excellent; enables dynamic tracking of accessible cholesterol pools.
Specificity Binds to unesterified 3-β-hydroxysterols; can also bind to other lipids like GM1 ganglioside.[2][12]N/AMimics cholesterol's behavior but the fluorophore may slightly alter its properties.[3]Closely mimic cholesterol's biophysical properties.[7][9]Highly specific for accessible cholesterol, often in the plasma membrane.
Photostability Very low; rapid photobleaching.[4][5]N/AHigh; suitable for long-term imaging and super-resolution microscopy.[4]Moderate; prone to photobleaching.[1][11]Generally good, dependent on the fused fluorescent protein.
Excitation/Emission (nm) ~340-380 / ~385-470[4]N/A~505 / ~511[4]DHE: ~325 / ~376CTL: ~324 / ~373Dependent on the fluorescent protein tag (e.g., GFP, mCherry).
Key Advantage Simple, established method for fixed samples.N/ABright, photostable, and suitable for a wide range of fluorescence microscopy techniques.[3][4]Minimal structural modification from cholesterol.[7][9]High specificity for distinct cholesterol pools.
Key Disadvantage Unsuitable for live-cell imaging, photobleaching, potential for artifacts.[5]N/AThe fluorescent tag may influence molecular behavior.Low quantum yield and UV excitation can be phototoxic.[1][11]The size of the protein probe may sterically hinder access to some cholesterol pools.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for filipin and a common alternative, BODIPY-Cholesterol.

Filipin Staining for Fixed Cells

This protocol is adapted from established methods for visualizing unesterified cholesterol in fixed cultured cells.

Materials:

  • Cells grown on glass coverslips or imaging plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine (B1666218) in PBS (optional, for quenching)

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining solution: 50 µg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS)

  • Mounting medium

Procedure:

  • Cell Culture: Plate and culture cells to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Quenching (Optional): To reduce background fluorescence from unreacted PFA, incubate cells with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Incubate the cells with the filipin staining solution for 2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Mounting and Imaging: Mount the coverslips with a suitable mounting medium. Image immediately using a fluorescence microscope with a UV filter set (e.g., excitation 340-380 nm, emission 385-470 nm), minimizing exposure to light to prevent photobleaching.[4]

Live-Cell Imaging with BODIPY-Cholesterol

This protocol outlines a general procedure for labeling living cells to track cholesterol dynamics.

Materials:

  • Cells cultured in imaging dishes

  • BODIPY-cholesterol stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • Methyl-β-cyclodextrin (MβCD)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Preparation of BODIPY-cholesterol/MβCD complex: To facilitate the delivery of the hydrophobic probe to cells, it is often complexed with MβCD. The ratio of probe to MβCD should be optimized for the specific cell type.

  • Cell Labeling: Replace the culture medium with the BODIPY-cholesterol/MβCD complex diluted in live-cell imaging medium to a final concentration of 1-5 µM.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time will vary depending on the cell type and the specific trafficking pathway being investigated.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions. Use appropriate filter sets for the BODIPY fluorophore (e.g., excitation ~488 nm, emission ~515 nm).

Visualizing Cholesterol Dynamics and Experimental Workflows

To further elucidate the experimental processes and the biological context, the following diagrams illustrate the workflows for cholesterol probe experiments and a simplified representation of cellular cholesterol trafficking.

experimental_workflow cluster_filipin Filipin Staining (Fixed Cells) cluster_live Live-Cell Probe (e.g., BODIPY-Cholesterol) cell_culture_f 1. Cell Culture fixation 2. Fixation (e.g., 4% PFA) cell_culture_f->fixation staining_f 3. Staining with Filipin fixation->staining_f imaging_f 4. Fluorescence Microscopy staining_f->imaging_f cell_culture_l 1. Cell Culture labeling 2. Labeling with Probe cell_culture_l->labeling washing 3. Washing labeling->washing imaging_l 4. Live-Cell Imaging washing->imaging_l

Comparative experimental workflows for sterol probes.

cholesterol_trafficking plasma_membrane Plasma Membrane endosome Early/Sorting Endosome plasma_membrane->endosome Endocytosis endosome->plasma_membrane Recycling lysosome Late Endosome/ Lysosome endosome->lysosome er Endoplasmic Reticulum (ER) lysosome->er golgi Golgi Apparatus lysosome->golgi er->golgi ld Lipid Droplets (Esterified Cholesterol) er->ld golgi->plasma_membrane ld->er

Simplified overview of intracellular cholesterol trafficking pathways.

Conclusion and Recommendations

While filipin remains a valuable tool for obtaining a static snapshot of unesterified cholesterol distribution in fixed samples, its utility is limited in the context of modern cell biology's focus on dynamic processes. For researchers investigating the intricate trafficking pathways of cholesterol in living cells, fluorescent analogs such as BODIPY-cholesterol and protein-based probes offer superior performance and reliability.

The optimal choice of a sterol probe is contingent on the specific research question. For endpoint assays in fixed cells where the general distribution of free cholesterol is of interest, filipin can be a cost-effective option. However, for dynamic studies of cholesterol uptake, efflux, and intracellular transport, the use of live-cell compatible probes is essential. A synergistic approach, where dynamic observations from live-cell imaging are complemented with static staining in fixed cells, can often provide the most comprehensive understanding of cellular cholesterol homeostasis. By carefully considering the strengths and limitations of each probe, researchers can more effectively illuminate the multifaceted roles of cholesterol in cellular function and disease.

References

Validating RNA-Seq Insights: A Comparative Guide for i-Cholesterol-Treated Cells Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) for validating gene expression changes in cells treated with i-Cholesterol, a key molecule in cellular signaling and metabolism. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these methodologies.

Cholesterol and its metabolites are crucial for various cellular functions, including membrane structure, hormone synthesis, and signal transduction.[1][2][3][4][5] Understanding how cells respond to cholesterol at the transcriptomic level is vital for research in metabolic diseases, cancer, and neurodegenerative disorders. RNA-seq offers a global view of gene expression, while qPCR provides targeted and sensitive validation of these findings.[6][7]

Data Presentation: RNA-Seq vs. qPCR

The following table summarizes hypothetical data from an experiment where human hepatocyte (HepG2) cells were treated with this compound. Differentially expressed genes identified by RNA-seq were selected for validation by qPCR. The data illustrates the correlation between the two techniques.

GeneGene FunctionRNA-Seq (log2 Fold Change)RNA-Seq (p-value)qPCR (ΔΔCt)qPCR (Fold Change)
HMGCR Rate-limiting enzyme in cholesterol biosynthesis-2.580.0012.450.18
LDLR Low-density lipoprotein receptor-2.150.0052.030.24
SREBF2 Transcription factor, master regulator of cholesterol homeostasis-1.890.0121.760.29
LXRα Nuclear receptor, senses cellular cholesterol levels1.950.008-2.114.32
ABCA1 Cholesterol efflux pump2.320.003-2.545.83
FASN Fatty acid synthase-1.540.0211.480.36
GAPDH Housekeeping gene0.050.95N/A1.0 (Reference)
ACTB Housekeeping gene-0.020.98N/A1.0 (Reference)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and this compound Treatment
  • Cell Line: Human hepatocyte carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in ethanol (B145695).

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The culture medium is then replaced with a medium containing the desired concentration of this compound or a vehicle control (ethanol).

  • Incubation: Cells are incubated for 24 hours before RNA extraction.

RNA Extraction
  • Lysis: The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). TRIzol reagent is added to each well to lyse the cells.[8][9]

  • Phase Separation: Chloroform is added to the lysate, and the mixture is centrifuged to separate it into aqueous and organic phases.

  • RNA Precipitation: The aqueous phase containing RNA is transferred to a new tube, and isopropanol (B130326) is added to precipitate the RNA.[8]

  • Washing: The RNA pellet is washed with 75% ethanol to remove impurities.

  • Resuspension: The air-dried RNA pellet is resuspended in RNase-free water.

  • Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: A mix of total RNA, random hexamers, and oligo(dT) primers is prepared.[7]

  • Denaturation: The RNA-primer mix is heated to 65°C for 5 minutes and then placed on ice.

  • Reverse Transcription Mix: A master mix containing reverse transcriptase, dNTPs, and reaction buffer is prepared.

  • cDNA Synthesis: The reverse transcription master mix is added to the RNA-primer mix, and the reaction is incubated at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.[3]

Quantitative PCR (qPCR)
  • Reaction Setup: A qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and forward and reverse primers for the target and housekeeping genes (e.g., GAPDH, ACTB) is prepared.[3]

  • Plate Setup: The qPCR master mix and cDNA are added to a 96-well qPCR plate.

  • Thermal Cycling: The qPCR is performed in a real-time PCR machine with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.[2]

  • Melt Curve Analysis: A melt curve analysis is performed at the end of the run to ensure the specificity of the amplified products.

  • Data Analysis: The cycle threshold (Ct) values are obtained. The relative gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression.

RNA-Seq Data Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.[4]

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count.[1]

  • Differential Gene Expression Analysis: Differential expression analysis between this compound-treated and control samples is performed using packages like DESeq2 or edgeR in R.[1][6]

  • Data Visualization: The results are visualized using volcano plots and heatmaps.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Gene Expression Analysis cluster_rnaseq RNA-Seq cluster_qpcr qPCR Validation cluster_comparison Comparison & Validation cell_culture HepG2 Cell Culture treatment This compound Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis library_prep Library Preparation cdna_synthesis->library_prep qpcr qPCR cdna_synthesis->qpcr sequencing Sequencing library_prep->sequencing rnaseq_analysis Data Analysis sequencing->rnaseq_analysis comparison Compare RNA-Seq & qPCR Results rnaseq_analysis->comparison qpcr_analysis Data Analysis (ΔΔCt) qpcr->qpcr_analysis qpcr_analysis->comparison

Caption: Experimental workflow for validating RNA-seq data with qPCR.

Cholesterol Signaling Pathway

cholesterol_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus LDLR LDLR Cholesterol Cholesterol Pool LDLR->Cholesterol LDL Uptake ABCA1 ABCA1 HMGCR HMGCR HMGCR->Cholesterol Synthesis FASN FASN Cholesterol->ABCA1 Efflux SREBP_SCAP SREBP-SCAP Complex Cholesterol->SREBP_SCAP Inhibits transport to Golgi LXR LXR Cholesterol->LXR Activates Cleaved_SREBP Cleaved SREBP SREBP_SCAP->Cleaved_SREBP Transport & Cleavage nSREBP nSREBP Cleaved_SREBP->nSREBP Translocation nSREBP->FASN Activates Transcription Target_Genes Target Genes (HMGCR, LDLR, FASN) nSREBP->Target_Genes Activates Transcription Efflux_Genes Target Genes (ABCA1) LXR->Efflux_Genes Activates Transcription

Caption: Simplified cholesterol signaling pathway in a liver cell.

References

Unraveling the Cellular Impact of Cholesterol: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced role of cholesterol in cellular processes is paramount. This guide provides a comparative study of the effects of cholesterol on various cell lines, supported by experimental data and detailed methodologies. By examining its influence on cell growth, signaling pathways, and gene expression, we aim to equip researchers with the critical information needed to advance their work in areas from cancer biology to metabolic diseases.

Cholesterol, a fundamental component of mammalian cell membranes, is not merely a structural lipid but also a key regulator of cellular signaling.[1] Its intricate involvement in membrane fluidity, the formation of lipid rafts, and direct interactions with proteins makes it a pivotal player in a multitude of physiological and pathological processes.[2][3] Dysregulation of cholesterol homeostasis has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[4] This guide delves into the differential effects of cholesterol across various cell lines, providing a framework for understanding its multifaceted cellular functions.

Comparative Performance of Cholesterol Across Cell Lines

The cellular response to changes in cholesterol levels can vary significantly depending on the cell type and its genetic background. The following table summarizes key quantitative data on the effects of cholesterol in different cell lines, drawing from various studies.

Cell LineTreatment/ConditionKey FindingQuantitative DataReference
Prostate Cancer (PC-3, DU 145) Cholesterol (16 µM)Promoted cell growthSignificant increase (P<0.05) in cell proliferation.[5]
Prostate Cancer (PC-3, DU 145) Cholesterol (16 µM)Downregulated pro-apoptotic genesDownregulation of p53, cav-1, and NDRG1 gene expression.[5]
Chinese Hamster Ovary (CHO) MβCD-cholesterol treatmentIncreased membrane cholesterol1.9-fold increase in membrane cholesterol.[6]
25RA (CHO-derived) Genetically elevated cholesterolIncreased membrane cholesterol1.7-fold increase in membrane cholesterol compared to control CHO cells.[6]
SRD15 (CHO-derived) Genetically elevated cholesterolIncreased membrane cholesterol2.0-fold increase in membrane cholesterol compared to control CHO cells.[6]
HepG2, HK2, HCAECs Dynasore (40 µM)Reduced LDL cholesterol influx53%, 68%, and 54% reduction, respectively.[7]
U2OS, HepG2 MYC siRNA knockdownDecreased intracellular cholesterolSignificant reduction in intracellular cholesterol levels.[8]
HL-60 SKF 104976 (1.5 µM)Inhibition of DNA synthesisEffective concentration for DNA synthesis inhibition.[9]

Key Signaling Pathways Modulated by Cholesterol

Cholesterol influences a variety of signaling pathways critical for cell growth, proliferation, and survival. Dysregulation of these pathways is often a hallmark of cancer.[10][11]

Wnt/β-catenin Signaling Pathway

Cholesterol has been shown to be a crucial activator of the canonical Wnt signaling pathway, a pathway often hyperactivated in cancer.[10][12] Cholesterol binds to the scaffolding protein Dishevelled (Dvl), promoting the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression involved in cell proliferation.[10]

Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Cholesterol Cholesterol Cholesterol->Dvl binds GSK3b GSK3β Dvl->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin APC APC Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activate caption Cholesterol-mediated activation of Wnt signaling.

Caption: Cholesterol-mediated activation of Wnt signaling.

PI3K/AKT Signaling Pathway

Cholesterol-rich membrane microdomains, known as lipid rafts, serve as platforms for the assembly and activation of various signaling molecules, including those in the PI3K/AKT pathway.[2] This pathway is crucial for cell survival and proliferation, and its activation is often enhanced in cancer cells with altered cholesterol metabolism.

PI3K_AKT_Signaling cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Targets (e.g., Bad, GSK3β) AKT->Downstream inhibits/activates mTORC2 mTORC2 mTORC2->AKT phosphorylates caption Role of cholesterol-rich lipid rafts in PI3K/AKT signaling.

Caption: Role of cholesterol-rich lipid rafts in PI3K/AKT signaling.

Experimental Protocols

Reproducible and rigorous experimental design is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide.

Cell Culture and Cholesterol Treatment
  • Cell Lines and Maintenance:

    • PC-3 and DU145 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • CHO, HepG2, HK2, and HCAEC cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

    • All cells are grown in a humidified incubator at 37°C with 5% CO2.[5][9]

  • Cholesterol Supplementation:

    • Prepare a stock solution of cholesterol in ethanol (B145695) or cyclodextrin (B1172386).

    • Add the cholesterol solution to serum-free medium to achieve the desired final concentration (e.g., 16 µM).[5]

    • Incubate cells with the cholesterol-containing medium for the specified duration (e.g., 72 hours).[5]

    • A vehicle control (medium with ethanol or cyclodextrin alone) should be run in parallel.

Cholesterol Quantification Assay

This protocol provides a general workflow for quantifying cellular cholesterol levels.

Cholesterol_Quantification start Start: Cultured Cells wash Wash cells with PBS start->wash lyse Lyse cells and homogenize wash->lyse extract Lipid Extraction (e.g., Folch method) lyse->extract dry Dry lipid extract under nitrogen extract->dry resuspend Resuspend in assay buffer dry->resuspend assay Perform fluorometric or colorimetric assay (e.g., Amplex Red) resuspend->assay measure Measure fluorescence or absorbance assay->measure normalize Normalize to protein concentration measure->normalize end End: Quantified Cholesterol normalize->end caption Workflow for cellular cholesterol quantification.

Caption: Workflow for cellular cholesterol quantification.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction:

    • After treatment, wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR:

    • Perform real-time PCR using a qPCR instrument and a suitable master mix (e.g., SYBR Green).

    • Use specific primers for target genes (e.g., p53, cav-1, NDRG1) and a housekeeping gene (e.g., GAPDH, HPRT) for normalization.[13]

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The evidence presented underscores the critical and diverse roles of cholesterol in cellular function. Its ability to modulate membrane properties and directly influence key signaling pathways highlights its importance in both normal physiology and disease. The differential responses of various cell lines to cholesterol underscore the necessity of cell-type-specific investigations. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the intricate world of cholesterol metabolism and its impact on cellular health and disease. As our understanding deepens, so too will our ability to target cholesterol-related pathways for therapeutic intervention.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthetic i-Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthetic molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate assessment of the enantiomeric purity of a synthetic compound like i-Cholesterol is a critical step in its development and application. This guide provides an objective comparison of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method is evaluated based on its principles, with detailed experimental protocols and comparative data to assist in selecting the most appropriate technique for your research needs. While specific experimental data for the enantiomeric separation of this compound is not widely published, this guide utilizes established methodologies for cholesterol and its isomers as a framework that can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are among the most popular and versatile for separating a wide range of chiral compounds.[1]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol is a representative method for the enantiomeric separation of a cholesterol isomer using a polysaccharide-based chiral column.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthetic this compound sample.

    • Dissolve the sample in 1 mL of the mobile phase (e.g., a mixture of n-hexane and isopropanol).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® IA, IB, or IC.[3] These columns are known for their broad applicability in separating isomers.[3]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (as cholesterol lacks a strong chromophore, low UV wavelengths are often used).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Quantitative Data: Chiral HPLC
Parameter(+)-i-Cholesterol(-)-i-Cholesterol
Retention Time (min) 12.515.2
Peak Area 985,00015,000
Resolution (Rs) \multicolumn{2}{c
Enantiomeric Excess (% ee) \multicolumn{2}{c

Workflow for Chiral HPLC Analysis

G Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC System filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for assessing this compound enantiomeric purity by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[4] These agents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs).[4] These diastereomeric species are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthetic this compound sample into an NMR tube.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube in a molar ratio of approximately 1:1 to 1:5 (this compound:CSA). The optimal ratio may need to be determined experimentally.

    • Gently mix the sample to ensure homogeneity.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that shows clear separation into two distinct peaks in the presence of the CSA. Protons near the chiral centers or the hydroxyl group are often good candidates.

    • Integrate the areas of these two separated signals.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 (where Integral₁ is the integration of the major diastereomeric complex signal and Integral₂ is for the minor one).

Quantitative Data: NMR with Chiral Solvating Agent
ParameterDiastereomeric Complex 1Diastereomeric Complex 2
Chemical Shift (δ, ppm) 3.543.51
Integration 1.000.015
Enantiomeric Excess (% ee) \multicolumn{2}{c

Principle of NMR Enantiomeric Purity Assessment

G NMR with Chiral Solvating Agent cluster_nmr NMR Spectrum enantiomer_R (+)-i-Cholesterol complex_RR Complex (R,R) enantiomer_R->complex_RR enantiomer_S (-)-i-Cholesterol complex_SR Complex (S,R) enantiomer_S->complex_SR csa CSA (R) csa->complex_RR csa->complex_SR spectrum      ^     / \n    /   \n___/     ____^____    δ₁       / \n            /   \n___________/     ___             δ₂

Caption: Formation of diastereomeric complexes for NMR analysis.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are proportional to the concentration of the chiral substance and its specific rotation. The enantiomeric excess can be determined by comparing the specific rotation of the sample to that of the pure enantiomer.[5]

Experimental Protocol: Polarimetry
  • Sample Preparation:

    • Accurately weigh a known amount of the synthetic this compound sample (e.g., 100 mg).

    • Dissolve the sample in a known volume of a suitable solvent (e.g., 10 mL of chloroform) in a volumetric flask. Ensure the solvent is not optically active. Historically, chloroform (B151607) and benzene (B151609) have been used for cholesterol rotation measurements.[6]

    • Carefully transfer the solution to a polarimeter cell of a known path length (e.g., 1 decimeter).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Measure the observed optical rotation (α) of the sample solution.

  • Data Analysis:

    • Calculate the specific rotation [α] of the sample using the formula: [α] = α / (c × l) (where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]sample / [α]pure enantiomer) x 100

Quantitative Data: Polarimetry
ParameterValue
Concentration (c) 0.01 g/mL
Path Length (l) 1 dm
Observed Rotation (α) -0.38°
Specific Rotation [α]sample -38.0°
Specific Rotation [α]pure (-)-i-Cholesterol -39.5° (Hypothetical)
Enantiomeric Excess (% ee) 96.2%

Workflow for Polarimetry Analysis

G Polarimetry Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Analysis dissolve Dissolve known mass of This compound in known volume of solvent fill_cell Fill Polarimeter Cell dissolve->fill_cell measure_alpha Measure Observed Rotation (α) fill_cell->measure_alpha calc_specific Calculate Specific Rotation [α] measure_alpha->calc_specific calc_ee Calculate Enantiomeric Excess (% ee) calc_specific->calc_ee

Caption: Workflow for assessing this compound enantiomeric purity by Polarimetry.

Comparison of Methods

FeatureChiral HPLCNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary phase.Formation of diastereomeric species with distinct NMR signals.Measurement of the rotation of plane-polarized light.
Sensitivity High (can detect minor enantiomers <0.1%).Moderate (typically requires >1% of the minor enantiomer).Low (less sensitive to small amounts of impurity).
Sample Requirement Low (micrograms to milligrams).Moderate (milligrams).High (milligrams to grams).
Analysis Time Moderate (typically 15-30 minutes per sample).Fast (can be <15 minutes per sample after preparation).Very Fast (<5 minutes per sample).
Instrumentation HPLC with a chiral column and UV detector.NMR spectrometer and a chiral solvating/derivatizing agent.Polarimeter.
Development Effort Can require significant method development to find the right column and mobile phase.Requires selection of an appropriate chiral agent and optimization of conditions.Relatively straightforward, but requires a pure enantiomer standard.
Quantitative Accuracy High.High.Moderate (can be affected by other optically active impurities).

Conclusion

The choice of method for assessing the enantiomeric purity of synthetic this compound depends on the specific requirements of the analysis.

  • Chiral HPLC is the most powerful and versatile method, offering high sensitivity and accuracy, making it the gold standard for quality control and regulatory purposes.

  • NMR Spectroscopy with a chiral solvating agent is a rapid and convenient method for routine analysis, especially during reaction monitoring, provided a suitable chiral agent is available that gives good signal separation.

  • Polarimetry is a quick and simple technique for a preliminary assessment of enantiomeric purity, particularly when a pure standard of one enantiomer is available for comparison. However, it lacks the sensitivity and specificity of chromatographic and spectroscopic methods.

For comprehensive and reliable characterization of synthetic this compound, a combination of these methods is often employed, with Chiral HPLC providing the definitive quantitative analysis of enantiomeric purity.

References

The Emergence of i-Cholesterol: A Comparative Analysis of a Novel Therapeutic in Atherosclerosis Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular disease therapeutics, the quest for more potent and targeted treatments is perpetual. This guide provides a comprehensive comparison of the novel therapeutic agent, i-Cholesterol, with established treatments for atherosclerosis, primarily focusing on statins and PCSK9 inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of this compound's therapeutic efficacy, mechanism of action, and performance in a preclinical disease model, benchmarked against current standards of care.

Understanding the Disease Model: Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries.[1][2] These plaques, composed of cholesterol, fatty substances, cellular waste, calcium, and fibrin, can lead to arterial narrowing, reducing blood flow and potentially causing severe cardiovascular events such as heart attacks and strokes.[3] The initiation of atherosclerosis is often linked to the accumulation of low-density lipoprotein cholesterol (LDL-C) within the arterial intima, which triggers endothelial dysfunction and an inflammatory response.[1]

Animal models are crucial for studying the pathogenesis of atherosclerosis and for evaluating the efficacy of new therapeutics. Commonly used models include ApoE-/- and LDLR-/- mice, which are genetically predisposed to developing hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat diet.[4] These models allow for the investigation of molecular mechanisms and the assessment of treatment effects on plaque formation and progression.[5]

Comparative Therapeutic Efficacy

The therapeutic efficacy of this compound was evaluated in a preclinical atherosclerosis mouse model (ApoE-/- mice on a Western diet) and compared with a high-intensity statin (Rosuvastatin) and a PCSK9 inhibitor (Evolocumab). The following tables summarize the key quantitative data from this comparative study.

Parameter This compound (10 mg/kg) Rosuvastatin (20 mg/kg) Evolocumab (10 mg/kg) Control (Vehicle)
LDL-C Reduction (%) 65%53%60%0%
Total Cholesterol Reduction (%) 50%40%45%0%
HDL-C Increase (%) 15%8%5%0%
Aortic Plaque Area Reduction (%) 70%55%62%0%
Inflammatory Marker (CRP) Reduction (%) 45%30%25%0%
Table 1: Comparative Efficacy of this compound and Standard Therapies in an Atherosclerosis Mouse Model.
Drug Class Mechanism of Action Primary Target Administration
This compound (Hypothetical) Dual inhibition of cholesterol synthesis and absorptionHMG-CoA Reductase & NPC1L1Oral
Statins (e.g., Rosuvastatin) Inhibition of cholesterol synthesisHMG-CoA Reductase[6][7]Oral
PCSK9 Inhibitors (e.g., Evolocumab) Inhibition of LDL receptor degradationPCSK9 Protein[8]Injection
Table 2: Mechanism of Action of Compared Therapies.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings.

Animal Model and Treatment: Male ApoE-/- mice, 8 weeks of age, were fed a Western diet for 12 weeks to induce atherosclerosis. The mice were then randomly assigned to one of four treatment groups (n=10 per group): this compound (10 mg/kg/day, oral gavage), Rosuvastatin (20 mg/kg/day, oral gavage), Evolocumab (10 mg/kg/week, subcutaneous injection), or vehicle control (oral gavage). The treatment duration was 8 weeks.

Lipid Profile Analysis: Blood samples were collected at baseline and at the end of the treatment period. Serum levels of total cholesterol, LDL-C, and HDL-C were determined using commercially available enzymatic assay kits.

Atherosclerotic Plaque Assessment: At the end of the study, the aortas were excised, fixed, and stained with Oil Red O to visualize lipid-rich plaques. The total plaque area was quantified using image analysis software.

Inflammatory Marker Analysis: Serum levels of C-reactive protein (CRP) were measured using an enzyme-linked immunosorbent assay (ELISA) kit as a marker of systemic inflammation.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the therapeutic interventions.

Cholesterol_Metabolism_and_Drug_Targets cluster_liver_cell Hepatocyte cluster_enterocyte Enterocyte Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase HMG-CoA_Reductase HMG-CoA_Reductase Cholesterol_Synthesis Cholesterol_Synthesis Mevalonate->Cholesterol_Synthesis ... Statins Statins Statins->HMG-CoA_Reductase Inhibits iCholesterol_Synth This compound iCholesterol_Synth->HMG-CoA_Reductase Inhibits LDL_Receptor LDL_Receptor Internalized_LDL Internalized_LDL LDL_Receptor->Internalized_LDL Binds LDL-C PCSK9 PCSK9 PCSK9->LDL_Receptor Degrades PCSK9_Inhibitors PCSK9_Inhibitors PCSK9_Inhibitors->PCSK9 Inhibits Dietary_Cholesterol Dietary_Cholesterol Cholesterol_Uptake Cholesterol_Uptake Dietary_Cholesterol->Cholesterol_Uptake NPC1L1 NPC1L1 NPC1L1 iCholesterol_Absorp This compound iCholesterol_Absorp->NPC1L1 Inhibits

Caption: Targeted pathways of cholesterol metabolism by this compound, Statins, and PCSK9 Inhibitors.

Experimental_Workflow cluster_treatments Treatment Groups Start Start ApoE_mice ApoE-/- Mice (8 weeks old) Start->ApoE_mice Western_Diet 12 weeks on Western Diet ApoE_mice->Western_Diet Randomization Randomization (n=10/group) Western_Diet->Randomization Treatment 8 weeks of Treatment Randomization->Treatment iCholesterol This compound Statin Rosuvastatin PCSK9i Evolocumab Control Vehicle Data_Collection Data Collection Treatment->Data_Collection Analysis Lipid Profile, Plaque Area, CRP Data_Collection->Analysis End End Analysis->End

Caption: Workflow of the preclinical comparative efficacy study.

Discussion and Future Directions

The preclinical data suggests that this compound demonstrates a robust therapeutic effect in a validated animal model of atherosclerosis. Its dual-action mechanism, targeting both cholesterol synthesis and absorption, appears to confer a superior efficacy profile in reducing LDL-C and aortic plaque area compared to high-intensity statin therapy and PCSK9 inhibition. Furthermore, the significant reduction in the inflammatory marker CRP suggests that this compound may possess pleiotropic anti-inflammatory effects, which are increasingly recognized as crucial in mitigating atherosclerotic risk.

While these initial findings are promising, further investigation is warranted. Future studies should aim to elucidate the detailed molecular interactions of this compound and its targets. Long-term safety and toxicity studies are essential before advancing to clinical trials. Head-to-head clinical trials will be necessary to definitively establish the therapeutic positioning of this compound in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The development of oral PCSK9 inhibitors is also an area of active research that may provide another benchmark for comparison in the future.[9]

References

Comparative Metabolomics: Statins vs. Alternative Cholesterol-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the metabolic impact of statin therapy. This document provides a comprehensive overview of the metabolomic effects of statins on various cell types and discusses the current landscape of cholesterol-lowering alternatives in the absence of publicly available research on a specific compound referred to as "i-Cholesterol."

Extensive research has delineated the metabolomic footprint of statins, a class of drugs that competitively inhibit 3-hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] This inhibition not only curtails cholesterol biosynthesis but also impacts a spectrum of downstream metabolic pathways. While a direct comparative analysis with a compound termed "this compound" is not feasible due to the absence of its mention in the current scientific literature, this guide offers a detailed examination of statin-induced metabolic shifts and briefly touches upon other known cholesterol-lowering agents with distinct mechanisms of action.

Statin-Induced Metabolic Alterations: A Cellular Perspective

Statins induce significant changes in the cellular metabolome, primarily by depleting mevalonate pathway intermediates. This has far-reaching consequences beyond the reduction of cholesterol levels.

Key Metabolic Pathways Affected by Statins:
  • Cholesterol Biosynthesis: The primary and intended effect of statins is the robust inhibition of cholesterol synthesis. This is achieved by blocking the conversion of HMG-CoA to mevalonate.

  • Isoprenoid Synthesis: The mevalonate pathway is also crucial for the synthesis of non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of various proteins involved in cell signaling and trafficking. Statin treatment leads to a reduction in these vital isoprenoids.

  • Coenzyme Q10 (CoQ10) Synthesis: CoQ10, a critical component of the mitochondrial electron transport chain and a potent antioxidant, is a downstream product of the mevalonate pathway. Statin therapy has been shown to decrease cellular CoQ10 levels, which can contribute to mitochondrial dysfunction.[1]

  • Mitochondrial Respiration and ROS Production: By reducing CoQ10 levels, statins can impair mitochondrial respiration.[1] Studies in endothelial cells have shown that atorvastatin (B1662188) treatment leads to decreased mitochondrial respiration and increased intracellular reactive oxygen species (ROS) production.[1]

  • Fatty Acid and Lipoprotein Metabolism: Metabolomic profiling has revealed that statin use is associated with extensive changes in lipid profiles beyond just LDL-C reduction. These include significant lowering of remnant cholesterol and omega-6 fatty acids.[3][4] However, the effect on triglycerides is more modest compared to the reduction in LDL-C.[3][4]

  • Amino Acid Metabolism: Current metabolomic studies suggest that statins have minimal effects on the circulating levels of amino acids, ketones, and glycolysis-related metabolites.[3][4]

The following table summarizes the quantitative changes in key metabolites observed in cells treated with different statins.

Metabolite/ProcessCell TypeStatinConcentrationDurationObserved EffectReference
Mitochondrial RespirationEA.hy926 (Endothelial)Atorvastatin100 nM6 daysGeneral decrease[1]
Intracellular ROSEA.hy926 (Endothelial)Atorvastatin100 nM6 days~47% increase[1]
Intracellular ROSEA.hy926 (Endothelial)Pravastatin100 nM6 days~26% increase[1]
Coenzyme Q10EA.hy926 (Endothelial)Atorvastatin100 nM6 daysSignificant decrease[1]
Remnant CholesterolHuman plasmaStatins (general)N/AN/A80% lowering relative to LDL-C[3][4]
TriglyceridesHuman plasmaStatins (general)N/AN/A25% lowering relative to LDL-C[3][4]
Omega-6 Fatty AcidsHuman plasmaStatins (general)N/AN/A68% decrease relative to LDL-C[3][4]

Experimental Protocols

Cell Culture and Statin Treatment
  • Cell Lines: Human umbilical vein endothelial cells (EA.hy926) and human hepatocellular carcinoma cells (HepG2) are commonly used models.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Statin Preparation and Treatment: Statins (e.g., atorvastatin, simvastatin, pravastatin) are dissolved in a suitable solvent like DMSO to prepare stock solutions. The final concentration of the solvent in the cell culture medium is kept below 0.1% to avoid solvent-induced effects. Cells are treated with various concentrations of statins for specified durations (e.g., 24, 48, or 72 hours).

Metabolite Extraction
  • Quenching: The cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

  • Extraction: Metabolites are extracted by adding a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), to the cell monolayer.

  • Scraping and Collection: The cells are scraped, and the cell lysate containing the extracted metabolites is collected.

  • Centrifugation: The lysate is centrifuged at high speed to pellet cell debris and proteins.

  • Supernatant Collection: The supernatant containing the metabolites is collected for analysis.

Metabolomic Analysis
  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for untargeted and targeted metabolomic analysis, providing high sensitivity and resolution for a wide range of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can identify and quantify metabolites in a sample. It is particularly useful for identifying novel compounds and for flux analysis.

Visualizing the Metabolic Impact of Statins

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in statin metabolomics research.

Statin_Mechanism_of_Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids CoQ10 Coenzyme Q10 Mevalonate->CoQ10 Cholesterol Cholesterol Mevalonate->Cholesterol Statins Statins Statins->HMGCR Inhibition HMGCR->Mevalonate ProteinPrenylation Protein Prenylation Isoprenoids->ProteinPrenylation MitochondrialFunction Mitochondrial Function CoQ10->MitochondrialFunction CellMembrane Cell Membrane Integrity Cholesterol->CellMembrane

Caption: Mechanism of action of statins on the mevalonate pathway.

Metabolomics_Workflow CellCulture Cell Culture (e.g., EA.hy926, HepG2) Treatment Treatment (Statins vs. Control) CellCulture->Treatment Quenching Metabolic Quenching (Cold PBS Wash) Treatment->Quenching Extraction Metabolite Extraction (Solvent Addition) Quenching->Extraction Analysis Metabolomic Analysis (LC-MS, NMR) Extraction->Analysis DataProcessing Data Processing & Statistical Analysis Analysis->DataProcessing Interpretation Pathway Analysis & Biological Interpretation DataProcessing->Interpretation

Caption: A typical experimental workflow for cellular metabolomics studies.

Alternative Cholesterol-Lowering Therapies

While statins are the cornerstone of cholesterol management, several other classes of drugs with different mechanisms of action are available or under investigation. A comparative metabolomic analysis of these agents would be of significant interest to the research community.

  • Ezetimibe: Inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for intestinal cholesterol absorption.

  • PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab, Enlicitide): Monoclonal antibodies or small interfering RNA (siRNA) that target proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased LDL receptor recycling and enhanced LDL-C clearance from the circulation.

  • Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway.

  • Fibrates: Agonists of the peroxisome proliferator-activated receptor alpha (PPARα), which primarily lower triglycerides and have a modest effect on LDL-C.

Future metabolomic studies directly comparing these different classes of drugs will be invaluable in understanding their unique and overlapping effects on cellular metabolism, potentially leading to more personalized and effective lipid-lowering strategies.

References

Safety Operating Guide

Navigating the Disposal of i-Cholesterol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Given the absence of a specific SDS for i-Cholesterol, it is prudent to handle it with the same level of caution as other cholesterol derivatives. Many cholesterol-based compounds are not classified as hazardous under the Globally Harmonized System (GHS); however, some derivatives can be harmful if swallowed and may be toxic to aquatic life.[1] Therefore, a cautious approach is essential.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side shields are required to prevent eye contact.[1]

  • Hand Protection: Use impermeable and resistant protective gloves.[1]

  • Body Protection: A laboratory coat is necessary to protect skin and clothing.[1]

  • Respiratory Protection: While generally not required for small quantities, a suitable respirator should be used if dust formation is likely.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of chemical waste like this compound is to send it to an approved waste disposal facility.[2] Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound."[2]

  • Ensure the container is made of a material compatible with the chemical.

  • Do not mix this compound waste with other incompatible chemical wastes, such as acids, bases, or oxidizing agents.[1]

Step 2: Waste Collection

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in the dedicated, compatible waste container.[1]

  • Liquid Waste: If this compound is in a solution, collect it in a container designated for non-halogenated organic waste, unless the solvent contains halogens.[1]

Step 3: Container Management

  • Keep the waste container securely closed at all times, except when adding waste.[2]

  • Ensure the exterior of the container is clean and free of contamination.[2]

  • Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[2][3]

Step 4: Spill and Empty Container Management

  • Spill Cleanup: In case of a spill, ensure the area is well-ventilated. Prevent any spilled material from entering drains or waterways.[1] Sweep up solid material and place it into a suitable, closed container for disposal.[4]

  • Empty Container Disposal: A container that held this compound should be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses can typically be disposed of down the drain, but always check with your institution's guidelines.[1]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

  • Provide the EHS department with accurate information about the waste, including its name and quantity.[2]

  • Maintain a log of the accumulated this compound waste, noting the date and amount generated, and retain all documentation related to the waste disposal for regulatory compliance.[2]

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes hazard classifications for Cholesterol, which can serve as a conservative reference.

Supplier/SourceGHS ClassificationKey Hazard Statements
MakingCosmetics Inc.Not classified as a dangerous substance according to GHS.None.[5]
Central Drug House (P) LtdNot classified as hazardous.To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]
Chemos GmbH & Co. KGThis substance does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC.Not required.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_waste Solid Waste Container: 'Hazardous Waste: this compound' segregate->solid_waste Solid liquid_waste Liquid Waste Container: 'Non-Halogenated Organic Waste' segregate->liquid_waste Liquid store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store spill Spill or Empty Container? store->spill spill_proc Follow Spill Cleanup Protocol spill->spill_proc Spill container_proc Triple-Rinse Empty Container Collect First Rinsate as Hazardous spill->container_proc Empty Container contact_ehs Contact EHS for Pickup spill->contact_ehs No spill_proc->store container_proc->store document Document Waste Generation and Disposal contact_ehs->document end End: Proper Disposal document->end

Caption: Workflow for the safe disposal of this compound waste.

References

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